molecular formula C10H11NO B134918 1-Phenylpyrrolidin-2-one CAS No. 4641-57-0

1-Phenylpyrrolidin-2-one

Cat. No.: B134918
CAS No.: 4641-57-0
M. Wt: 161.20 g/mol
InChI Key: JMVIVASFFKKFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A novel derivative of 1-phenyl-2-pyrrolidinone, blebbistatin, inhibits non-muscle myocin II activity with high specificity.>

Properties

IUPAC Name

1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVIVASFFKKFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196837
Record name 1-Phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4641-57-0
Record name 1-Phenyl-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4641-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenylpyrrolidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004641570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-pyrrolidinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYLPYRROLIDIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8JL6C4DFL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylpyrrolidin-2-one (CAS: 4641-57-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenylpyrrolidin-2-one, a key chemical intermediate in pharmaceutical synthesis and various industrial applications. This document details its physicochemical properties, outlines a primary synthesis protocol, and describes methods for its analytical characterization. Furthermore, it explores the biological significance of this compound, both as a precursor to the specific non-muscle myosin II inhibitor, Blebbistatin, and as a structural analog of γ-aminobutyric acid (GABA). Detailed experimental protocols and workflow diagrams are provided to support researchers in their laboratory work with this versatile molecule.

Physicochemical Properties

This compound, also known as N-Phenylpyrrolidone, is a solid, heterocyclic compound. Its core structure consists of a five-membered lactam ring (pyrrolidinone) with a phenyl group attached to the nitrogen atom. A summary of its key quantitative data is presented in Table 1.

PropertyValueReference(s)
CAS Number 4641-57-0[1]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [1]
Melting Point 67-69 °C
Boiling Point 123 °C at 0.2 mmHg
Form Solid
Solubility Soluble in chloroform and ethyl acetate. Insoluble in water.
pKa (Predicted) 0.54 ± 0.20
LogP (Computed) 1.3[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of γ-butyrolactone with aniline. This reaction proceeds via a nucleophilic attack of the aniline on the carbonyl carbon of the lactone, followed by ring opening and subsequent intramolecular cyclization to form the desired N-substituted lactam.

Experimental Protocol: Synthesis from γ-Butyrolactone and Aniline

This protocol describes a representative method for the laboratory-scale synthesis of this compound.

Materials:

  • γ-Butyrolactone

  • Aniline

  • Phosphoric acid (or another suitable acid catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add γ-butyrolactone (1.0 equivalent) and aniline (1.1 equivalents).

  • Add a catalytic amount of phosphoric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux (approximately 180-200 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with toluene and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude this compound by recrystallization from ethanol to obtain a crystalline solid.

  • Dry the purified product under vacuum.

G cluster_synthesis Synthesis Workflow reagents γ-Butyrolactone + Aniline + Acid Catalyst reaction Reflux (180-200°C, 4-6h) reagents->reaction Heating workup Aqueous Workup (Toluene, NaHCO₃, Brine) reaction->workup Cooling & Dilution drying Drying & Concentration (MgSO₄, Rotary Evaporator) workup->drying purification Recrystallization (Ethanol) drying->purification Crude Product product Pure this compound purification->product G cluster_hplc HPLC Analysis Workflow sample_prep Sample & Standard Preparation (Dissolve in Mobile Phase) injection Injection into HPLC System (10 µL) sample_prep->injection separation Separation on C18 Column (Acetonitrile:Water 60:40) injection->separation detection UV Detection (254 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis result Concentration Determination data_analysis->result G cluster_pathway Non-Muscle Myosin II (NMII) Signaling Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) NMII_active Active NMII NMII_inactive Inactive NMII NMII_inactive->NMII_active Conformational Change Actin Actin Filaments NMII_active->Actin Binds & Contracts Contraction Cell Contraction, Migration, Cytokinesis Actin->Contraction Blebbistatin Blebbistatin (from this compound) Blebbistatin->NMII_active Inhibits ATPase Activity

References

An In-Depth Technical Guide to the Synthesis of 1-Phenylpyrrolidin-2-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its many variations, 1-phenylpyrrolidin-2-one serves as a critical intermediate and a versatile building block for the synthesis of advanced pharmaceutical agents and fine chemicals.[3][4] Its structure, featuring a five-membered lactam ring attached to a phenyl group, provides a unique platform for developing novel drug candidates targeting a range of therapeutic areas, including anticonvulsant, nootropic, and neuroprotective applications.[5][6]

This technical guide provides a comprehensive overview of the principal synthetic strategies for this compound and its derivatives. It includes detailed experimental protocols for key reactions, quantitative data summaries for comparative analysis, and diagrams illustrating major synthetic pathways.

Core Synthesis of this compound

The construction of the this compound core is primarily achieved through N-arylation of the parent pyrrolidin-2-one or through cyclization strategies where the N-phenyl group is incorporated from the start.

N-Arylation of Pyrrolidin-2-one

The most direct route involves the formation of a carbon-nitrogen bond between the pyrrolidin-2-one nitrogen and an aryl halide or its equivalent. Modern catalytic systems have made this approach highly efficient.

1. Palladium-Catalyzed Buchwald-Hartwig Amination: This has become one of the most powerful and versatile methods for C-N bond formation.[7][8] The reaction couples an aryl halide (typically bromide or iodide) with pyrrolidin-2-one using a palladium catalyst, a phosphine ligand, and a base.[7][9] The choice of ligand is crucial, with bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos dramatically improving reaction efficiency by facilitating the key steps of the catalytic cycle.[10][11]

// Nodes A [label="Aryl Halide\n(e.g., Bromobenzene)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Pyrrolidin-2-one", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Pd Catalyst\n(e.g., Pd(OAc)2)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Ligand\n(e.g., XPhos)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Base\n(e.g., KOtBu)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Solvent\n(e.g., Toluene)", fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; G [label="Reaction Mixture", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Heating\n(e.g., 80-110 °C)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Workup &\nPurification", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", peripheries=2];

// Edges A -> G; B -> G; C -> G; D -> G; E -> G; F -> G; G -> H [label="Reaction"]; H -> I [label="Cooling"]; I -> J; } dot Caption: General workflow for Buchwald-Hartwig amination.

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) center, followed by coordination of the deprotonated lactam, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[9][10]

// Nodes pd0 [label="Pd(0)L2", fillcolor="#FBBC05", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)(X)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lig_exch [label="Amide\nCoordination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; amide_complex [label="Ar-Pd(II)(Amide)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; red_elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for labels arx [label="Ar-X", shape=none, fontcolor="#EA4335"]; amideH [label="Pyrrolidin-2-one\n+ Base", shape=none, fontcolor="#34A853"]; product [label="Ar-N Product", shape=none, fontcolor="#202124"];

// Edges pd0 -> ox_add [dir=back]; ox_add -> pd_complex; pd_complex -> lig_exch; lig_exch -> amide_complex; amide_complex -> red_elim; red_elim -> pd0;

// External reagent edges arx -> ox_add; amideH -> lig_exch; red_elim -> product; } dot Caption: Catalytic cycle of Buchwald-Hartwig amination.

2. Copper-Catalyzed Ullmann Condensation (Goldberg Reaction): A classic method for N-arylation, the Ullmann condensation uses a copper catalyst to couple aryl halides with amines, amides, or lactams.[12][13] While traditionally requiring harsh conditions like high temperatures and polar solvents (e.g., DMF, NMP), modern variations with specific ligands can proceed under milder conditions.[8][12][14] For the synthesis of this compound, this typically involves heating pyrrolidin-2-one with an aryl iodide or bromide in the presence of a copper(I) salt (e.g., CuI) and a base like K₃PO₄ or K₂CO₃.[14]

3. Other N-Arylation Methods: Recent advancements include transition-metal-free syntheses, Chan-Evans-Lam coupling, and photocatalytic reactions, which offer milder alternatives to traditional methods.[15][16][17] Photocatalytic N-arylation, for instance, uses light energy to drive the C-N bond formation, often at room temperature.[17]

Cyclization-Based Syntheses

An alternative strategy involves forming the pyrrolidinone ring from acyclic precursors that already contain the N-phenyl moiety.

1. From Donor-Acceptor (D-A) Cyclopropanes: A straightforward route involves the Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with anilines.[18] This method proceeds via the opening of the cyclopropane ring by the aniline to form a γ-amino ester, which then undergoes in situ lactamization to yield the 1,5-substituted pyrrolidin-2-one.[18]

2. Reductive Amination of Diketones: Iridium-catalyzed successive reductive amination of 1,4-diketones with anilines provides an efficient route to N-aryl-substituted pyrrolidines under mild conditions.[19] This can be adapted to produce the corresponding pyrrolidinones.

Synthesis of this compound Derivatives

The versatility of the pyrrolidinone scaffold allows for extensive derivatization to explore structure-activity relationships (SAR).

// Core Node core [label="this compound Scaffold", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Strategy Nodes sub_aniline [label="Use Substituted Anilines\nin N-Arylation", fillcolor="#FBBC05", fontcolor="#202124"]; cyclo [label="[3+2] Cycloaddition\n(Build substituted ring first)", fillcolor="#34A853", fontcolor="#FFFFFF"]; n_alkyl [label="N-Alkylation of\n4-Phenylpyrrolidin-2-one", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alpha_aryl [label="α-Arylation of\nPyrrolidine Precursor", fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Nodes prod1 [label="Phenyl-Ring\nSubstituted Derivatives", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed]; prod2 [label="Densely Substituted\nPyrrolidinone Derivatives", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed]; prod3 [label="4-Phenyl Isomer\nDerivatives", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed]; prod4 [label="α-Substituted\nDerivatives", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed];

// Edges core -> sub_aniline; core -> cyclo; core -> n_alkyl; core -> alpha_aryl; sub_aniline -> prod1; cyclo -> prod2; n_alkyl -> prod3; alpha_aryl -> prod4; } dot Caption: Key strategies for synthesizing derivatives.

  • Substitution on the Phenyl Ring: The most common approach is to employ substituted aryl halides or anilines in the initial N-arylation step. This allows for the introduction of a wide variety of functional groups onto the phenyl ring to modulate the compound's electronic and steric properties.[14][16]

  • Substitution on the Pyrrolidinone Ring: More complex derivatives can be achieved by building a substituted pyrrolidinone ring. Methods like 1,3-dipolar cycloadditions between azomethine ylides and alkenes can generate densely functionalized pyrrolidines with high stereocontrol, which can subsequently be N-arylated.[2][20][21]

  • Tandem Reactions: Advanced one-pot procedures, such as tandem N-arylation/carboamination reactions, allow for the rapid assembly of complex, differentially arylated N-aryl-2-benzyl-pyrrolidine derivatives from simple γ-amino alkenes.[22][23]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of this compound, providing a basis for methodological comparison.

Table 1: Comparison of Key N-Arylation Methods for this compound Synthesis

MethodCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Buchwald-HartwigPd₂(dba)₃ / (rac)-BINAPNaOtBuToluene80-Good[22]
Buchwald-HartwigPd(OAc)₂ / X-PhosKOtBuToluene--Good to Excellent[11]
Ullmann-GoldbergCuI / (S)-N-Methylpyrrolidine-2-carboxylateK₃PO₄DMSO110592[14]
Ullmann-GoldbergCuI / PhenanthrolineK₂CO₃-High-Varies[12]

Table 2: Synthesis of Selected N-Aryl Pyrrolidin-2-one Derivatives

ProductAryl HalideAmine/LactamMethodCatalyst / LigandYield (%)Reference
1-(4-Acetylphenyl)pyrrolidin-2-one4-IodoacetophenonePyrrolidin-2-oneUllmann-GoldbergCuI / Proline-derived85[14]
1-(4-Methoxyphenyl)pyrrolidin-2-one4-BromoanisolePyrrolidin-2-oneBuchwald-HartwigPd₂(dba)₃ / BINAP>95[22]
5-(Naphthalen-2-yl)-1-phenylpyrrolidin-2-onePhenylamineDiethyl 2-(naphthalen-2-yl)cyclopropane-1,1-dicarboxylateD-A Cyclopropane OpeningY(OTf)₃79[18]
2-Amino-13α-estrone Derivative2-Bromo-13α-estrone Benzyl EtherBenzophenone ImineBuchwald-HartwigPd(OAc)₂ / X-PhosGood[11]

Experimental Protocols

The following are representative protocols for the synthesis of this compound.

Protocol 1: Copper-Catalyzed N-Arylation of Pyrrolidin-2-one (Goldberg-Type Reaction)

This protocol is adapted from a procedure for the synthesis of N-arylamides using a copper-proline-derived ligand system.[14]

  • Materials:

    • Iodobenzene (1.0 mmol, 1.0 equiv)

    • Pyrrolidin-2-one (1.2 mmol, 1.2 equiv)

    • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

    • (S)-N-Methylpyrrolidine-2-carboxylate (Ligand) (0.10 mmol, 10 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Anhydrous Dimethyl Sulfoxide (DMSO) (2 mL)

  • Equipment:

    • Schlenk tube or sealed reaction vial

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk tube under an argon atmosphere, add CuI (9.5 mg), (S)-N-Methylpyrrolidine-2-carboxylate (14.3 mg), and K₃PO₄ (424 mg).

    • Add pyrrolidin-2-one (102 mg, 91 µL) and iodobenzene (204 mg, 112 µL) to the tube, followed by anhydrous DMSO (2 mL).

    • Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C.

    • Stir the mixture vigorously for 5 hours. Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Synthesis of 1,5-Diarylpyrrolidin-2-one from a Donor-Acceptor Cyclopropane

This protocol is based on the yttrium-catalyzed reaction between D-A cyclopropanes and anilines.[18]

  • Materials:

    • Diethyl 2-phenylcyclopropane-1,1-dicarboxylate (0.5 mmol, 1.0 equiv)

    • Aniline (0.5 mmol, 1.0 equiv)

    • Yttrium(III) triflate (Y(OTf)₃) (0.05 mmol, 10 mol%)

    • Anhydrous 1,2-dichloroethane (DCE) (2.5 mL)

  • Equipment:

    • Oven-dried reaction vial with a screw cap

    • Magnetic stirrer and hotplate

  • Procedure:

    • In an oven-dried vial, dissolve diethyl 2-phenylcyclopropane-1,1-dicarboxylate (131 mg) and aniline (46.5 mg, 45.6 µL) in anhydrous DCE (2.5 mL).

    • Add Y(OTf)₃ (26.7 mg) to the solution.

    • Seal the vial and heat the mixture at 80 °C with stirring for 24 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield 1,5-diphenylpyrrolidin-2-one.

Conclusion

The synthesis of this compound and its derivatives is well-established, with robust and high-yielding methods available to researchers. The palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation represent the most prominent and reliable strategies for the core N-arylation. The continuous development of new ligands and catalytic systems is progressively rendering these reactions milder and more efficient. Furthermore, innovative cyclization and tandem reaction strategies provide rapid access to complex and stereochemically rich derivatives.[22][23] The synthetic versatility of this scaffold ensures its continued importance as a privileged structure in the design and development of future therapeutics.[5][16]

References

A Technical Guide to the Mechanism of Action of 1-Phenylpyrrolidin-2-one (Phenylpiracetam) in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpyrrolidin-2-one, commonly known as Phenylpiracetam or Fonturacetam, is a phenylated analog of the nootropic drug piracetam. Developed in Russia, it is prescribed in several Eastern European countries for a range of neurological and psychiatric conditions, including cerebrovascular insufficiency, cognitive decline following traumatic brain injury, epilepsy, and asthenic syndromes.[1] Its unique pharmacological profile, characterized by psychostimulatory, nootropic, and neuroprotective effects, stems from a multifaceted mechanism of action that is not yet fully elucidated. This technical guide provides a comprehensive overview of the current understanding of Phenylpiracetam's mechanisms, focusing on its interactions with key neurotransmitter systems, its neuroprotective and anti-inflammatory properties, and its effects on cerebral hemodynamics. We synthesize quantitative data from preclinical studies and detail key experimental protocols to offer a resource for researchers and professionals in drug development exploring its therapeutic potential.

Introduction

The pyrrolidone class of compounds has been a subject of neuropharmacological research for decades, beginning with the development of piracetam and the coining of the term "nootropic" to describe cognitive enhancement.[1] Phenylpiracetam (4-Phenylpiracetam) emerged in 1983 as a potent derivative, with the addition of a phenyl group to the piracetam backbone significantly increasing its potency and ability to cross the blood-brain barrier.[2] This structural modification endows it with a broader spectrum of activity, including psychostimulant properties not prominent in its parent compound.[1]

Clinically, Phenylpiracetam is used to improve recovery after brain trauma or stroke, enhance memory and attention, and increase tolerance to stress.[1][3] Despite its clinical use, a detailed, consolidated view of its molecular mechanisms is needed. This whitepaper aims to collate the existing preclinical data, presenting its complex pharmacology in a structured format for the scientific community.

Pharmacokinetics and Physicochemical Properties

The enhanced efficacy of Phenylpiracetam over piracetam is largely attributed to its improved pharmacokinetic profile. The phenyl group increases its lipophilicity, facilitating rapid and efficient passage across the blood-brain barrier.[2] Human pharmacokinetic data remains largely unpublished, but available information indicates high bioavailability and a relatively short half-life.[1][4]

Table 1: Pharmacokinetic Parameters of Phenylpiracetam

ParameterValueSource(s)
Oral Bioavailability ~100%[1][5]
Time to Cmax ~1 hour[4][5]
Elimination Half-life 3–5 hours[1][4][5]
Metabolism Not metabolized in the body[4][5]
Excretion ~40% in urine; ~60% in bile and sweat[1][4]

Core Mechanisms of Action

Phenylpiracetam's therapeutic effects are mediated through a combination of actions on neurotransmitter systems, direct neuroprotection, and enhancement of cerebral function.

Modulation of Neurotransmitter Systems

Phenylpiracetam interacts with multiple receptor and transporter systems, leading to a complex modulation of synaptic transmission.

  • Dopaminergic and Noradrenergic Systems: The (R)-enantiomer of Phenylpiracetam is a selective, atypical dopamine reuptake inhibitor (DRI).[1] It also acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), though its affinity for the norepinephrine transporter (NET) is 11-fold lower than for the dopamine transporter (DAT).[1] The (S)-enantiomer is selective for DAT but does not produce a stimulant effect on locomotor activity.[1][6] This inhibition of dopamine reuptake is a key contributor to its psychostimulatory and pro-motivational effects.[7] Some studies also suggest it increases the density of dopamine receptors in the brain.[2]

  • Cholinergic System: Phenylpiracetam binds to α₄β₂ nicotinic acetylcholine receptors (nAChRs) and is believed to modulate cholinergic neurotransmission.[1][8] This interaction is thought to underlie some of its pro-cognitive effects, as the cholinergic system is integral to learning and memory.[2][8]

  • Glutamatergic System: Like other racetams, Phenylpiracetam is described as a positive modulator of AMPA receptors.[1] It also modulates the NMDA subtype of glutamate receptors, which contributes to its neuroprotective capabilities by stabilizing the receptors and protecting against excitotoxicity.[2]

  • GABAergic System: An increase in the density of GABA receptors has been reported, which may contribute to the anxiolytic and anticonvulsant properties observed in animal studies.[3]

Synaptic_Mechanisms Synaptic Mechanisms of this compound cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal PreNeuron Dopamine (DA) & Norepinephrine (NE) Vesicles SynapticCleft DA / NE PreNeuron->SynapticCleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) nAChR α₄β₂ nAChR NMDAR NMDA Receptor AMPAR AMPA Receptor GABAR GABA Receptor Phenylpiracetam This compound (Phenylpiracetam) Phenylpiracetam->DAT Inhibits Phenylpiracetam->NET Inhibits (weaker) Phenylpiracetam->nAChR Modulates Phenylpiracetam->NMDAR Modulates Phenylpiracetam->AMPAR Modulates Phenylpiracetam->GABAR Upregulates Density SynapticCleft->DAT Reuptake SynapticCleft->NET Reuptake

Figure 1: Synaptic Mechanisms of this compound.
Neuroprotective and Anti-inflammatory Effects

Beyond neurotransmitter modulation, Phenylpiracetam exhibits direct protective effects on neural tissue.

  • Neuroprotection: It has been shown to protect neurons from damage induced by various insults, including oxidative stress and glutamate excitotoxicity.[2] This is partly attributed to its stabilizing effect on NMDA receptors.[2]

  • Anti-inflammation: In a lipopolysaccharide (LPS)-induced model of neuroinflammation, the (R)-enantiomer of Phenylpiracetam significantly reduced the overexpression of pro-inflammatory genes, including tumor necrosis factor-α (TNF-α), interleukin 1 beta (IL-1β), and inducible nitric oxide synthase (iNOS).[9] This suggests that its benefits in conditions like traumatic brain injury may be partially mediated by dampening the harmful neuroinflammatory cascade.

Neuroprotection_Pathway Neuroprotective & Anti-inflammatory Pathway Insult Neurological Insult (e.g., Ischemia, TBI, LPS) Microglia Microglial Activation Insult->Microglia Cytokines ↑ Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS) Microglia->Cytokines Damage Oxidative Stress & Neuronal Damage Cytokines->Damage Outcome Reduced Neuroinflammation & Neuroprotection Phenylpiracetam This compound (Phenylpiracetam) Phenylpiracetam->Cytokines Inhibits Phenylpiracetam->Outcome Promotes

Figure 2: Neuroprotective & Anti-inflammatory Pathway.
Effects on Cerebral Hemodynamics and Metabolism

Animal studies and clinical use suggest Phenylpiracetam improves the physiological environment of the brain by increasing regional blood flow in ischemic tissues and enhancing glucose utilization.[2][5] This ensures that brain cells receive adequate oxygen and nutrients, which is vital for optimal cognitive function and recovery from injury.[2]

Quantitative Pharmacological Data

While comprehensive dose-response data is limited, several key studies provide quantitative values for Phenylpiracetam's interactions.

Table 2: Quantitative Pharmacological and In Vivo Data

Target/ModelParameterValueCompoundSource(s)
α₄β₂ nAChR (mouse cortex) IC₅₀5.86 μMRacemic Phenylpiracetam[1]
Dopamine Transporter (DAT) Binding TargetIdentified by radioligand assay(R)-Phenylpiracetam[5][9]
Norepinephrine Transporter (NET) Relative Affinity11-fold lower than for DAT(R)-Phenylpiracetam[1]
LPS-induced Inflammation (mouse) EffectAttenuates ↑ of TNF-α, IL-1β, iNOS(R)-Phenylpiracetam[9]
Brain Bioavailability (mouse) Cmax (Brain Tissue)28 µg/g (IP), 18 µg/g (PO) at 50 mg/kg(R)-Phenylpiracetam[9]

Key Experimental Evidence and Protocols

The mechanisms of Phenylpiracetam have been investigated using established preclinical models. Below are methodologies for key experiments.

In Vitro Neuroprotection Assay (Glutamate Excitotoxicity)

This assay evaluates a compound's ability to protect neurons from cell death caused by excessive glutamate receptor activation, a common pathway in ischemic injury and neurodegenerative disease.[10][11]

  • Objective: To assess the neuroprotective effects of Phenylpiracetam against glutamate-induced excitotoxicity.

  • Methodology:

    • Cell Culture: Primary cortical neurons are isolated from embryonic rat brains (E18) and cultured in vitro until mature (e.g., >14 days).[12][13]

    • Pre-treatment: Cultures are pre-incubated with various concentrations of Phenylpiracetam or a vehicle control for a specified period (e.g., 24 hours).[12]

    • Induction of Excitotoxicity: A high concentration of L-glutamate is added to the culture medium for a brief period to induce excitotoxic cell death.[10]

    • Endpoint Analysis: After a recovery period (e.g., 24 hours), cell viability is assessed using methods such as the MTT assay, LDH release assay (measuring membrane damage), or by quantifying neurite outgrowth and caspase activation.[10][12]

InVitro_Workflow Workflow: In Vitro Neuroprotection Assay Start Start Isolate 1. Isolate & Culture Primary Cortical Neurons Start->Isolate Pretreat 2. Pre-treat with Phenylpiracetam Isolate->Pretreat Induce 3. Induce Damage (L-Glutamate) Pretreat->Induce Incubate 4. Incubate (e.g., 24h) Induce->Incubate Measure 5. Measure Endpoints (Cell Viability, LDH, etc.) Incubate->Measure Analyze 6. Analyze Data & Determine Protection Measure->Analyze End End Analyze->End

Figure 3: Workflow for In Vitro Neuroprotection Assay.
In Vivo Ischemic Stroke Model (tMCAO)

The transient Middle Cerebral Artery Occlusion (tMCAO) model in rodents is a widely used and clinically relevant model of focal cerebral ischemia that mimics human stroke.[14][15]

  • Objective: To evaluate the neuroprotective and functional recovery effects of Phenylpiracetam following ischemia-reperfusion injury.

  • Methodology:

    • Animal Preparation: A rat is anesthetized, and its body temperature is maintained at 37°C.[15]

    • Surgical Procedure: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament (e.g., 4-0 gauge, tip-coated) is inserted via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA), typically advanced 17-20 mm.[14][16] Occlusion is confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.[17]

    • Occlusion & Reperfusion: The filament is left in place for a defined period (e.g., 60-120 minutes) to induce ischemia.[16][18] It is then withdrawn to allow for reperfusion.

    • Drug Administration: Phenylpiracetam or vehicle is administered, often at the onset of reperfusion.

    • Assessment: At various time points post-surgery (e.g., 24-72 hours), neurological deficits are scored using standardized scales. Brains are then harvested for histological analysis to measure infarct volume.[18]

MCAO_Workflow Workflow: In Vivo tMCAO Stroke Model Start Start Anesthetize 1. Anesthetize Rat & Expose Carotid Arteries Start->Anesthetize Occlude 2. Insert Filament to Occlude MCA (t=0) Anesthetize->Occlude DrugAdmin 3. Administer Phenylpiracetam Occlude->DrugAdmin During Occlusion or at Reperfusion Reperfuse 4. Withdraw Filament for Reperfusion Occlude->Reperfuse After 60-120 min AssessNeuro 5. Assess Neurological Deficit (e.g., 24h) Reperfuse->AssessNeuro AssessHisto 6. Histological Analysis (Infarct Volume) AssessNeuro->AssessHisto End End AssessHisto->End

Figure 4: Workflow for In Vivo tMCAO Stroke Model.
In Vivo Anti-inflammatory Model (LPS)

Systemic administration of bacterial lipopolysaccharide (LPS) is a standard method to induce a robust inflammatory response, including neuroinflammation, characterized by microglial activation and cytokine production.[19][20]

  • Objective: To measure Phenylpiracetam's effect on the central nervous system's inflammatory response.

  • Methodology:

    • Animal Model: Mice are administered a single intraperitoneal (i.p.) injection of LPS (e.g., 0.25-5 mg/kg) or saline.[21]

    • Drug Administration: Phenylpiracetam is administered before or after the LPS challenge according to the study design.

    • Endpoint Measurement:

      • Physiological: Body temperature and sickness behavior are monitored.[9]

      • Molecular: At a specified time point (e.g., 4-24 hours) after LPS injection, animals are euthanized. Brain tissue is harvested, and levels of inflammatory gene expression (e.g., TNF-α, IL-1β) are quantified using RT-PCR. Protein levels can be measured via ELISA or Western Blot.[19][21]

Therapeutic Implications in Neurological Disorders

The multi-target mechanism of Phenylpiracetam provides a strong rationale for its use in complex neurological disorders:

  • Stroke and Traumatic Brain Injury: Its ability to improve cerebral blood flow, protect against excitotoxicity, and reduce neuroinflammation makes it a compelling candidate for facilitating recovery.[1][2][9]

  • Cognitive Decline: By modulating cholinergic, dopaminergic, and glutamatergic systems, it can enhance synaptic plasticity, memory, and attention.[2][3]

  • Epilepsy: Anticonvulsant properties have been demonstrated in animal models, supporting its use as an adjunctive therapy.[1]

  • Depression and Apathy: The stimulation of dopamine and norepinephrine systems provides a basis for its efficacy in treating disorders of mood and motivation.[1][5]

Conclusion and Future Directions

This compound (Phenylpiracetam) is a pharmacologically complex agent with a unique profile combining nootropic, neuroprotective, and psychostimulatory actions. Its efficacy appears to stem from a multi-target mechanism involving the modulation of key neurotransmitter systems (dopamine, acetylcholine, glutamate), reduction of neuroinflammation, and improvement of cerebral blood flow.

For drug development professionals, Phenylpiracetam represents an intriguing scaffold. Future research should focus on:

  • Conducting rigorous, large-scale clinical trials in Western countries to validate its efficacy in various neurological disorders.

  • Further investigating the distinct pharmacological profiles of its (R) and (S) enantiomers to develop more targeted therapeutics.

  • Elucidating its downstream signaling pathways, including its potential effects on neurotrophic factors like BDNF.

By building upon the foundational knowledge outlined in this guide, the scientific community can better explore the full therapeutic potential of this and other phenylpyrrolidinone derivatives.

References

The Phenylpyrrolidinone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Phenylpyrrolidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone ring is a fundamental five-membered lactam that has established itself as a "privileged" structure in medicinal chemistry.[1] Its unique combination of polarity, hydrogen bonding capability, and conformational flexibility makes it a versatile scaffold for designing therapeutic agents with a wide array of biological activities.[1] Phenylpyrrolidinone derivatives, in particular, have garnered significant attention, demonstrating promising potential in oncology, neurology, and metabolic disorders.[2] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this important class of compounds, with a focus on their anticancer, anticonvulsant, neuroprotective, and α-glucosidase inhibitory properties.

Anticancer Activity

Phenylpyrrolidinone derivatives have emerged as a promising class of compounds in oncology, exhibiting cytotoxic effects against a range of cancer cell lines.[2] The core structure allows for diverse substitutions, leading to a broad spectrum of anticancer activities.[2][3]

Structure-Activity Relationship (SAR):

The anticancer potency of phenylpyrrolidinone derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring and the pyrrolidinone core.[2][3]

  • Substitution on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the N-phenyl ring of the pyrrolidinone scaffold plays a crucial role in modulating cytotoxic activity. For instance, derivatives bearing a 3,4,5-trimethoxyphenyl moiety have shown notable anticancer effects.[2]

  • Modifications at the Pyrrolidinone Core: The introduction of heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, at the C3 position of the pyrrolidinone ring has been found to enhance activity against human A549 lung epithelial cells.[2] Additionally, the introduction of a hydrazone linkage at the C3 position has been explored, with further derivatization leading to compounds with low micromolar to nanomolar IC50 values against various cancer cell lines.[3] Diphenylamine-pyrrolidin-2-one-hydrazone derivatives have also been identified as promising anticancer agents, with some showing selectivity towards prostate cancer and melanoma cell lines.[4][5]

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro anticancer activity of representative phenylpyrrolidinone derivatives against various cancer cell lines.

Compound IDKey Structural FeaturesCancer Cell LineIC50 / EC50 (µM)Reference(s)
Diphenylamine-pyrrolidinone-hydrazone derivative5-nitrothiophene moietyIGR39 (Melanoma)2.50 ± 0.46[6]
PPC-1 (Prostate)3.63 ± 0.45[6]
MDA-MB-231 (Breast)5.10 ± 0.80[6]
Panc-1 (Pancreatic)5.77 ± 0.80[6]
(E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-onesChalcone-pyrrolidinone hybridHeLa, A549, MCF-73.2 - 7.1[7]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives3,4,5-trimethoxyphenyl groupA549 (Lung)28.0 - 29.6 (% Viability)[7]
Diphenylamine-pyrrolidinone-hydrazone derivativesGeneral seriesPPC-1, IGR392.5 - 20.2[4][5][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[7][9]

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).[4][7]

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the assay (e.g., 1,000 to 100,000 cells per well).[7]

    • Incubate the plate for 24 hours to allow the cells to adhere.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the phenylpyrrolidinone derivative in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.[7]

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 48 hours).[7]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[4][7]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[7]

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium containing MTT.[7]

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[3]

Experimental Workflow for Anticancer Evaluation

G cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Evaluation cluster_further Further Studies start Starting Materials synth Chemical Synthesis of Phenylpyrrolidinone Derivatives start->synth purify Purification and Characterization (NMR, MS) synth->purify cell_culture Cancer Cell Line Culture purify->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay data_analysis IC50 Value Determination mtt_assay->data_analysis pathway Mechanism of Action Studies data_analysis->pathway invivo In Vivo Animal Models pathway->invivo

Caption: General workflow for the synthesis and anticancer evaluation of phenylpyrrolidinone derivatives.

Anticonvulsant Activity

Several 4-phenylpyrrolidinone derivatives have demonstrated significant anticonvulsant effects, with some compounds showing superior efficacy compared to established drugs like levetiracetam.[10][11][12]

Structure-Activity Relationship (SAR):

  • The anticonvulsant activity is influenced by the substitution pattern. For instance, the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid has shown high potency.[10][12]

  • The position of the phenyl ring is crucial; substitution at the 4-position of the pyrrolidinone ring appears to be important for activity.[13]

  • The nature of the halogen atom on an N-phenyl substituent can also impact the anticonvulsant effect, with chlorine being more effective than fluorine in some cases.[13]

Quantitative Data on Anticonvulsant Activity:

The following table summarizes the in vivo anticonvulsant activity of representative phenylpyrrolidinone derivatives.

CompoundSeizure ModelED50 (mg/kg, i.p.)Reference DrugED50 (mg/kg, i.p.)Reference(s)
2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acidMaximal Electroshock (MES)2.5 - 5.0Levetiracetam>600[10][12]
Subcutaneous Pentylenetetrazole (scPTZ)2.5 - 5.0Levetiracetam2.5 - 600[10][12]
1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-oneElectroshock or PentylenetetrazolPotent activity--[13][14]
Pyridinyl-pyrrolidinone derivative 3dMES13.4--[15]
scPTZ86.1--[15]
Pyridinyl-pyrrolidinone derivative 3kMES18.6--[15]
scPTZ271.6--[15]
N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15)MES (rats)69.89--[16]

Experimental Protocols:

Maximal Electroshock (MES) Seizure Test:

This model is predictive of efficacy against generalized tonic-clonic seizures.[10][11]

Procedure:

  • Animal Preparation: Use male mice (e.g., ICR-CD-1) or rats.[10] Acclimatize the animals to the laboratory environment for at least 3-4 days.[10]

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses.[11]

  • Seizure Induction: At the time of peak effect of the drug, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal or auricular electrodes.[1][10] An anesthetic ophthalmic solution can be applied to the eyes before placing corneal electrodes.[1]

  • Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[10]

  • Data Analysis: The ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) is calculated.[16]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

This model is used to identify compounds that can prevent clonic seizures, thought to mimic absence and/or myoclonic epilepsy.[11][17]

Procedure:

  • Animal Preparation: Use male mice (e.g., CF-1 or C57BL/6).[17]

  • Compound Administration: Administer the test compound i.p. at various doses.[17]

  • Convulsant Administration: After a specified pretreatment time, administer pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg for CF-1 mice) to induce seizures.[18]

  • Observation: Observe the animals for the presence or absence of a clonic seizure (an episode of clonic spasms of the fore and/or hind limbs, jaws, or vibrissae lasting for approximately 3-5 seconds) for the next 30 minutes.[18]

  • Data Analysis: Animals not exhibiting the defined clonic seizure are considered protected. The ED50 is then calculated.[18]

Neuroprotective Activity

Select phenylpyrrolidinone derivatives have demonstrated neuroprotective properties, with some acting as inhibitors of Tropomyosin receptor kinase A (TrkA) and others modulating AMPA receptors.[2][19]

Structure-Activity Relationship (SAR):

  • TrkA Inhibition: The (R)-2-phenylpyrrolidine moiety has been identified as a crucial pharmacophore for potent and selective pan-TrkA inhibition. The phenyl ring of this substituent fits into a hydrophobic pocket of the TrkA kinase domain.[2]

  • Neuroprotection against Excitotoxicity: A potassium salt of a 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate derivative has shown significant neuroprotective effects in a glutamate-induced excitotoxicity model.[2][20] The introduction of a taurine salt into the structure has been predicted to increase antihypoxic activity.[21]

Quantitative Data on Neuroprotective Activity:

CompoundModelEndpointResultReference(s)
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonateGlutamate-induced excitotoxicity in primary cortical neuronsCell Viability37% increase in cell survival at 50 µM[21]
Rat model of middle cerebral artery occlusion (MCAO)Neurological Deficit ScoreSignificant reduction compared to control[20]
Infarct VolumeSignificant reduction compared to control[20]
Motor Coordination (Beam Walking)Significant improvement compared to control[20]

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[2][20]

Procedure:

  • Cell Culture: Culture primary cortical neurons from rat embryos in 96-well plates.[20]

  • Compound Treatment: Pre-incubate the neurons with various concentrations of the test compound for a specified period (e.g., 2 hours).[20]

  • Glutamate Exposure: Add glutamate (e.g., 100 µM) to the culture medium to induce excitotoxicity.[20]

  • Incubation: Incubate the cells for 24 hours.[20]

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer section.[20]

  • Data Analysis: Calculate the percentage increase in cell survival compared to the glutamate-only treated control to determine the neuroprotective effect.[2]

Signaling Pathways:

TrkA Signaling Pathway:

Certain phenylpyrrolidinone derivatives exert their neuroprotective effects by inhibiting the Tropomyosin receptor kinase A (TrkA).[2] TrkA is a high-affinity receptor for nerve growth factor (NGF) and its activation initiates several downstream signaling cascades crucial for neuronal survival and differentiation.[22][23] Phenylpyrrolidinone inhibitors can block this signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binds and Activates Ras Ras-Raf-MEK-ERK Pathway TrkA->Ras PI3K PI3K-Akt Pathway TrkA->PI3K PLC PLCγ Pathway TrkA->PLC Survival Neuronal Survival Ras->Survival Differentiation Neuronal Differentiation Ras->Differentiation PI3K->Survival Growth Neurite Growth PLC->Growth Inhibitor Phenylpyrrolidinone Inhibitor Inhibitor->TrkA Inhibits

Caption: Simplified TrkA signaling pathway and the inhibitory action of phenylpyrrolidinone derivatives.

AMPA Receptor Modulation:

The neuroprotective effects of some phenylpyrrolidinone derivatives in the context of ischemic stroke are proposed to involve the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[19][20] In the acute phase after a stroke, excessive glutamate release leads to overstimulation of AMPA receptors, causing a lethal influx of calcium into neurons (excitotoxicity).[24] In the sub-acute phase, enhancing AMPA receptor signaling may promote neuronal survival and recovery.[25][26] Phenylpyrrolidinone derivatives may act by modulating these receptors to mitigate the initial damage and support subsequent recovery.

G Ischemia Ischemic Stroke Glutamate Excessive Glutamate Release Ischemia->Glutamate AMPAR AMPA Receptor Overactivation Glutamate->AMPAR Ca_influx Ca2+ Influx AMPAR->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Damage Neuronal Damage Excitotoxicity->Damage Derivative Phenylpyrrolidinone Derivative Modulation AMPA Receptor Modulation Derivative->Modulation Modulation->AMPAR Inhibits initial overactivation Neuroprotection Neuroprotection Modulation->Neuroprotection

Caption: Proposed mechanism of neuroprotection by phenylpyrrolidinone derivatives via AMPA receptor modulation.

α-Glucosidase Inhibitory Activity

Phenylpyrrolidinone derivatives have been investigated as potential therapeutic agents for type 2 diabetes mellitus due to their ability to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.[2]

Structure-Activity Relationship (SAR):

The α-glucosidase inhibitory activity of these derivatives is highly dependent on the substitution pattern on the phenyl ring.[2] Studies have shown that the presence of electron-donating groups, such as methoxy (-OCH3), on the phenyl ring enhances the inhibitory activity. Conversely, electron-withdrawing groups tend to decrease the activity.[2]

Experimental Protocol: α-Glucosidase Inhibition Assay

This is a colorimetric assay to determine the inhibitory activity of a test compound.[27][28]

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product. The amount of p-nitrophenol produced is proportional to the enzyme's activity and can be measured by absorbance at 405 nm.[27] An inhibitor will reduce the amount of p-nitrophenol formed.[27]

Procedure:

  • Reagent Preparation:

    • Prepare a sodium phosphate buffer (0.1 M, pH 6.8).[27]

    • Prepare an α-glucosidase solution (e.g., 0.5 U/mL) in the phosphate buffer.[27]

    • Prepare a pNPG solution (e.g., 5 mM) in the phosphate buffer.[27]

    • Prepare serial dilutions of the test compound and a positive control (e.g., acarbose).[27]

  • Assay in a 96-well Plate:

    • Add 50 µL of the phosphate buffer to each well.[27]

    • Add 20 µL of the diluted test compound or positive control to the respective wells.[27]

    • Add 20 µL of the α-glucosidase solution to all wells except the blank.[27]

    • Pre-incubate the plate at 37°C for 15 minutes.[27]

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.[27]

    • Incubate the plate at 37°C for 20 minutes.[27]

    • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution.[27]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.[27]

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.[27]

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.[3]

Workflow for α-Glucosidase Inhibitory Activity Evaluation

G cluster_synthesis Synthesis cluster_assay α-Glucosidase Inhibition Assay start Precursors synth Synthesize Phenylpyrrolidinone Derivatives start->synth incubate Incubate Enzyme with Test Compound synth->incubate prepare Prepare Reagents (Enzyme, Substrate, Buffers) prepare->incubate reaction Initiate Reaction with pNPG incubate->reaction measure Measure Absorbance at 405 nm reaction->measure analyze Calculate % Inhibition and IC50 measure->analyze

References

1-Phenylpyrrolidin-2-one Derivatives: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-phenylpyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2] This guide provides an in-depth technical overview of this compound derivatives, focusing on their synthesis, pharmacological activities, and the experimental methodologies used in their evaluation, to support ongoing drug discovery efforts. These derivatives have shown significant promise in a variety of therapeutic areas, including as anticonvulsants, nootropics, neuroprotective agents, and anti-inflammatory compounds.[2][3] The versatility of the pyrrolidinone ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).[4][5]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step sequences starting from commercially available precursors.[2] A common strategy is the N-alkylation of the 4-phenylpyrrolidin-2-one core, which allows for the introduction of a wide variety of functional groups.[2]

General Synthetic Schemes

A prevalent method for synthesizing derivatives with potential anticonvulsant and nootropic activity involves the reaction of 4-phenylpyrrolidin-2-one with an appropriate haloacetate, followed by hydrolysis and subsequent amidation.[3]

A representative synthetic workflow for obtaining a taurine-containing derivative of 4-phenylpyrrolidin-2-one is presented below.[6] This multi-step process highlights the key transformations from the starting material to the final biologically active compound.[6]

G start 4-Phenylpyrrolidin-2-one step1 Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate start->step1 Ethyl chloroacetate, NaH step2 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid step1->step2 KOH, H2O/Isopropanol step3 2,5-Dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate step2->step3 N,N'-Disuccinimidyl carbonate, Pyridine final Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate step3->final Taurine, KOH

Synthetic workflow for a novel phenylpyrrolidinone derivative.

Another approach involves the synthesis of 1-acyl-2-pyrrolidinone derivatives as potential GABA prodrugs.[7]

Experimental Protocols

Synthesis of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate [2]

To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous dioxane, 4-phenylpyrrolidin-2-one is added portion-wise at room temperature. The mixture is stirred for 1 hour. Ethyl chloroacetate is then added dropwise, and the reaction mixture is heated at reflux for 4-6 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides [3]

(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid is dissolved in an organic solvent (e.g., toluene, chloroform) containing triethylamine. Isobutyl chloroformate is added as a condensing agent. The appropriate aromatic amine is then added to the reaction mixture. The mixture is stirred at room temperature for 12-24 hours. The solvent is evaporated, and the residue is purified by recrystallization or column chromatography.

Pharmacological Activities and Quantitative Data

This compound derivatives exhibit a broad spectrum of pharmacological activities, with notable effects on the central nervous system.

Anticonvulsant Activity

Several this compound derivatives have demonstrated potent anticonvulsant properties in preclinical models. The maximal electroshock (MES) test is a primary screening model for generalized tonic-clonic seizures.[8]

CompoundSeizure ModelED50 (mg/kg, i.p.)Reference
2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acidMES2.5 – 5.0[3]
Levetiracetam (Reference)MES>600[3]
3-(benzylamino)pyrrolidine-2,5-dioneMES-[9]
3-(phenylamino)pyrrolidine-2,5-dioneMES-[9]
3-((4-chlorophenyl)amino)pyrrolidine-2,5-dioneMES, scPTZ, 6 HzED50 values better than ethosuximide[9]
Compound 6 MES68.30[10]
Valproic Acid (Reference)MES252.74[10]
Compound 6 6 Hz (32 mA)28.20[10]
Valproic Acid (Reference)6 Hz (32 mA)130.64[10]

*Compound 6 : 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione

Nootropic and Neuroprotective Activity

Many this compound derivatives, particularly those belonging to the racetam class, are known for their cognitive-enhancing (nootropic) effects.[11] Nefiracetam is a well-studied example with a complex mechanism of action.[12]

CompoundTarget/AssayActivityReference
NefiracetamNicotinic Acetylcholine ReceptorsPotentiation[11]
NefiracetamNMDA ReceptorsPotentiation[[“]]
NefiracetamGABAA ReceptorsModulation[11]
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonateGlutamate-induced excitotoxicityNeuroprotective, increased cell survival by 37% at 50 µM[6][14][15]
2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acidNootropic activityComparable to piracetam at 400 mg/kg[3]
Anti-inflammatory and Analgesic Activity

Recent studies have also explored the anti-inflammatory and analgesic potential of these derivatives.[16]

Antiarrhythmic Activity

Certain 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives have shown antiarrhythmic activity, which has been correlated with their structural parameters through QSAR studies.[5][16][17]

CompoundR1R2R3Observed -log ED50 (mM/kg)Predicted -log ED50 (mM/kg)
1HHH2.012.09
3H2-ClH1.801.79
12OH4-ClH1.401.44
16OH2-OMe, 5-ClH1.481.32
19OH2-OEt3,3-diPh2.662.55
20OHHH1.601.88
26O(CO)NHiPr2-OMeH2.191.99
31O(CO)iPrHH1.881.95

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of this compound derivatives stem from their interactions with multiple molecular targets and signaling pathways.

Nootropic and Neuroprotective Mechanisms

Nefiracetam, a prominent nootropic agent, modulates neuronal function through several interconnected pathways. It enhances the function of nicotinic acetylcholine receptors (nAChRs) and NMDA receptors, and also modulates GABAergic transmission.[11][12] Its neuroprotective effects are partly attributed to the modulation of AMPA receptors, which can mitigate glutamate-induced excitotoxicity.[15][18]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Nefiracetam Nefiracetam nAChR Nicotinic AChR Nefiracetam->nAChR Potentiates NMDAR NMDA Receptor Nefiracetam->NMDAR Potentiates PKC PKC Nefiracetam->PKC Activates PKA PKA Nefiracetam->PKA Activates VGCC Voltage-Gated Ca2+ Channels nAChR->VGCC Activates Glutamate_Vesicle Glutamate Vesicles VGCC->Glutamate_Vesicle Triggers Fusion Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate_Release->NMDAR AMPAR AMPA Receptor Glutamate_Release->AMPAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx AMPAR->Ca_Influx Ca_Influx->PKC Activates Cognitive_Enhancement Cognitive Enhancement PKC->Cognitive_Enhancement PKA->Cognitive_Enhancement cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis acclimatize Acclimatize Animals prepare_compound Prepare Test Compound administer Administer Compound (i.p. or p.o.) prepare_compound->administer wait Wait for Peak Effect administer->wait anesthetize Anesthetize Corneas wait->anesthetize shock Apply Electrical Stimulus anesthetize->shock observe Observe for Tonic Hindlimb Extension shock->observe record Record Protection Status observe->record calculate Calculate ED50 record->calculate

References

Spectroscopic Profile of 1-Phenylpyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenylpyrrolidin-2-one, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is crucial for the structural elucidation and quality control of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Multiplicity Assignment
7.590 m 2H, Aromatic (ortho)
7.335 m 2H, Aromatic (meta)
7.128 m 1H, Aromatic (para)
3.816 t 2H, -N-CH₂-
2.554 t 2H, -CH₂-C=O
2.14 p 2H, -CH₂-CH₂-CH₂-

Solvent: CDCl₃, Frequency: 90 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Assignment
174.05 C=O (Amide Carbonyl)
139.51 Aromatic C (quaternary, C-N)
128.69 Aromatic CH (meta)
124.26 Aromatic CH (para)
119.76 Aromatic CH (ortho)
48.59 -N-CH₂-
32.69 -CH₂-C=O
17.86 -CH₂-CH₂-CH₂-

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment
~3060 Medium Aromatic C-H Stretch
~2950 Medium Aliphatic C-H Stretch
~1690 Strong C=O Stretch (Amide)
~1595 Medium Aromatic C=C Stretch
~1490 Medium Aromatic C=C Stretch
~1380 Medium -CH₂- Bend
~760 Strong Aromatic C-H Bend (ortho-disubstituted)
~690 Strong Aromatic C-H Bend (monosubstituted)

Sample Preparation: KBr disc

Mass Spectrometry (MS)
m/z Relative Intensity Assignment
161 High [M]⁺ (Molecular Ion)
132 Medium [M - C₂H₅]⁺
106 High [C₇H₈N]⁺
105 Medium [C₇H₇O]⁺
77 High [C₆H₅]⁺ (Phenyl cation)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 90 MHz spectrometer. A standard one-dimensional proton pulse sequence is utilized. Typically, 16 to 32 scans are co-added to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon atom. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (typically 1024 or more) is required to obtain a spectrum with adequate intensity.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure using a pellet press to form a thin, transparent KBr disc.

Data Acquisition: The KBr disc is placed in the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of a blank KBr disc is first recorded. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.

Data Processing: The sample interferogram is ratioed against the background interferogram and then Fourier-transformed to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to analysis.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Data Analysis: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution NMR/MS Pelletizing Grinding with KBr & Pressing (IR) Sample->Pelletizing IR NMR_Spec NMR Spectrometer Dissolution->NMR_Spec MS_Spec Mass Spectrometer Dissolution->MS_Spec IR_Spec FT-IR Spectrometer Pelletizing->IR_Spec FID_Processing Fourier Transform Phase & Baseline Correction NMR_Spec->FID_Processing Interferogram_Processing Ratioing & Fourier Transform IR_Spec->Interferogram_Processing Mass_Spectrum_Analysis Peak Identification Fragmentation Analysis MS_Spec->Mass_Spectrum_Analysis Structure_Elucidation Structure Elucidation FID_Processing->Structure_Elucidation Interferogram_Processing->Structure_Elucidation Mass_Spectrum_Analysis->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Functional_Groups Key Functional Groups and Expected Spectroscopic Signals cluster_groups Functional Groups cluster_signals Expected Spectroscopic Signals Molecule This compound Amide Amide (C=O) Molecule->Amide Aromatic Phenyl Ring Molecule->Aromatic Aliphatic Pyrrolidine Ring (CH₂) Molecule->Aliphatic Amide_Signals ¹³C NMR: ~174 ppm IR: ~1690 cm⁻¹ (strong C=O stretch) Amide->Amide_Signals Aromatic_Signals ¹H NMR: 7.1-7.6 ppm ¹³C NMR: 119-140 ppm IR: ~3060, 1595, 1490 cm⁻¹ Aromatic->Aromatic_Signals Aliphatic_Signals ¹H NMR: 2.1-3.9 ppm ¹³C NMR: 17-49 ppm IR: ~2950 cm⁻¹ Aliphatic->Aliphatic_Signals

Caption: Correlation of functional groups in this compound with their characteristic spectroscopic signals.

1-Phenylpyrrolidin-2-one: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpyrrolidin-2-one is a five-membered lactam ring compound featuring a phenyl group at the nitrogen atom. Primarily utilized as a versatile intermediate in the synthesis of advanced pharmaceuticals and fine chemicals, its own biological activities have been subject to preliminary investigation.[1] As a phenyl analogue of gamma-aminobutyric acid (GABA), it has demonstrated sedative properties in preclinical models.[1] This technical guide provides a comprehensive overview of the known biological effects of this compound, its synthesis, and the broader therapeutic applications of the pyrrolidinone scaffold, for which a wealth of data exists. This document aims to serve as a foundational resource for researchers exploring the potential of this chemical moiety in drug discovery and development.

Introduction

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Its structural rigidity, potential for stereospecific substitutions, and favorable physicochemical properties make it an attractive starting point for the design of novel therapeutics. This compound, a key member of this family, is recognized for its role as a crucial building block in complex organic synthesis.[3] However, its structural similarity to the inhibitory neurotransmitter GABA has prompted investigations into its direct pharmacological effects, revealing potential applications in the modulation of the central nervous system.[1]

Synthesis of this compound

This compound is primarily synthesized through the condensation of aniline with either gamma-butyrolactone or butyrolactone derivatives under various catalytic conditions. The "silyl" method of N-alkylation of lactams also presents a viable synthetic route.[4]

General Synthetic Workflow

A common laboratory-scale synthesis involves the reaction of a starting lactam with a phenylating agent. The following diagram illustrates a generalized workflow for the synthesis of phenylpyrrolidinone derivatives.

Synthetic Workflow for Phenylpyrrolidinone Derivatives start 4-Phenylpyrrolidin-2-one step1 Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate start->step1 Ethyl chloroacetate, NaH step2 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid step1->step2 KOH, H2O/Isopropanol step3 2,5-Dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate step2->step3 N,N'-Disuccinimidyl carbonate, Pyridine final Target Phenylpyrrolidinone Derivative step3->final Functional Amine (e.g., Taurine, KOH)

Caption: Generalized synthetic workflow for creating derivatives from a 4-phenylpyrrolidin-2-one core.

Potential Therapeutic Applications of this compound

Direct research into the therapeutic applications of this compound is limited. However, existing preclinical data points towards its potential as a sedative and anxiolytic agent.

Sedative and Anxiolytic Effects

As a GABA analogue, this compound has been shown to possess sedative effects. In studies with rats, intravenous administration at doses of 50-100 mg/kg resulted in a discernible decrease in exploratory behavior.[1][5] Furthermore, it has been reported to inhibit emotional reactions in dogs and cats, suggesting a potential role in managing stress and anxiety in veterinary medicine.[1]

Quantitative Data for this compound

Activity Model Dose Route Observed Effect Reference(s)
Sedative Rat 50-100 mg/kg i.v. Decreased exploratory behavior [1],[5]

| Anxiolytic | Dogs, Cats | Not specified | Not specified | Inhibition of emotional reactions |[1] |

Therapeutic Potential of the Phenylpyrrolidinone Scaffold

While data on this compound is sparse, its derivatives have been extensively studied, revealing a broad spectrum of biological activities. This suggests that the core phenylpyrrolidinone structure is a highly valuable pharmacophore.

Neuroprotective and Nootropic Properties

Derivatives of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid have shown potent nootropic and neuroprotective properties.[6] One such derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, has been investigated for its neuroprotective effects in models of ischemic stroke.[7] It is hypothesized that these effects are mediated through the modulation of AMPA receptors, which can mitigate glutamate-induced excitotoxicity.[6][7]

Anticonvulsant Activity

The anticonvulsant properties of pyrrolidin-2-one derivatives are well-documented.[8] Specifically, certain 2-oxo-4-phenylpyrrolidin-1-yl acetic acid amide derivatives have demonstrated potent, broad-spectrum antiseizure activity in preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[6]

Anti-inflammatory and Analgesic Effects

Several novel pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as multitarget anti-inflammatory agents.[9][10] These compounds have shown inhibitory activity against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation and pain.[9] This dual inhibition of COX and LOX pathways is a rational approach for developing safer and more effective anti-inflammatory drugs.

Quantitative Data for Phenylpyrrolidinone Derivatives

Compound Type Activity Assay/Model Key Finding (IC₅₀/ED₅₀) Reference(s)
Pyrrolidine-2,5-dione derivative Anti-inflammatory COX-2 Inhibition IC₅₀ = 0.98 µM [9]
2-oxo-4-phenylpyrrolidin-1-yl acetic acid amide derivative Anticonvulsant Maximal Electroshock (MES) ED₅₀ = 2.5 - 5.0 mg/kg [6]

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Neuroprotection | Glutamate-induced excitotoxicity | Max protective effect at 50 µM |[11] |

Mechanisms of Action and Signaling Pathways

GABAergic Modulation

As a GABA analogue, the sedative effects of this compound are presumed to be mediated through the GABAergic system.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (GABA-A and GABA-B) are well-established targets for sedative and anxiolytic drugs.[12] Agonism at GABA-A receptors, for instance, enhances chloride ion influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[12] The precise nature of this compound's interaction with GABA receptors (e.g., binding affinity, direct agonism, or allosteric modulation) has not been fully elucidated in publicly available literature.

GABAergic Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_A GABA-A Receptor GABA_vesicle->GABA_A GABA Release Cl_channel Cl- Channel GABA_A->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx 1_Phenylpyrrolidin_2_one This compound (GABA Analogue) 1_Phenylpyrrolidin_2_one->GABA_A Modulates

Caption: Proposed mechanism of action via GABA-A receptor modulation.

Pathways Modulated by Derivatives

The diverse activities of phenylpyrrolidinone derivatives are attributed to their interaction with various signaling pathways.

  • Anti-inflammatory Pathway: Inhibition of COX and LOX enzymes by derivatives blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes.

Anti-inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Derivative Phenylpyrrolidinone Derivative Derivative->COX Inhibits Derivative->LOX Inhibits

Caption: Inhibition of COX/LOX pathways by phenylpyrrolidinone derivatives.

Experimental Protocols

Open Field Test for Sedative/Anxiolytic Activity

This test is widely used to assess exploratory behavior and anxiety in rodents.[13][14] A reduction in locomotor activity and exploration is indicative of a sedative effect.

  • Objective: To evaluate the effect of a test compound on spontaneous locomotor activity and exploratory behavior in rats.

  • Apparatus: A square or circular arena (e.g., 90 x 90 cm for rats) with high walls to prevent escape. The floor is typically divided into a grid of squares (e.g., central and peripheral zones). The arena is often illuminated.[4][11]

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Acclimation: Animals are habituated to the testing room for at least 60 minutes before the test.

    • Administration: Animals are divided into groups (vehicle control, positive control e.g., diazepam, and test compound groups at various doses). The test compound (this compound) or controls are administered via the desired route (e.g., intravenous).

    • Testing: At the time of expected peak effect, each animal is placed individually in the center of the open field arena.

    • Data Collection: The animal's behavior is recorded for a set period (e.g., 5-10 minutes) using a video tracking system.

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the central zone versus the peripheral zone.

    • Number of line crossings.

    • Rearing frequency (standing on hind legs).

    • Grooming duration.

    • Defecation boli count (as a measure of anxiety).

  • Interpretation: A significant decrease in total distance, line crossings, and rearing, coupled with an increase in immobility time, would indicate a sedative effect.

Open Field Test Workflow cluster_params Parameters Measured Acclimation Animal Acclimation (60 min) Grouping Group Assignment (Vehicle, Positive Control, Test Compound) Acclimation->Grouping Administration Compound Administration (e.g., i.v.) Grouping->Administration Placement Place Animal in Center of Arena Administration->Placement Recording Record Behavior (5-10 min via Video) Placement->Recording Analysis Data Analysis Recording->Analysis Locomotion Locomotion (Distance, Crossings) Analysis->Locomotion Anxiety Anxiety (Time in Center, Rearing) Analysis->Anxiety Other Other (Grooming, Defecation) Analysis->Other

Caption: Experimental workflow for the Open Field Test.

Conclusion

This compound is a compound with demonstrated, albeit modestly explored, sedative and anxiolytic properties, consistent with its classification as a GABA analogue. Its primary significance to date has been as a foundational molecule for the synthesis of a multitude of derivatives. These derivatives have shown significant therapeutic potential across a range of applications, including neuroprotection, anticonvulsant, and anti-inflammatory activities. The versatility of the phenylpyrrolidinone scaffold underscores its importance in modern drug discovery. Further detailed investigation into the specific mechanisms of action, receptor binding affinities, and pharmacokinetic profile of this compound is warranted to fully elucidate its therapeutic potential as a standalone agent. This guide provides a summary of the current knowledge to facilitate and inspire future research in this promising area.

References

An In-depth Technical Guide to 1-Phenylpyrrolidin-2-one: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpyrrolidin-2-one, a significant heterocyclic compound, serves as a crucial building block in the landscape of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and physicochemical properties. While a singular, definitive moment of discovery is not clearly documented in historical chemical literature, its synthesis is a logical extension of lactam chemistry. This document details established synthetic protocols, presents key quantitative data in a structured format, and illustrates a primary synthetic pathway, offering a valuable resource for professionals in drug development and chemical research.

History and Discovery

The precise origin of this compound is not attributed to a single discovery or publication. Its development is intrinsically linked to the broader exploration of pyrrolidinones (also known as butyrolactams) and their derivatives in the early to mid-20th century. The pyrrolidinone core is a versatile scaffold that has been extensively studied for various therapeutic applications, including as anticonvulsant, nootropic, neuroprotective, and anti-inflammatory agents.

The synthesis of this compound is a direct and logical extension of well-established amidation reactions. The most common and historically significant method involves the reaction of γ-butyrolactone with aniline. Given the ready availability of these precursors in the burgeoning chemical industry of the 20th century, it is likely that this compound was first synthesized as part of broader investigations into the reactions of lactones and amines. While early, specific documentation is elusive, its presence in chemical supplier catalogs and its use as a precursor in more complex syntheses became more common in the latter half of the 20th century. A notable derivative, blebbistatin, which inhibits non-muscle myosin II activity with high specificity, has brought renewed interest to this class of compounds.[1]

Physicochemical Properties

This compound is a light beige solid at room temperature.[2] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO[3][4]
Molecular Weight 161.20 g/mol [1][2]
CAS Number 4641-57-0[1][2][3][4]
Melting Point 67-69 °C (lit.)[1][3][4]
Boiling Point 123 °C at 0.2 mmHg (lit.)[1][3][4]
Density 1.084 g/cm³ (rough estimate)[3][4]
Refractive Index 1.5200 (estimate)[3][4]
Solubility Soluble in chloroform and ethyl acetate. Insoluble in water.[3][4]
pKa 0.54 ± 0.20 (Predicted)[3][4]

Spectroscopic Data

The structural characterization of this compound is well-established through various spectroscopic techniques. The following table summarizes key expected spectral data.

Spectroscopic MethodKey Data
¹H NMR Signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the pyrrolidinone ring are expected.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the lactam ring are characteristic.
IR Spectroscopy A strong absorption band characteristic of the amide carbonyl group (C=O) is a key feature.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound is observed.

Synthesis Methodologies

The primary and most direct route to this compound is through the condensation reaction of γ-butyrolactone with aniline. This reaction is typically carried out at elevated temperatures.

A generalized workflow for this synthesis is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product GBL γ-Butyrolactone Reaction Condensation (Heat) GBL->Reaction Aniline Aniline Aniline->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound.

Objective: To synthesize this compound from γ-butyrolactone and aniline.

Materials:

  • γ-Butyrolactone

  • Aniline

  • Distillation apparatus

  • Heating mantle

  • Reaction flask

  • Condenser

Procedure:

  • A mixture of γ-butyrolactone and a molar excess of aniline is placed in a round-bottom flask equipped with a distillation head.

  • The mixture is heated. The reaction commences as water is formed as a byproduct and is distilled off.

  • The reaction is driven to completion by the removal of water.

  • After the theoretical amount of water has been collected, the excess aniline is removed by vacuum distillation.

  • The crude this compound is then purified, typically by recrystallization from a suitable solvent or by vacuum distillation.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Aniline is toxic and readily absorbed through the skin. γ-Butyrolactone can cause eye irritation.

Applications and Significance

This compound and its derivatives are of significant interest in medicinal chemistry. The pyrrolidinone scaffold is a common feature in a variety of biologically active compounds. For instance, derivatives of 1-phenyl-2-pyrrolidinone have been investigated for their potential as inhibitors of non-muscle myosin II, which has implications for cancer research. Furthermore, the core structure is a valuable starting material for the synthesis of more complex molecules in drug discovery programs.

Conclusion

This compound is a foundational molecule in the field of heterocyclic chemistry. While its initial synthesis was likely a routine exploration of lactam reactions, its importance as a synthetic intermediate has grown over time. This guide has provided a detailed overview of its history, properties, and synthesis, offering a valuable technical resource for researchers and professionals in the chemical and pharmaceutical sciences. The straightforward synthesis and versatile chemical nature of this compound ensure its continued relevance in the development of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Phenylpyrrolidin-2-one from γ-Butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Phenylpyrrolidin-2-one, a key intermediate in pharmaceutical and chemical industries. The synthesis is achieved through the reaction of γ-butyrolactone with aniline. This application note outlines the reaction mechanism, experimental procedures for both high-pressure and atmospheric pressure conditions, and methods for purification and characterization of the final product. Quantitative data is summarized for easy comparison, and the experimental workflow and reaction mechanism are visualized using diagrams.

Introduction

This compound is a valuable heterocyclic compound widely utilized as a building block in the synthesis of various pharmaceuticals and fine chemicals. Its synthesis from readily available starting materials like γ-butyrolactone and aniline is of significant interest. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of aniline attacks the carbonyl carbon of γ-butyrolactone, leading to the formation of an intermediate N-phenyl-γ-hydroxybutyramide, which subsequently undergoes intramolecular cyclization to yield the desired product. While industrial-scale synthesis often employs high temperatures and pressures, this note also presents a laboratory-scale adaptation under atmospheric pressure.

Data Presentation

The following table summarizes representative reaction conditions for the synthesis of this compound from γ-butyrolactone and aniline. Please note that yields are highly dependent on the specific reaction setup and purification efficiency.

ParameterHigh-Pressure MethodAtmospheric Pressure Method
Reactants γ-Butyrolactone, Anilineγ-Butyrolactone, Aniline
Molar Ratio (Aniline:GBL) 1.1 : 11.1 : 1
Catalyst None (or mild acid/base)None (or mild acid/base)
Temperature 250 - 280 °C180 - 200 °C (reflux)
Pressure 8.0 - 15.0 MPaAtmospheric
Reaction Time 2 - 4 hours24 - 48 hours
Typical Yield > 90% (crude)60 - 80% (crude)
Solvent None (neat)None (neat) or high-boiling solvent

Experimental Protocols

Materials and Equipment
  • γ-Butyrolactone (GBL), reagent grade

  • Aniline, reagent grade, freshly distilled

  • High-pressure autoclave reactor (for high-pressure method)

  • Round-bottom flask with reflux condenser (for atmospheric pressure method)

  • Heating mantle with magnetic stirrer

  • Vacuum distillation apparatus

  • Recrystallization solvents (e.g., ethanol, isopropanol)

  • Standard laboratory glassware

  • Analytical instruments: NMR spectrometer, IR spectrometer, Mass spectrometer

High-Pressure Synthesis Protocol
  • Reaction Setup: In a high-pressure autoclave reactor, charge γ-butyrolactone (1.0 mol) and freshly distilled aniline (1.1 mol).

  • Reaction Execution: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon). Heat the mixture to 250-280 °C while stirring. The pressure will increase to approximately 8.0 - 15.0 MPa. Maintain these conditions for 2-4 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent the pressure. Transfer the crude product mixture to a distillation flask.

  • Purification:

    • Vacuum Distillation: Purify the crude product by vacuum distillation to remove unreacted starting materials and any low-boiling impurities.

    • Recrystallization: The distilled product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to obtain a crystalline solid.

Atmospheric Pressure Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine γ-butyrolactone (1.0 mol) and freshly distilled aniline (1.1 mol).

  • Reaction Execution: Heat the mixture to reflux (approximately 180-200 °C) with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Continue heating for 24-48 hours or until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature.

  • Purification: Follow the same purification procedure as the high-pressure method (vacuum distillation followed by recrystallization).

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis reactants γ-Butyrolactone + Aniline reaction_conditions High Temp/Pressure or Atmospheric Reflux reactants->reaction_conditions Mix crude_product Crude Product reaction_conditions->crude_product React distillation Vacuum Distillation crude_product->distillation Isolate recrystallization Recrystallization distillation->recrystallization Further Purify pure_product Pure this compound recrystallization->pure_product nmr NMR pure_product->nmr ir IR pure_product->ir ms MS pure_product->ms

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Proposed reaction mechanism for the synthesis of this compound.

Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.50 (m, 2H, Ar-H), 7.38-7.32 (m, 2H, Ar-H), 7.15-7.10 (m, 1H, Ar-H), 3.85 (t, J=7.0 Hz, 2H, N-CH₂), 2.60 (t, J=8.0 Hz, 2H, CO-CH₂), 2.15-2.08 (m, 2H, CH₂-CH₂).[1]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 174.5, 139.5, 128.9, 124.0, 119.8, 49.0, 32.8, 18.2.

  • IR (KBr, cm⁻¹): 1690 (C=O, amide), 1595, 1498 (C=C, aromatic).

  • Mass Spectrometry (EI): m/z (%) = 161 (M⁺), 132, 104, 77.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound from γ-butyrolactone and aniline. Both high-pressure and atmospheric pressure protocols are presented to accommodate different laboratory settings. The detailed experimental procedures, purification methods, and characterization data will be valuable for researchers in organic synthesis and drug development. The provided diagrams offer a clear visualization of the experimental workflow and the underlying reaction mechanism.

References

Application Notes and Protocols for Anticonvulsant Activity Screening of 1-Phenylpyrrolidin-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles remains a critical area of research. The pyrrolidin-2-one scaffold, a core structure in nootropic agents like piracetam, has also emerged as a promising pharmacophore for anticonvulsant activity. This document provides detailed application notes and protocols for the screening of 1-Phenylpyrrolidin-2-one and its derivatives for anticonvulsant properties, focusing on widely accepted preclinical models.

The core structure of this compound serves as a versatile template for chemical modifications aimed at enhancing anticonvulsant potency and modulating pharmacokinetic properties. Various derivatives, including those with substitutions on the phenyl ring and the pyrrolidinone core, have been synthesized and evaluated, demonstrating a broad spectrum of activity in preclinical seizure models.[1][2]

Preclinical Anticonvulsant Screening Models

The initial evaluation of novel compounds for anticonvulsant activity typically involves in vivo screening in rodent models. The two most widely used and predictive models for identifying potential AEDs are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[3][4] These tests are considered complementary, as they tend to identify compounds effective against generalized tonic-clonic seizures and absence seizures, respectively.[5][6]

Maximal Electroshock (MES) Seizure Test

The MES test is a model of generalized tonic-clonic seizures (grand mal epilepsy).[4][7] It identifies compounds that prevent the spread of seizures.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for generalized absence seizures (petit mal epilepsy).[4][5] It is used to identify compounds that can raise the seizure threshold. Pentylenetetrazole is a GABA receptor antagonist.[5]

Experimental Protocols

Animals

Male albino mice (20-28 g) or rats are commonly used for these studies.[7][8][9] Animals should be housed under standard laboratory conditions with free access to food and water.[9] All experimental procedures should be conducted in accordance with institutional animal ethics committee guidelines.[9]

Protocol 1: Maximal Electroshock (MES) Test

Objective: To assess the ability of a test compound to prevent tonic hindlimb extension induced by maximal electroshock.

Materials:

  • Electroconvulsiometer

  • Corneal electrodes

  • Saline solution (0.9% NaCl)

  • Test compound (e.g., this compound derivative)

  • Vehicle (e.g., polyethylene glycol 400, 10% DMSO in artificial cerebrospinal fluid)[8][9]

  • Standard AED (e.g., Phenytoin, Carbamazepine)[7][8]

  • Albino mice or rats

Procedure:

  • Animal Preparation: Divide animals into groups of at least 8-12.[5]

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.). The time between administration and the test (pretreatment time) should be determined by the pharmacokinetic profile of the compound, typically ranging from 15 minutes to 1 hour.[5][7]

  • Electrode Application: Apply corneal electrodes moistened with saline to the corneas of the animal.

  • Electrical Stimulation: Deliver a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats) for a short duration (e.g., 0.2 seconds).[9]

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

  • Data Analysis: The anticonvulsant activity is expressed as the percentage of animals protected in the drug-treated group. The median effective dose (ED50), the dose that protects 50% of the animals, can be calculated using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: To evaluate the ability of a test compound to prevent or delay the onset of clonic seizures induced by a subcutaneous injection of pentylenetetrazole.

Materials:

  • Pentylenetetrazole (PTZ) solution (e.g., 60-85 mg/kg in saline)[9]

  • Test compound

  • Vehicle

  • Standard AED (e.g., Ethosuximide, Diazepam)[6]

  • Albino mice

  • Syringes and needles

Procedure:

  • Animal Preparation: Divide mice into groups of at least 8-12.[5]

  • Compound Administration: Administer the test compound or vehicle (i.p. or p.o.) at a predetermined pretreatment time (e.g., 15-30 minutes).[5][9]

  • PTZ Injection: Administer a convulsant dose of PTZ subcutaneously in the scruff of the neck.

  • Observation: Immediately after PTZ injection, place the animal in an individual observation chamber and observe for the onset of clonic seizures (characterized by clonus of the forelimbs and vibrissae twitching) for a period of 30 minutes.[4][9]

  • Endpoint: The primary endpoint is the absence of clonic seizures within the observation period. The latency to the first seizure can also be recorded.[5]

  • Data Analysis: The anticonvulsant activity is expressed as the percentage of animals protected from seizures. The ED50 can be calculated.

Protocol 3: Neurotoxicity Screening (Rotarod Test)

Objective: To assess the motor impairment and acute neurological toxicity of the test compound.

Materials:

  • Rotarod apparatus

  • Test compound

  • Vehicle

  • Albino mice or rats

Procedure:

  • Animal Training: Train the animals to remain on the rotating rod (e.g., at 6-10 rpm) for a set period (e.g., 1 minute) in three consecutive trials.

  • Compound Administration: Administer the test compound or vehicle.

  • Testing: At the time of peak effect, place the animal on the rotarod and record the time it remains on the rod.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is determined. The Protective Index (PI) can then be calculated as PI = TD50 / ED50. A higher PI indicates a better safety profile.[10]

Data Presentation

The following tables summarize the anticonvulsant activity of representative pyrrolidin-2-one and pyrrolidine-2,5-dione derivatives from various studies.

Table 1: Anticonvulsant Activity of this compound Derivatives and Analogs in the MES Test

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15)Rati.p.69.89[10]
1-[6-(4-chlorophenyl)-3-cyano-4-phenyl-pyridin-2-yl]-5-oxopyrrolidine-3-carboxylic acid (3d)Mousei.p.13.4[11]
1-[6-(4-methoxyphenyl)-3-cyano-4-(4-chlorophenyl)-pyridin-2-yl]-5-oxopyrrolidine-3-carboxylic acid (3k)Mousei.p.18.6[11]
N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (15)Mousei.p.41.0[12]
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6)Mousei.p.68.30[13]
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative (14)Mousei.p.49.6[14][15]

Table 2: Anticonvulsant Activity of this compound Derivatives and Analogs in the scPTZ Test

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
1-[6-(4-chlorophenyl)-3-cyano-4-phenyl-pyridin-2-yl]-5-oxopyrrolidine-3-carboxylic acid (3d)Mousei.p.86.1[11]
1-[6-(4-methoxyphenyl)-3-cyano-4-(4-chlorophenyl)-pyridin-2-yl]-5-oxopyrrolidine-3-carboxylic acid (3k)Mousei.p.271.6[11]
N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (15)Mousei.p.101.6[12]
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative (14)Mousei.p.67.4[14][15]

Mechanism of Action

The precise mechanism of action for many this compound derivatives is still under investigation. However, evidence suggests that their anticonvulsant effects may be mediated through various mechanisms common to other AEDs.[16] These include:

  • Modulation of Voltage-Gated Ion Channels: Some derivatives have been shown to interact with voltage-sensitive sodium and L-type calcium channels.[12][17]

  • Enhancement of GABAergic Neurotransmission: As derivatives of gamma-aminobutyric acid (GABA), some 1-acyl-2-pyrrolidinones are thought to exert their effects by releasing GABA upon hydrolysis.[18]

Further research is needed to fully elucidate the signaling pathways involved in the anticonvulsant activity of this class of compounds.

Visualizations

experimental_workflow cluster_preclinical_screening Anticonvulsant Screening Workflow cluster_models Animal Models cluster_endpoints Primary Endpoints cluster_analysis Data Analysis compound_admin Compound Administration (i.p. or p.o.) pretreatment Pretreatment Period compound_admin->pretreatment neurotoxicity Neurotoxicity (Rotarod) compound_admin->neurotoxicity animal_models Seizure Induction Models pretreatment->animal_models mes_test MES Test (Tonic-Clonic Seizures) animal_models->mes_test Electrical Stimulus scptz_test scPTZ Test (Absence Seizures) animal_models->scptz_test Chemical Convulsant (PTZ) mes_endpoint Absence of Tonic Hindlimb Extension mes_test->mes_endpoint scptz_endpoint Absence of Clonic Seizures scptz_test->scptz_endpoint ed50 ED50 Calculation mes_endpoint->ed50 scptz_endpoint->ed50 pi Protective Index (PI) PI = TD50 / ED50 ed50->pi td50 TD50 Calculation neurotoxicity->td50 td50->pi

Caption: Workflow for preclinical anticonvulsant screening.

structure_activity_relationship cluster_sar Structure-Activity Relationship (SAR) Logic core This compound Core Scaffold modifications Chemical Modifications core->modifications derivatives Novel Derivatives modifications->derivatives screening Anticonvulsant Screening (MES, scPTZ) derivatives->screening data Quantitative Data (ED50, TD50, PI) screening->data lead Lead Compound Identification data->lead

Caption: Logic of structure-activity relationship studies.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticonvulsant agents. The protocols outlined in these application notes provide a standardized framework for the in vivo screening of new chemical entities based on this structure. By systematically evaluating derivatives in the MES and scPTZ models, researchers can identify lead compounds with potent and broad-spectrum anticonvulsant activity and favorable safety profiles for further preclinical development.

References

Application of 1-Phenylpyrrolidin-2-one and its Derivatives in Neuroprotective Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compounds based on the 1-phenylpyrrolidin-2-one scaffold, structurally related to nootropic agents like piracetam, have emerged as a promising class of molecules with significant potential in neuropharmacology.[1] Research has demonstrated their broad spectrum of activities, including neuroprotective, anticonvulsant, and nootropic effects.[1][2] This document provides detailed application notes and experimental protocols for assessing the neuroprotective properties of this compound derivatives, with a focus on their application in preclinical models of neurological disorders. The primary focus of available research has been on specific derivatives, notably Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate and 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.[1]

Mechanism of Action

The neuroprotective effects of these phenylpyrrolidinone derivatives are hypothesized to involve the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][3][4][5] By modulating AMPA receptor function, these compounds may mitigate glutamate-induced excitotoxicity, a key pathological process in various neurodegenerative diseases and ischemic stroke.[3][4][5][6] Glutamate excitotoxicity leads to an excessive influx of calcium ions into neurons, activating downstream enzymatic pathways that result in neuronal death.[6] Phenylpyrrolidinone derivatives may interfere with this cascade, thereby preserving neuronal integrity.

Proposed Signaling Pathway for Neuroprotection

G cluster_0 Glutamate Excitotoxicity Cascade Glutamate Excess Glutamate AMPAR AMPA Receptor Activation Glutamate->AMPAR Ca_Influx ↑ Intracellular Ca²⁺ AMPAR->Ca_Influx Enzymes Activation of Proteases, Lipases, Nucleases Ca_Influx->Enzymes Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria Apoptosis Neuronal Apoptosis / Necrosis Enzymes->Apoptosis ROS ↑ Reactive Oxygen Species (ROS) ROS->Apoptosis Mitochondria->ROS Compound This compound Derivative Compound->AMPAR Modulation

Caption: Proposed mechanism of neuroprotection by this compound derivatives.

Data Presentation: Quantitative Neuroprotective Data

The neuroprotective efficacy of this compound derivatives has been quantified in both in vitro and in vivo models.

Table 1: In Vitro Neuroprotective Activity
CompoundAssay ModelKey ParameterConcentrationResult
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonateGlutamate-induced excitotoxicity in primary cortical neuronsCell Viability50 µMIncreased cell survival by 37% compared to glutamate control[5]
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonateGlutamate-induced excitotoxicity in primary cortical neuronsCell Viability100 µMNeuroprotective effect decreases at this concentration[5]
Table 2: In Vivo Neuroprotective and Nootropic Activity
CompoundAnimal ModelTestDoseResult
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonateRat (MCAO model)Neurological Deficit ScoreNot specifiedSignificantly reduced neurological deficit[1][3][4][5]
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonateRat (MCAO model)Open Field TestNot specifiedIncreased exploratory behavior[1]
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonateRat (MCAO model)Infarct VolumeNot specifiedNo significant reduction in infarct volume[1]
2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acidMicePassive Avoidance Test5.0 mg/kgComparable to Piracetam at 400 mg/kg[1]

Experimental Protocols

Detailed methodologies for key neuroprotective assays are provided below.

Protocol 1: In Vitro Glutamate-Induced Excitotoxicity Assay

This assay evaluates a compound's ability to protect neurons from glutamate-induced cell death.[1]

Materials:

  • Primary cortical neuron cultures (from embryonic rats or mice)

  • Neurobasal medium with supplements (e.g., B-27, GlutaMAX)

  • Glutamate solution (e.g., 50-100 µM)

  • Test compound (this compound derivative)

  • Cell viability assay kit (e.g., MTT or LDH assay)

  • Multi-well culture plates (e.g., 96-well)

Procedure:

  • Cell Culture: Plate primary cortical neurons in multi-well plates and culture for 7-10 days to allow for maturation.[1]

  • Compound Treatment: Pre-incubate the mature neurons with various concentrations of the test compound for a specified period (e.g., 1-2 hours).[1]

  • Glutamate Exposure: Add glutamate to the culture medium to induce excitotoxicity (e.g., 50-100 µM for 24 hours). Include control wells: (a) no glutamate (vehicle control) and (b) glutamate with no test compound (positive control for toxicity).[1][5]

  • Cell Viability Assessment: After the glutamate exposure period, measure cell viability using a standard assay such as the MTT assay. For an MTT assay, incubate cells with MTT reagent, then solubilize the formazan crystals and measure the absorbance.[1][5]

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the vehicle-treated control. Determine the EC50 of the test compound (the concentration that provides 50% protection against glutamate-induced toxicity).[1]

G A Plate & Culture Primary Neurons (7-10 days) B Pre-incubate with Test Compound (1-2 hours) A->B C Induce Excitotoxicity with Glutamate (24 hours) B->C D Assess Cell Viability (e.g., MTT Assay) C->D E Data Analysis (% Viability, EC50) D->E

Caption: Workflow for the in vitro glutamate-induced excitotoxicity assay.

Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes a transient focal cerebral ischemia model in rodents to assess the neuroprotective effects of a compound in the context of stroke.[1]

Materials:

  • Male Wistar rats or C57BL/6 mice

  • Anesthesia (e.g., isoflurane)

  • Nylon monofilament (e.g., 4-0) with a silicon-coated tip

  • Surgical instruments

  • Test compound solution

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

  • Image analysis software

Procedure:

  • Anesthesia and Incision: Anesthetize the animal and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Ligate the ECA distally. Insert the nylon monofilament through the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The typical insertion depth is 18-20 mm from the CCA bifurcation.[1]

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion of blood flow.[1]

  • Drug Administration: Administer the test compound (e.g., intravenously or intraperitoneally) at the onset of reperfusion or as per the specific study design.[1]

  • Neurological Assessment: At 24 hours post-MCAO, evaluate the neurological deficit using a standardized scoring system (e.g., Bederson's scale).[1]

  • Infarct Volume Measurement (Optional): At a specific time point (e.g., 48 hours), sacrifice the animal, remove the brain, and slice it into coronal sections. Stain the sections with TTC to visualize the infarct (pale area) versus healthy tissue (red area). Quantify the infarct volume using image analysis software.[1]

G A Anesthetize Animal & Expose Carotid Arteries B Induce Ischemia: Insert Filament to Block MCA (90 min) A->B C Initiate Reperfusion: Withdraw Filament B->C D Administer Test Compound C->D E Neurological Scoring (24 hours post-MCAO) D->E F Sacrifice & Brain Removal (48 hours post-MCAO) E->F G TTC Staining & Infarct Volume Analysis F->G

Caption: Workflow for the in vivo Middle Cerebral Artery Occlusion (MCAO) model.

Conclusion

Derivatives of this compound have demonstrated significant neuroprotective properties in preclinical models of excitotoxicity and ischemic stroke.[1][3][4][5][7] The provided protocols offer a robust framework for researchers to further investigate the therapeutic potential of this class of compounds. Future studies should aim to elucidate the precise molecular targets within the AMPA receptor complex and explore the structure-activity relationships to optimize potency and drug-like properties for the development of novel neuroprotective agents.

References

Application Notes and Protocols for the GC-MS Analysis of 1-Phenylpyrrolidin-2-one and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpyrrolidin-2-one is a chemical compound with a pyrrolidinone structure that serves as a precursor and intermediate in the synthesis of various pharmaceuticals and research chemicals. Understanding its metabolic fate is crucial for drug development, toxicology studies, and pharmacokinetic profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound and its metabolites in biological matrices. These application notes provide detailed protocols for sample preparation and GC-MS analysis, along with expected quantitative data and metabolic pathways.

Predicted Metabolic Pathway of this compound

The metabolism of this compound is predicted to proceed through Phase I oxidation reactions, primarily hydroxylation and subsequent oxidation. The primary metabolic routes are expected to be:

  • Hydroxylation of the pyrrolidinone ring: This leads to the formation of 1-phenyl-5-hydroxypyrrolidin-2-one.

  • Hydroxylation of the phenyl ring: This can result in various isomers of 1-(hydroxyphenyl)pyrrolidin-2-one.

  • Oxidation of the pyrrolidinone ring: Further oxidation of the hydroxylated pyrrolidinone ring can lead to the formation of 1-phenylpyrrolidin-2,5-dione.

These metabolic transformations increase the polarity of the parent compound, facilitating its excretion from the body.

G cluster_0 Phase I Metabolism parent This compound metabolite1 1-phenyl-5-hydroxypyrrolidin-2-one parent->metabolite1 Hydroxylation metabolite2 1-(hydroxyphenyl)pyrrolidin-2-one parent->metabolite2 Hydroxylation metabolite3 1-phenylpyrrolidin-2,5-dione metabolite1->metabolite3 Oxidation

Predicted metabolic pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted retention times and mass-to-charge ratios (m/z) for this compound and its primary metabolites. These values are estimates and should be confirmed experimentally using analytical standards.

CompoundPredicted Retention Time (min)Predicted Characteristic m/z IonsPredicted LOD (ng/mL)Predicted LOQ (ng/mL)
This compound10.5161 (M+), 104, 771 - 55 - 10
1-phenyl-5-hydroxypyrrolidin-2-one11.2177 (M+), 119, 104, 772 - 1010 - 25
1-(hydroxyphenyl)pyrrolidin-2-one11.5177 (M+), 120, 93, 772 - 1010 - 25
1-phenylpyrrolidin-2,5-dione10.8175 (M+), 119, 91, 775 - 1515 - 50

Note: M+ denotes the molecular ion. LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimates and will depend on the specific instrumentation and matrix effects.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Urine

This protocol describes the extraction of this compound and its metabolites from urine samples using a mixed-mode solid-phase extraction cartridge.

Materials:

  • Mixed-mode SPE cartridges (e.g., C8/SCX)

  • Urine sample

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • Nitrogen evaporator

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

Protocol:

  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of the internal standard solution and 1 mL of phosphate buffer. Vortex for 30 seconds.

  • SPE Column Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer. Do not allow the column to dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash with 3 mL of 0.1 M acetic acid.

    • Dry the cartridge under vacuum for 5 minutes.

    • Wash with 3 mL of methanol.

    • Dry the cartridge under vacuum for another 5 minutes.

  • Elution: Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool the sample to room temperature and inject 1-2 µL into the GC-MS system.

G start Urine Sample pretreatment Add IS and Buffer Vortex start->pretreatment loading Load Sample pretreatment->loading conditioning Condition SPE Cartridge (Methanol, Water, Buffer) conditioning->loading washing Wash Cartridge (Water, Acetic Acid, Methanol) loading->washing elution Elute with Organic Solvent Mixture washing->elution evaporation Evaporate to Dryness elution->evaporation derivatization Derivatize with BSTFA/TMCS evaporation->derivatization analysis GC-MS Analysis derivatization->analysis

Solid-Phase Extraction Workflow.

Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma

This protocol outlines a liquid-liquid extraction procedure for the isolation of this compound and its metabolites from plasma samples.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution

  • Saturated sodium borate buffer (pH 9.0)

  • Extraction solvent (e.g., Ethyl acetate or a mixture of n-hexane and ethyl acetate, 9:1 v/v)

  • Sodium sulfate (anhydrous)

  • Nitrogen evaporator

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

Protocol:

  • Sample Pre-treatment: To 1 mL of plasma in a glass tube, add 10 µL of the internal standard solution and 1 mL of saturated sodium borate buffer. Vortex for 30 seconds.

  • Extraction: Add 5 mL of the extraction solvent. Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation: Transfer the dried organic extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool the sample to room temperature and inject 1-2 µL into the GC-MS system.

G start Plasma Sample pretreatment Add IS and Buffer Vortex start->pretreatment extraction Add Extraction Solvent Vortex pretreatment->extraction centrifugation Centrifuge to Separate Phases extraction->centrifugation collection Collect Organic Layer centrifugation->collection drying Dry with Sodium Sulfate collection->drying evaporation Evaporate to Dryness drying->evaporation derivatization Derivatize with BSTFA/TMCS evaporation->derivatization analysis GC-MS Analysis derivatization->analysis

Liquid-Liquid Extraction Workflow.

GC-MS Instrumental Analysis

The following are typical GC-MS parameters for the analysis of silylated this compound and its metabolites. Optimization may be required for specific instruments.

Gas Chromatograph (GC) Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Injection Mode: Splitless

  • Injector Temperature: 280°C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 25°C/min to 300°C, hold for 5 minutes

  • Total Run Time: Approximately 20 minutes

Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Transfer Line Temperature: 280°C

  • Scan Mode: Full Scan (m/z 50-550) for qualitative analysis and metabolite identification. Selected Ion Monitoring (SIM) for quantitative analysis, using the characteristic ions listed in the table above.

Conclusion

The provided protocols and data serve as a comprehensive guide for the GC-MS analysis of this compound and its metabolites. The combination of a robust sample preparation method, such as SPE or LLE, with optimized GC-MS parameters allows for the sensitive and selective detection and quantification of these compounds in biological matrices. This information is invaluable for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and toxicology. It is recommended to validate these methods in-house using certified reference standards to ensure accuracy and precision.

Application Notes and Protocols: Experimental Design for Testing Nootropic Effects of 1-Phenylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenylpyrrolidin-2-one derivatives, structurally related to the archetypal nootropic agent piracetam, represent a promising class of compounds for cognitive enhancement and neuroprotection.[1][2] This family of chemicals has been investigated for various neuropharmacological activities, including nootropic, anticonvulsant, and neuroprotective effects.[1][3] The term "nootropic" was first coined to describe substances that enhance learning and memory.[2] The mechanisms underlying the effects of these derivatives are not fully elucidated but are thought to involve the modulation of neurochemical systems, enhancement of brain metabolism, and protection of brain tissue from neurotoxicity.[4][5][6]

These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound derivatives. The protocols detailed herein cover a multi-tiered approach, from initial in vitro screening to robust in vivo behavioral and electrophysiological validation.

Overall Experimental Workflow

The evaluation of a novel this compound derivative should follow a logical progression from foundational in vitro assays to more complex in vivo models. This workflow ensures that only compounds with desirable preliminary characteristics advance to resource-intensive animal studies.

G Experimental Workflow for Nootropic Drug Discovery cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Behavioral Testing cluster_2 Phase 3: Mechanism of Action A Compound Synthesis & Characterization B BBB Permeability Assay (e.g., P-gp ATPase) A->B Primary Screening C Receptor Binding Assays (e.g., NMDA, AMPA) A->C Primary Screening D Enzyme Inhibition Assays (e.g., AChE, MAO) A->D Primary Screening E Neurotransmitter Release (e.g., from synaptosomes) A->E Primary Screening F Acute Toxicity (Dose-Ranging) E->F Lead Compound Selection G Morris Water Maze (Spatial Memory) F->G Cognitive Assessment H Passive Avoidance Test (Fear-Motivated Memory) F->H Cognitive Assessment I Novel Object Recognition (Recognition Memory) F->I Cognitive Assessment J Ex Vivo Electrophysiology (Long-Term Potentiation) I->J Validation K Ex Vivo Neurochemistry (Brain Homogenate Analysis) J->K

Caption: Workflow for nootropic drug discovery and evaluation.

Phase 1: In Vitro Experimental Protocols

Blood-Brain Barrier (BBB) Permeability Assay

A critical initial step is to determine if the compound can cross the BBB. In vitro models can provide a rapid assessment.[7]

Protocol: P-glycoprotein (P-gp) ATPase Activity Assay [8][9]

  • Objective: To determine if the test compound is a substrate of the P-gp efflux transporter. Compounds that are not P-gp substrates are more likely to achieve therapeutic concentrations in the brain.

  • Materials: P-gp-rich membranes (commercially available), ATP, assay buffer, test compound, Verapamil (positive control), luminescence-based ATP detection kit.

  • Procedure:

    • Prepare a reaction mixture containing P-gp membranes in the assay buffer.

    • Add various concentrations of the test compound or control to the mixture.

    • Initiate the reaction by adding ATP and incubate at 37°C for 20-40 minutes.

    • Stop the reaction and measure the amount of remaining ATP using a luminescence-based detection kit.

    • P-gp substrates will stimulate ATPase activity, leading to a decrease in ATP and a lower luminescent signal compared to the basal activity.

  • Data Analysis: Plot the change in ATPase activity against the compound concentration.

Acetylcholinesterase (AChE) Inhibition Assay

Many nootropics function by modulating the cholinergic system.[4][10]

Protocol: Modified Ellman's Method [10]

  • Objective: To quantify the inhibitory effect of the compound on AChE activity.

  • Materials: Purified AChE, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), test compound, Donepezil (positive control), 96-well plate, spectrophotometer.

  • Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the substrate, ATCI.

    • Measure the change in absorbance at 412 nm over 5 minutes. The rate of color change is proportional to AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of enzyme activity).

Neurotransmitter Release Assay

This assay directly measures the effect of the compound on the release of key neurotransmitters involved in cognition, such as acetylcholine and glutamate.[11][12]

Protocol: In Vitro Neurotransmitter Release from Brain Slices [10]

  • Objective: To measure the compound's effect on neurotransmitter release from presynaptic terminals.

  • Materials: Freshly prepared rodent brain slices (e.g., hippocampus or cortex), artificial cerebrospinal fluid (aCSF), high-potassium aCSF (for depolarization), test compound, ELISA kits or HPLC-MS system for neurotransmitter quantification.[11][13]

  • Procedure:

    • Pre-incubate brain slices in oxygenated aCSF with the test compound for 20-30 minutes.

    • Transfer slices to a high-potassium aCSF solution (containing the test compound) to stimulate neurotransmitter release. Incubate for 5-10 minutes.

    • Collect the supernatant (the aCSF containing the released neurotransmitters).

    • Quantify the concentration of the neurotransmitter of interest (e.g., acetylcholine) in the supernatant using a specific and sensitive method like ELISA or mass spectrometry.[11][12]

  • Data Analysis: Compare the amount of neurotransmitter released in the presence of the test compound to the vehicle control.

Phase 2: In Vivo Behavioral Protocols

In vivo studies are essential to confirm the cognitive-enhancing effects of a lead compound in a whole-organism context. Rodent models are commonly used.[14]

Morris Water Maze (MWM)

The MWM is a widely accepted test for assessing hippocampal-dependent spatial learning and memory.[15]

Protocol: MWM for Rodents [16][17][18]

  • Apparatus: A circular pool (1.5-2.0 m diameter) filled with opaque water (23 ± 2°C) containing a hidden escape platform submerged 1-2 cm below the surface.[16][19] The room should have various distal visual cues.

  • Procedure:

    • Acquisition Phase (4-5 days):

      • Conduct 4 trials per day for each animal.

      • For each trial, place the animal in the water at one of four quasi-random starting positions, facing the pool wall.[16]

      • Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.[18]

      • If the animal finds the platform, allow it to remain there for 15-30 seconds.[17] If it fails, gently guide it to the platform.

      • Record the escape latency (time to find the platform) and path length using a video tracking system.

    • Probe Trial (24 hours after last acquisition trial):

      • Remove the platform from the pool.

      • Place the animal in the pool for a single 60-second trial.[18]

      • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.[16]

  • Data Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial between the compound-treated group and the vehicle control group.

Passive Avoidance Test

This test evaluates a different form of memory based on fear conditioning.[20]

Protocol: Step-Through Passive Avoidance [21][22]

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is an electrifiable grid.[22]

  • Procedure:

    • Training/Acquisition Trial:

      • Place the animal in the light compartment.

      • After a brief habituation period, the door to the dark compartment opens.

      • When the animal enters the dark compartment (which rodents naturally prefer), the door closes, and a mild, brief foot shock (e.g., 0.2-0.5 mA for 1-2 seconds) is delivered.[21][23]

      • Record the latency to enter the dark compartment.

    • Retention/Test Trial (24 hours later):

      • Place the animal back in the light compartment.

      • Open the door and record the latency to step through to the dark compartment (step-through latency), up to a maximum cutoff time (e.g., 300 seconds). No shock is delivered.

  • Data Analysis: A longer step-through latency in the test trial compared to the training trial indicates memory retention. Compare the latencies of the treated group with the control group.

Phase 3: Mechanism of Action (Ex Vivo)

Long-Term Potentiation (LTP)

LTP is a form of synaptic plasticity that is widely considered a cellular correlate of learning and memory.[24][25] Measuring a compound's ability to enhance LTP provides strong evidence for its nootropic potential.

Protocol: Ex Vivo Field Recordings in Hippocampal Slices [24][26]

  • Objective: To determine if the compound facilitates the induction or maintenance of LTP at hippocampal synapses.

  • Materials: Acute hippocampal slices from rodents, aCSF, recording chamber, stimulating and recording electrodes, amplifier, data acquisition system.

  • Procedure:

    • Slice Preparation: Prepare 300-400 µm thick hippocampal slices and allow them to recover in oxygenated aCSF.

    • Baseline Recording: Place a slice in the recording chamber and position a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region. Deliver single pulses to establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for 20-30 minutes.[24]

    • Compound Application: Perfuse the slice with aCSF containing the test compound and continue baseline recording.

    • LTP Induction: Apply a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol to induce LTP.[24][26][27]

    • Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to measure the magnitude and stability of potentiation.[27]

  • Data Analysis: Normalize the fEPSP slope to the pre-induction baseline. Compare the degree of potentiation in slices treated with the compound versus control slices.

Data Presentation: Quantitative Summary Tables

Clear and concise data presentation is crucial for comparing the efficacy of different derivatives.

Table 1: Summary of In Vitro Screening Results

Compound IDBBB Permeability (P-gp ATPase Fold Activation)AChE Inhibition IC50 (µM)Glutamate Release (% of Control)
PPD-0011.1 ± 0.2> 100145 ± 12%
PPD-0023.5 ± 0.412.5 ± 2.1110 ± 8%
PPD-0031.3 ± 0.185.3 ± 9.4180 ± 15%
Piracetam1.0 ± 0.1> 100130 ± 10%

Table 2: Summary of Morris Water Maze Performance (Dose: 10 mg/kg)

Compound IDAcquisition: Day 4 Escape Latency (s)Probe Trial: Time in Target Quadrant (%)
Vehicle Control25.4 ± 3.130.1 ± 2.5%
PPD-00115.2 ± 2.548.5 ± 3.8%
PPD-00318.9 ± 2.842.1 ± 3.5%
Piracetam20.1 ± 3.038.6 ± 3.1%
Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control.

Table 3: Summary of Long-Term Potentiation Results

Compound IDLTP Magnitude (fEPSP slope % of baseline, 60 min post-HFS)
Vehicle Control145 ± 8%
PPD-001 (10 µM)185 ± 12%
PPD-003 (10 µM)160 ± 10%
Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control.

Proposed Signaling Pathways and Visualizations

The nootropic effects of racetam-like compounds are often linked to the modulation of glutamatergic and cholinergic neurotransmission, which are critical for synaptic plasticity.[28][29]

Glutamatergic Synaptic Plasticity Pathway

Nootropics may enhance cognitive function by potentiating NMDA and AMPA receptor function, leading to a cascade of intracellular events that strengthen synaptic connections.[30]

G Proposed Glutamatergic Signaling Pathway for Nootropics cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA AMPA Receptor Glutamate->AMPA Binds NMDA NMDA Receptor Glutamate->NMDA Binds Nootropic This compound Derivative Nootropic->AMPA Positive Modulation Nootropic->NMDA Enhances Function Depol Depolarization AMPA->Depol Na+ influx leads to Ca Ca²+ Influx NMDA->Ca Allows Depol->NMDA Removes Mg²+ block Kinases CaMKII / PKC Activation Ca->Kinases Activates CREB CREB Phosphorylation Kinases->CREB Phosphorylates Gene Gene Expression (e.g., Arc, c-Fos) CREB->Gene Promotes LTP Synaptic Strengthening (LTP) Gene->LTP Leads to

Caption: Proposed glutamatergic signaling pathway for nootropics.

References

The Pivotal Role of 1-Phenylpyrrolidin-2-one in the Synthesis of Advanced Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1-Phenylpyrrolidin-2-one and its derivatives are emerging as crucial intermediates in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system (CNS). These versatile building blocks are integral to the development of novel nootropic and anticonvulsant drugs, offering a scaffold for the creation of potent and selective therapeutic agents. This application note provides detailed protocols for the synthesis of key pharmaceutical intermediates derived from phenylpyrrolidin-2-one, alongside an exploration of their mechanisms of action and relevant signaling pathways.

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, and the introduction of a phenyl group at the 1 or 4-position significantly influences the biological activity of the resulting molecules. Researchers have successfully synthesized a range of derivatives with promising pharmacological profiles, including analogues of the well-known nootropic drug piracetam.

Application in Nootropic and Anticonvulsant Drug Synthesis

This compound and its isomer, 4-phenylpyrrolidin-2-one, serve as key starting materials for the synthesis of compounds with significant nootropic and anticonvulsant properties. One notable example is Fonturacetam (4-phenylpiracetam), a potent nootropic agent. The synthesis of these compounds typically involves the N-alkylation of the pyrrolidinone ring, followed by further functional group transformations.

Table 1: Quantitative Data for the Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives
CompoundMolecular FormulaYield (%)Melting Point (°C)Anticonvulsant Activity (ED₅₀, mg/kg)Reference
Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetateC₁₄H₁₇NO₃98N/AN/A[1]
2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acidC₁₂H₁₃NO₃87N/AN/A[1]
2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acidC₂₀H₂₂N₂O₂N/AN/A2.5 - 5.0[2]
Fonturacetam (4-Phenylpiracetam)C₁₂H₁₄N₂O₂40.4 (overall)131N/A[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives

This protocol outlines a general procedure for the synthesis of various amide derivatives of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, which have shown significant anticonvulsant and nootropic activities.[2]

Step 1: Synthesis of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate

  • To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous dioxane, add 4-phenylpyrrolidin-2-one portion-wise at room temperature.

  • Stir the mixture for 1 hour.

  • Add ethyl bromoacetate dropwise and heat the reaction mixture at reflux for 4-6 hours.

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate. A similar procedure using ethyl chloroacetate and sodium hydride resulted in a near-quantitative yield of 98%.[1]

Step 2: Synthesis of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid

  • Hydrolyze the ethyl ester from Step 1 using a base, such as potassium hydroxide, in a mixture of ethanol and water.[2]

  • Acidify the reaction mixture and extract the product to yield 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid. An 87% yield has been reported for this step.[1]

Step 3: Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides

  • Dissolve 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid in an organic solvent (e.g., toluene, chloroform) containing triethylamine.

  • Add a condensing agent, such as isobutyl chloroformate, to the mixture.

  • Add the desired aromatic amine to the reaction mixture.

  • Stir the mixture at room temperature for 12-24 hours.

  • Evaporate the solvent and purify the residue by recrystallization or column chromatography to obtain the final amide product.

Protocol 2: Synthesis of Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate

This protocol details a four-step synthesis of a taurine-containing derivative of 4-phenylpyrrolidin-2-one with potential neuroprotective properties.[1]

Step 1: Synthesis of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate

  • Follow the procedure described in Protocol 1, Step 1. A yield of 98% is reported.[1]

Step 2: Synthesis of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid

  • Follow the procedure described in Protocol 1, Step 2. A yield of 87% is reported.[1]

Step 3: Synthesis of 2,5-dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate

  • Perform an esterification of the acid from Step 2 with N-hydroxysuccinimide in the presence of N,N'-diisopropylcarbodiimide.

  • Extraction and subsequent treatment with water yields the activated ester with a reported yield of 94%.[1]

Step 4: Synthesis of Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate

  • Treat the activated ester from Step 3 with a solution of taurine in potassium hydroxide.

  • The final product is obtained as a beige crystalline solid with a reported yield of 94%.[1]

Mechanism of Action and Signaling Pathways

The therapeutic effects of phenylpyrrolidinone-derived nootropics are often attributed to their modulation of glutamatergic neurotransmission, particularly through the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

AMPA_Receptor_Signaling cluster_0 Postsynaptic Neuron cluster_1 Phenylpyrrolidinone Derivative Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Na_Ca_influx Na+/Ca2+ Influx AMPAR->Na_Ca_influx Opens Depolarization Depolarization Na_Ca_influx->Depolarization CaMKII CaMKII Na_Ca_influx->CaMKII Activates PKC PKC Na_Ca_influx->PKC Activates LTP Long-Term Potentiation (LTP) Depolarization->LTP Contributes to CREB CREB Phosphorylation CaMKII->CREB PKC->CREB PKA PKA PKA->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Gene_Expression->LTP Leads to Drug Nootropic Drug (e.g., Phenylpiracetam analog) Drug->AMPAR Positive Allosteric Modulator

Caption: AMPA Receptor Signaling Pathway and Modulation by Nootropic Agents.

Fonturacetam (4-phenylpiracetam) exhibits a distinct mechanism of action, primarily acting as a dopamine reuptake inhibitor and a modulator of nicotinic acetylcholine receptors. This dual action contributes to its potent psychostimulatory and nootropic effects.

Fonturacetam_MoA cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine_vesicle->Dopamine Release Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds Increased_Signaling Increased Dopaminergic & Cholinergic Signaling Dopamine_Receptor->Increased_Signaling nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR->Increased_Signaling Fonturacetam Fonturacetam Fonturacetam->DAT Inhibits Fonturacetam->nAChR Modulates

Caption: Proposed Mechanism of Action for Fonturacetam.

The continued exploration of this compound and its derivatives holds significant promise for the discovery of new and improved treatments for a range of neurological disorders. The synthetic versatility of this scaffold, combined with a growing understanding of its structure-activity relationships, provides a strong foundation for future drug development efforts.

References

Application Notes and Protocols for the Purification of 1-Phenylpyrrolidin-2-one Crude Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for common laboratory techniques to purify crude 1-Phenylpyrrolidin-2-one, a versatile intermediate in pharmaceutical synthesis.[1][2] The described methods include recrystallization, vacuum distillation, and column chromatography. Comparative data on the expected yield and purity for each technique, based on available literature for structurally related compounds, is also presented to aid in method selection.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method often involves a trade-off between yield, purity, and scalability. The following table summarizes typical results for the purification of pyrrolidinone derivatives, providing an estimate of what can be expected when purifying this compound.

Purification TechniqueCompoundTypical Yield (%)Purity (%)Reference
RecrystallizationN-phenylpyrrolidine-1-carbothioamide~80>98 (assumed)
Vacuum Distillation2-phenyl-1-pyrroline61>95 (by GLC)[3]
Column Chromatography4-Phenylpyrrolidin-2-one**65>99

*Structurally similar compound **Positional isomer

Experimental Protocols

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures. For this compound, which is a solid at room temperature with a melting point of 67-69 °C, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water are common choices for similar compounds.

Protocol:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of hot ethanol. If the compound is very soluble in hot ethanol, add water dropwise until a slight turbidity persists. This indicates the saturation point.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent (e.g., ethanol or ethanol/water mixture) portion-wise while heating the mixture on a hot plate with stirring. Continue adding the hot solvent until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow down the cooling process. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Vacuum Distillation

Vacuum distillation is an effective method for purifying liquids or low-melting solids that are thermally stable but have high boiling points at atmospheric pressure. Given the boiling point of this compound is 123 °C at 0.2 mmHg, this technique is well-suited for its purification.

Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its volume.

  • Distillation:

    • Begin stirring (if using a stir bar) and gradually apply vacuum.

    • Once the desired vacuum is reached (around 0.2 mmHg), begin heating the distillation flask using a heating mantle.

    • Slowly increase the temperature until the product begins to distill.

    • Collect the fraction that distills at a constant temperature (around 123 °C at 0.2 mmHg). Discard any initial lower-boiling fractions (forerun) and stop the distillation before all the material in the distillation flask has evaporated to avoid concentrating non-volatile impurities.

  • Product Collection: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum. The purified this compound will be in the receiving flask.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, a normal-phase chromatography on silica gel is a suitable method.

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel by draining the solvent to the top of the sand layer.

    • Carefully add a small amount of fresh mobile phase and drain to the top of the sand again to ensure the sample is loaded in a narrow band.

  • Elution:

    • Carefully fill the column with the mobile phase.

    • Begin eluting the column, starting with a less polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 7:3 or pure ethyl acetate). The optimal solvent system should be determined beforehand using thin-layer chromatography (TLC).

  • Fraction Collection: Collect the eluate in fractions (e.g., in test tubes).

  • Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation cluster_final Final Product crude_product Crude Product dissolve Dissolve in Minimal Hot Solvent crude_product->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration crystallization Slow Cooling & Crystallization dissolve->crystallization If no insolubles hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Crystalline This compound drying->pure_product Vacuum_Distillation_Workflow cluster_setup Setup cluster_distillation Distillation Process cluster_collection Product Collection cluster_final Final Product crude_product Crude Product setup_apparatus Assemble Vacuum Distillation Apparatus crude_product->setup_apparatus apply_vacuum Apply Vacuum (~0.2 mmHg) setup_apparatus->apply_vacuum heating Gradual Heating apply_vacuum->heating collect_fraction Collect Fraction at ~123 °C heating->collect_fraction cool_down Cool Apparatus collect_fraction->cool_down release_vacuum Release Vacuum cool_down->release_vacuum collect_product Collect Purified Product release_vacuum->collect_product pure_product Pure Liquid This compound collect_product->pure_product Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation cluster_final Final Product pack_column Pack Column with Silica Gel load_sample Load Crude Product pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure This compound evaporate->pure_product

References

Application Notes and Protocols for Testing 1-Phenylpyrrolidin-2-one Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to assessing the cytotoxic effects of the small molecule 1-Phenylpyrrolidin-2-one. Given the general nature of this compound, a multi-assay approach is recommended to thoroughly characterize its impact on cell health. The protocols detailed herein cover three fundamental aspects of cytotoxicity: metabolic activity (MTT assay), cell membrane integrity (LDH assay), and the induction of apoptosis (Annexin V/PI staining). These well-established assays will enable researchers to determine key parameters such as the half-maximal inhibitory concentration (IC50) and provide insights into the potential mechanism of cell death. Adherence to these detailed protocols is crucial for generating reliable and reproducible data.

General Cell Culture and Compound Preparation

Aseptic cell culture techniques are fundamental to obtaining reliable results and should be performed in a certified biological safety cabinet.[1]

1.1. Materials

  • Selected mammalian cell line (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (solid, CAS 4641-57-0)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture flasks (T-25, T-75)

  • 96-well and 6-well cell culture plates, sterile

  • Hemocytometer or automated cell counter

1.2. Cell Line Maintenance

  • Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Subculture cells upon reaching 80-90% confluency.[1]

  • To subculture, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium to seed into new flasks.[1]

1.3. Compound Preparation

  • This compound is a solid at room temperature.[2] Prepare a high-concentration stock solution (e.g., 100 mM) in sterile DMSO.

  • Store the stock solution at -20°C.

  • On the day of the experiment, prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of living cells.[3]

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.[5] Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][6]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][6]

  • Data Acquisition: Shake the plate for 10 minutes to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.[3]

Data Presentation:

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Vehicle Control (0)[Value]100
X1[Value][Value]
X2[Value][Value]
X3[Value][Value]
X4[Value][Value]
X5[Value][Value]
X6[Value][Value]
Table 1: Representative data table for MTT assay results. Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.
Protocol 2: Membrane Integrity Assessment via LDH Assay

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring LDH released from cells with damaged plasma membranes.[5][7] LDH in the culture supernatant catalyzes the conversion of a substrate into a colored or fluorescent product, which is proportional to the number of lysed cells.[5][8]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to include a "maximum LDH release" control by adding a lysis solution (e.g., 1% Triton X-100) to a set of control wells 30 minutes before the end of the incubation period.[5]

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Enzyme Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation and Measurement: Incubate for 10-30 minutes at room temperature, protected from light. Add 50 µL of stop solution.[9] Measure the absorbance at 490 nm.[9]

Data Presentation:

Concentration (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
Spontaneous Release[Value]0
X1[Value][Value]
X2[Value][Value]
X3[Value][Value]
X4[Value][Value]
X5[Value][Value]
Maximum Release[Value]100
Table 2: Representative data table for LDH assay results. % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.
Protocol 3: Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC or CF®488A) to detect apoptotic cells.[11][12] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membranes.[12]

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the selected time period.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Aspirate the culture medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the supernatant collected earlier.[10]

  • Cell Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[10]

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's instructions.[10][11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Healthy cells will be Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.[10][13]

Data Presentation:

Concentration (µM)% Healthy Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (0)[Value][Value][Value]
X1[Value][Value][Value]
X2[Value][Value][Value]
X3[Value][Value][Value]
Table 3: Representative data table for Annexin V/PI staining results.

Visualizations: Workflows and Pathways

Cytotoxicity_Testing_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assays Phase 3: Assays & Data Acquisition cluster_analysis Phase 4: Analysis A Maintain Cell Culture C Seed Cells in Multi-well Plates (e.g., 96-well, 6-well) A->C B Prepare this compound Stock Solution (in DMSO) B->C D Treat Cells with Serial Dilutions of Compound (24-72h) C->D E Perform Specific Assay D->E MTT MTT Assay (Metabolic Activity) E->MTT LDH LDH Assay (Membrane Integrity) E->LDH APOP Annexin V/PI Assay (Apoptosis) E->APOP F Measure Absorbance/ Fluorescence MTT->F LDH->F APOP->F G Calculate % Viability/ % Cytotoxicity/ % Apoptosis F->G H Determine IC50 Value G->H

Caption: General experimental workflow for assessing compound cytotoxicity.

Apoptosis_Pathway cluster_cell Cellular Events cluster_detection Detection Method Compound This compound (Toxic Insult) Mito Mitochondrial Stress Compound->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Casp9 Caspase-9 Activation (Initiator) ROS->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 PS Phosphatidylserine (PS) Externalization Casp3->PS Membrane Loss of Membrane Integrity Casp3->Membrane AnnexinV Annexin V Staining PS->AnnexinV Early Apoptosis PI Propidium Iodide (PI) Staining Membrane->PI Late Apoptosis/ Necrosis

Caption: Hypothetical signaling pathway leading to apoptosis and its detection.

References

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of 1-Phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpyrrolidin-2-one, a derivative of the pyrrolidinone scaffold, is a compound of interest for its potential pharmacological activities. Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is fundamental for preclinical and clinical development. These application notes provide a comprehensive overview of the methodologies for conducting in vivo animal studies to characterize the pharmacokinetics of this compound. The protocols outlined are based on established practices for small molecule drug candidates and can be adapted to specific research needs.

While specific quantitative pharmacokinetic data for this compound is not extensively available in publicly accessible literature, this document presents a framework for such studies, including representative data tables and detailed experimental protocols. The provided information on related pyrrolidinone derivatives offers valuable context for designing and interpreting these experiments.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters that are typically determined in in vivo studies. The values presented here are hypothetical and serve as a template for reporting experimental data for this compound.

Table 1: Representative Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous (IV) and Oral (PO) Administration.

ParameterIntravenous (10 mg/kg)Oral (50 mg/kg)
Cmax (ng/mL) 2500 ± 3501200 ± 210
Tmax (h) 0.08 (first time point)1.0 ± 0.5
AUC0-t (ng·h/mL) 4500 ± 5506300 ± 800
AUC0-inf (ng·h/mL) 4650 ± 5806500 ± 850
t1/2 (h) 3.5 ± 0.84.2 ± 1.1
Cl (L/h/kg) 2.15 ± 0.25-
Vd (L/kg) 7.5 ± 1.2-
F (%) -28 ± 5
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

  • t1/2: Elimination half-life.

  • Cl: Clearance.

  • Vd: Volume of distribution.

  • F (%): Oral bioavailability.

Experimental Protocols

Animal Models

The selection of an appropriate animal model is a critical first step in pharmacokinetic studies. Rodents, particularly rats, are commonly used in early-stage drug discovery due to their well-characterized physiology, ease of handling, and cost-effectiveness.[1][2]

  • Species: Sprague-Dawley or Wistar rats are frequently used.

  • Sex: Both male and female animals should be included to assess potential sex-related differences in pharmacokinetics.

  • Age and Weight: Typically, young adult rats (8-10 weeks old) with a body weight of 200-250 g are used.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment.

Formulation and Dosing

The formulation of this compound will depend on its physicochemical properties and the intended route of administration.

  • Intravenous (IV) Administration: The compound should be dissolved in a suitable vehicle that is safe for intravenous injection, such as saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO or cyclodextrin. The final concentration of the solubilizing agent should be kept to a minimum to avoid toxicity.

  • Oral (PO) Administration: For oral gavage, the compound can be formulated as a solution or suspension in a vehicle like water, saline, or a suspension-enhancing agent such as carboxymethyl cellulose (CMC).

Experimental Design for a Pharmacokinetic Study

A typical single-dose pharmacokinetic study involves administering the compound and collecting blood samples at various time points.

  • Animal Groups:

    • Group 1: Intravenous (IV) administration (e.g., 10 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 50 mg/kg).

  • Number of Animals: A minimum of 3-5 animals per time point or per group (if serial sampling is performed) is recommended to ensure statistical significance.

  • Blood Sampling:

    • Serial Sampling: If the animal's size permits, serial blood samples can be collected from the same animal at multiple time points. This reduces inter-animal variability.

    • Terminal Sampling: If larger blood volumes are required at each time point, different groups of animals can be used for each time point, and the animals are euthanized after blood collection.

  • Blood Collection Sites in Rats:

    • Saphenous vein: Suitable for collecting small volumes of blood (up to 0.1 mL) repeatedly.

    • Jugular vein: Can be cannulated for frequent blood sampling.

    • Tail vein: Another common site for small volume blood collection.

    • Cardiac puncture: This is a terminal procedure for collecting a large volume of blood.

  • Blood Collection Time Points:

    • IV Administration: Pre-dose (0 h), and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • PO Administration: Pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully transfer the plasma to clean tubes.

    • Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.

  • Sample Preparation:

    • Protein Precipitation: This is a simple and common method. Add a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.

    • Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Conditions (Representative):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions (Representative):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined and optimized.

Mandatory Visualizations

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase Animal_Acclimatization Animal Acclimatization (Rats, 8-10 weeks) Formulation Compound Formulation (IV and PO) Animal_Acclimatization->Formulation Dosing Dosing (IV or PO) Formulation->Dosing Blood_Collection Blood Collection (Serial or Terminal) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis (Quantification) Sample_Preparation->LCMS_Analysis Data_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) LCMS_Analysis->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Caption: Experimental workflow for an in vivo pharmacokinetic study.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation Hydroxylation (on Phenyl Ring) Parent->Hydroxylation CYP450 Oxidation Oxidation (on Pyrrolidinone Ring) Parent->Oxidation CYP450 Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGTs Sulfation Sulfation Hydroxylation->Sulfation SULTs Oxidation->Glucuronidation UGTs

Caption: Putative metabolic pathway of this compound.

Conclusion

The protocols and guidelines presented in these application notes provide a solid foundation for researchers to design and execute in vivo pharmacokinetic studies of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data that is essential for advancing the understanding of this compound's therapeutic potential. While specific pharmacokinetic parameters for this compound are not yet widely reported, the framework provided here will enable researchers to fill this knowledge gap and contribute to the development of new therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: 1-Phenylpyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving low yields in the synthesis of 1-Phenylpyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound include:

  • Reaction of γ-Butyrolactone with Aniline: This is a direct and common approach, often carried out at high temperatures.

  • Reductive Amination of Levulinic Acid with Aniline: This method involves the formation of an enamine intermediate followed by reduction.[1]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and a lactam.[2][3]

  • Ullmann Condensation: A copper-catalyzed reaction, which is an alternative to the Buchwald-Hartwig amination but often requires harsher conditions.[2]

Q2: My reaction of γ-butyrolactone with aniline is giving a very low yield. What are the likely causes?

A2: Low yields in this reaction are often attributed to:

  • Reversible Reaction: The reaction can be reversible, and unfavorable equilibrium may limit product formation.

  • Inadequate Temperature: This reaction typically requires high temperatures (200-250 °C) to proceed efficiently.

  • Poor Mixing: Inadequate stirring can lead to localized overheating or incomplete reaction.

  • Water Removal: The reaction produces water as a byproduct. Inefficient removal of water can inhibit the reaction.

  • Side Reactions: At high temperatures, side reactions such as polymerization of γ-butyrolactone or aniline decomposition can occur.

Q3: I am observing significant byproduct formation in my synthesis. What are the common side reactions?

A3: Common side reactions include:

  • Dimerization or Polymerization: Starting materials or the product can polymerize under harsh reaction conditions.

  • Over-alkylation: In methods like the Buchwald-Hartwig amination, multiple substitutions on the aniline ring can occur if not properly controlled.

  • Hydrolysis of the Lactam Ring: The pyrrolidinone ring can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.

Troubleshooting Guides

Issue 1: Low Yield in the Reaction of γ-Butyrolactone with Aniline

Question: I am attempting to synthesize this compound from γ-butyrolactone and aniline, but my yields are consistently below 40%. How can I improve this?

Answer: Low yields in this direct amidation are a common issue. Here is a step-by-step troubleshooting guide:

Troubleshooting Workflow

start Low Yield (<40%) check_temp Verify Reaction Temperature (200-250 °C) start->check_temp check_mixing Ensure Efficient Stirring check_temp->check_mixing Temp OK check_water Implement Water Removal (e.g., Dean-Stark trap) check_mixing->check_water Mixing OK check_ratio Optimize Reactant Ratio (Aniline:Lactone) check_water->check_ratio Water Removal OK check_catalyst Consider Acid/Lewis Acid Catalyst check_ratio->check_catalyst Ratio Optimized end Improved Yield check_catalyst->end

Caption: Troubleshooting workflow for low yield in γ-butyrolactone and aniline reaction.

Detailed Recommendations:

  • Reaction Temperature: Ensure your reaction is reaching the optimal temperature range of 200-250 °C. Use a high-boiling point solvent or conduct the reaction neat.

  • Efficient Water Removal: The removal of water is crucial to drive the reaction forward. The use of a Dean-Stark trap or carrying out the reaction under a stream of inert gas can be effective.

  • Reactant Stoichiometry: An excess of one reactant can sometimes improve the yield. Experiment with varying the molar ratio of aniline to γ-butyrolactone.

  • Catalysis: While often performed without a catalyst, the addition of a catalytic amount of a strong acid or a Lewis acid could facilitate the reaction, but may also promote side reactions.

Issue 2: Incomplete Conversion in Reductive Amination of Levulinic Acid

Question: My reductive amination of levulinic acid with aniline is stalling, leaving a significant amount of starting material. What should I check?

Answer: Incomplete conversion in reductive amination can be due to several factors related to the reducing agent, catalyst, or reaction conditions.

Troubleshooting Workflow

start Incomplete Conversion check_reductant Verify Activity & Stoichiometry of Reducing Agent start->check_reductant check_catalyst Check Catalyst Activity/ Loading check_reductant->check_catalyst Reductant OK check_ph Optimize Reaction pH (for imine formation) check_catalyst->check_ph Catalyst OK check_solvent Ensure Appropriate Solvent check_ph->check_solvent pH Optimized end Complete Conversion check_solvent->end

Caption: Troubleshooting workflow for incomplete reductive amination.

Detailed Recommendations:

  • Reducing Agent: Ensure the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) is fresh and active. The stoichiometry should be sufficient to reduce the intermediate imine/enamine.

  • Catalyst: If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is not poisoned. The catalyst loading may also need to be optimized.[4]

  • pH Control: The initial condensation to form the imine/enamine is often pH-dependent. A slightly acidic medium can facilitate this step, but strong acidity can protonate the aniline, reducing its nucleophilicity.[5]

  • Solvent: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield of a related pyrrolidinone synthesis, which can provide insights for optimizing the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for a Substituted Pyrrolidinone Synthesis [5]

EntryReactant Ratio (4a:9a)SolventTemperature (°C)Time (h)Yield (%)
11:2.5DMF95662
21:2.5Acetic Acid959.536
31:1Ethanol80569
41:2.5Ethanol80372
51:4Ethanol80582
61:4Ethanol (less)80589

Data adapted from a study on a similar pyrrolidinone synthesis and may require optimization for this compound.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from γ-Butyrolactone and Aniline

This protocol is a general guideline and may require optimization.

Reaction Scheme

GBL γ-Butyrolactone Product This compound GBL->Product + Aniline Aniline Aniline Water H₂O Product->Water - H₂O

Caption: Synthesis of this compound from γ-Butyrolactone and Aniline.

Materials:

  • γ-Butyrolactone

  • Aniline

  • High-boiling point solvent (e.g., xylene, optional)

  • Dean-Stark trap (optional)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add γ-butyrolactone (1.0 equiv) and aniline (1.0-1.2 equiv).

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to 200-250 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • If using a Dean-Stark trap, monitor the collection of water.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Reductive Amination of Levulinic Acid with Aniline

This protocol provides a general procedure for the reductive amination route.

Reaction Workflow

start Levulinic Acid + Aniline imine Imine/Enamine Formation (Acid catalyst, dehydration) start->imine reduction Reduction (e.g., NaBH₄ or H₂/Pd-C) imine->reduction product This compound reduction->product

Caption: Workflow for the reductive amination synthesis of this compound.

Materials:

  • Levulinic acid

  • Aniline

  • Reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride, or H₂ with Pd/C)

  • Solvent (e.g., Methanol, Ethanol, or Dichloromethane)

  • Acid catalyst (e.g., Acetic acid, optional)

Procedure:

  • Dissolve levulinic acid (1.0 equiv) and aniline (1.0 equiv) in the chosen solvent.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride, 1.5 equiv).

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Quench the reaction carefully with water or a dilute acid solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

troubleshooting inconsistent results in 1-Phenylpyrrolidin-2-one biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Phenylpyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results in biological assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and its derivatives?

A1: Phenylpyrrolidinone compounds are recognized for their nootropic (cognitive-enhancing) and anticonvulsant activities.[1] Their mechanisms of action are thought to involve the modulation of glutamatergic and cholinergic systems for nootropic effects, and interaction with GABAergic pathways and voltage-gated ion channels for anticonvulsant properties.[1] Some derivatives have also been investigated for their potential as anticancer, antioxidant, and anti-inflammatory agents.[2]

Q2: I am observing high variability in my assay results. What are the common causes for inconsistency when working with this compound?

A2: Inconsistent results in biological assays with this compound and its derivatives can stem from several factors:

  • Poor Solubility: The compound may have low solubility in aqueous assay buffers, leading to precipitation and inaccurate concentrations.[1][3][4]

  • Compound Aggregation: At higher concentrations, the molecules can form aggregates that can non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive results.[3]

  • Assay Interference: The compound may interfere with the assay technology itself. This can include intrinsic fluorescence, light quenching, or direct inhibition of reporter enzymes (e.g., luciferase).[3]

  • Inconsistent Pipetting and Cell Seeding: Technical errors such as inconsistent pipetting or uneven cell distribution in multi-well plates can lead to high well-to-well variability.[3]

Q3: My this compound compound appears to be active in multiple, unrelated assays. What could be the reason for this?

A3: This phenomenon is characteristic of Pan-Assay Interference Compounds (PAINS).[3] For phenylpyrrolidinone derivatives, this can be caused by the formation of aggregates that non-specifically inhibit various proteins.[3] To mitigate this, consider adding a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 to your assay buffer.[3] It is also crucial to ensure the purity of your compound stock, as impurities could be responsible for the observed activity.[3]

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers

Question: My this compound derivative is precipitating out of solution during my experiment. How can I improve its solubility?

Answer: Poor aqueous solubility is a common challenge with phenylpyrrolidinone compounds.[1][4] Here are several strategies to address this:

  • Optimize Solvent Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions, its final concentration in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts.[3]

  • Use of Co-solvents or Surfactants: The inclusion of a small amount of a non-ionic detergent (e.g., Triton X-100, Tween-20) at a low concentration (0.01-0.1%) can help to increase the solubility of hydrophobic compounds and prevent aggregation.[3]

  • Sonication: Briefly sonicating your stock solution before preparing serial dilutions can help break up aggregates and improve dissolution.[3][4]

  • Fresh Dilutions: Always prepare fresh dilutions of your compound from a concentrated stock for each experiment. Prolonged storage of diluted aqueous solutions can lead to precipitation over time.[3]

Solubility of Structurally Related Phenylpyrrolidinone Compounds

The following table provides solubility data for Phenylpiracetam and Piracetam, which are structurally related to this compound and can serve as a reference. It is important to experimentally determine the solubility of your specific compound.[1]

CompoundSolventSolubilityTemperature (°C)
PhenylpiracetamEthanol~16 mg/mLNot Specified
PhenylpiracetamDMSO~14 mg/mLNot Specified
PhenylpiracetamDimethylformamide (DMF)~20 mg/mLNot Specified
PhenylpiracetamPBS (pH 7.2)~10 mg/mLNot Specified
Piracetam (Form III)Methanol~0.15 g/g solvent25
Piracetam (Form III)Ethanol~0.03 g/g solvent25
Issue 2: Inconsistent Dose-Response Curves

Question: I am observing inconsistent or non-reproducible dose-response curves in my cytotoxicity (e.g., MTT) assay. What could be the problem?

Answer: Inconsistent dose-response curves can be caused by several factors. The following troubleshooting workflow can help identify the root cause:

A Inconsistent Dose-Response Curves B Visually inspect wells for precipitation at high concentrations A->B C Compound Precipitation B->C Yes E Check for high well-to-well variability at a single concentration B->E No D Reduce highest concentration or add solubility-enhancing agent (e.g., 0.01% Triton X-100) C->D F High Well-to-Well Variability E->F Yes H Review assay protocol for incorrect incubation times or temperatures E->H No G Review pipetting technique and ensure proper cell suspension before seeding F->G I Incorrect Assay Conditions H->I Yes J Re-optimize assay parameters (e.g., incubation time, temperature) I->J

Troubleshooting workflow for inconsistent dose-response curves.

Hypothetical Troubleshooting Data for Inconsistent Dose-Response Curves

This table illustrates how to systematically troubleshoot inconsistent results.

ProblemPossible CauseTroubleshooting StepExpected Outcome
High IC50 variability between experimentsCompound precipitation at high concentrationsVisually inspect wells for precipitation. Reduce the highest concentration tested.Consistent IC50 values across experiments.
High well-to-well variabilityInconsistent pipetting or uneven cell seedingUse calibrated pipettes and ensure a single-cell suspension before seeding.Reduced standard deviation between replicate wells.
No dose-response observedIncorrect assay conditionsRe-optimize incubation time and temperature.A clear sigmoidal dose-response curve is observed.

Experimental Protocols

High-Throughput Kinetic Solubility Assay

This protocol is essential for determining the kinetic solubility of your this compound compound in an aqueous buffer, which can predict its behavior in biological assays.[1]

A Prepare 10 mM compound stock in DMSO B Serially dilute stock in DMSO in a 96-well plate A->B D Transfer DMSO dilutions to the filter plate containing PBS B->D C Add PBS (pH 7.4) to a 96-well filter plate C->D E Incubate and shake the plate D->E F Apply vacuum to filter the solutions E->F G Measure UV-Vis absorbance of the filtrate F->G H Calculate solubility based on a standard curve G->H

Workflow for a high-throughput kinetic solubility assay.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the this compound compound in 100% DMSO.[1]

  • Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO.

  • Buffer Addition: Add phosphate-buffered saline (PBS), pH 7.4, to a 96-well filter plate.[1]

  • Compound Addition: Transfer a small volume of the DMSO-solubilized compound to the wells of the filter plate containing PBS. The final DMSO concentration should be low (e.g., <1%).

  • Incubation: Incubate the plate on a plate shaker for a defined period (e.g., 1-2 hours) at room temperature to allow for equilibration.

  • Filtration: Apply a vacuum to the filter plate to separate any precipitated compound from the soluble fraction.

  • Quantification: Measure the concentration of the compound in the filtrate using a UV-Vis plate reader and calculate the solubility by comparing the absorbance to a standard curve of the compound prepared in DMSO.

Predicted Signaling Pathways

Based on the known activities of phenylpyrrolidinone derivatives, the following signaling pathways may be relevant to the biological effects of this compound.

cluster_0 Nootropic Activity cluster_1 Anticonvulsant Activity cluster_2 Anti-inflammatory Activity A This compound B Modulation of Glutamatergic & Cholinergic Systems A->B C Enhanced Synaptic Plasticity B->C D Cognitive Enhancement C->D E This compound F Interaction with GABAergic Pathways & Voltage-Gated Ion Channels E->F G Reduced Neuronal Excitability F->G H Seizure Suppression G->H I This compound J Inhibition of NF-κB Signaling I->J K Decreased Pro-inflammatory Cytokine Production J->K L Reduced Inflammation K->L

Predicted signaling pathways for this compound.

References

optimizing reaction conditions for N-alkylation of 4-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the N-alkylation of 4-phenylpyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the general reaction conditions for the N-alkylation of 4-phenylpyrrolidin-2-one?

A1: The N-alkylation of 4-phenylpyrrolidin-2-one typically involves the deprotonation of the lactam nitrogen with a suitable base, followed by nucleophilic attack on an alkylating agent. The reaction is generally performed in a polar aprotic solvent under anhydrous and inert conditions.

Q2: Which bases are most effective for this reaction?

A2: Strong bases are required to deprotonate the weakly acidic N-H bond of the lactam.[1] Sodium hydride (NaH) is a common and effective choice. Other bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH) have also been used, sometimes in combination with a phase-transfer catalyst.[1][2][3]

Q3: What are the recommended solvents for this N-alkylation?

A3: Polar aprotic solvents are preferred as they can solvate the cation of the base without interfering with the nucleophile. Commonly used solvents include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and Acetonitrile (MeCN).[2][4][5] The choice of solvent can influence reaction rates and selectivity.[4]

Q4: What types of alkylating agents can be used?

A4: A variety of alkylating agents can be employed, most commonly alkyl halides. The reactivity order is typically Iodide > Bromide > Chloride.[6] Other agents like alkyl sulfonates (e.g., tosylates, mesylates) are also effective.[7] For greener processes, direct alkylation with alcohols using a catalyst is an alternative approach.[7][8]

Q5: How can the progress of the reaction be monitored?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[4] A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

Q6: What is a typical work-up and purification procedure?

A6: Upon completion, the reaction is typically cooled to room temperature and quenched by the careful addition of water or a saturated aqueous ammonium chloride solution. The product is then extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure.[4] The crude product is then purified, usually by column chromatography on silica gel or recrystallization.[4]

Troubleshooting Guide

Q1: I am observing very low or no conversion of my starting material. What could be the cause?

A1: Low or no conversion in N-alkylation reactions can stem from several factors.[6] Consider the following troubleshooting steps:

  • Base Inactivity: The base may be old or may have been deactivated by moisture. Use freshly opened or properly stored sodium hydride. If using weaker bases like K₂CO₃, ensure they are finely powdered and anhydrous.

  • Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature while monitoring for potential decomposition.

  • Reagent Reactivity: The alkylating agent may not be reactive enough. If using an alkyl chloride or bromide, consider switching to the more reactive alkyl iodide.[6] Adding a catalytic amount of potassium iodide (KI) can facilitate the reaction with less reactive halides.[2]

  • Solvent and Solubility: The starting material or base may not be sufficiently soluble in the chosen solvent, preventing the reaction.[2] Ensure your solvent is anhydrous, as water can quench the base. Consider switching to a solvent with better solubilizing properties, such as DMF or DMSO.[2]

G Troubleshooting Workflow for Low Conversion start Low/No Conversion Observed check_base Check Base Activity (Fresh? Anhydrous?) start->check_base check_temp Review Reaction Temperature (Too low?) start->check_temp check_reagent Assess Alkylating Agent (Cl < Br < I) start->check_reagent check_solvent Verify Solvent (Anhydrous? Soluble?) start->check_solvent action_base Use fresh, stronger base (e.g., NaH) check_base->action_base action_temp Increase Temperature check_temp->action_temp action_reagent Use more reactive agent (e.g., Alkyl Iodide) or add cat. KI check_reagent->action_reagent action_solvent Use dry, polar aprotic solvent (e.g., DMF) check_solvent->action_solvent

Caption: Troubleshooting workflow for low reactivity.

Q2: My reaction is producing a significant amount of an unexpected byproduct. I suspect O-alkylation. How can I confirm this and favor the N-alkylated product?

A2: The deprotonated lactam is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom, leading to N- or O-alkylated products, respectively.[4][9][10] This is a common challenge.[11]

  • Confirmation: O-alkylation results in the formation of an imino ether. This can be distinguished from the desired N-alkylated lactam using spectroscopic methods. In ¹³C NMR, the carbonyl carbon of the N-alkylated product will be present, while it will be absent in the O-alkylated product, replaced by a signal for a C=N carbon further downfield.

  • Favoring N-Alkylation: The selectivity of the reaction is influenced by factors like the solvent and base.[4] Generally, polar aprotic solvents like DMF and DMSO are known to favor N-alkylation.[4] The choice of counter-ion from the base can also play a role; experimenting with different bases (e.g., NaH vs. Cs₂CO₃) may alter the N/O selectivity.

G cluster_paths Reaction with Alkyl Halide (R-X) sub 4-Phenylpyrrolidin-2-one anion Deprotonated Lactam (Ambident Nucleophile) sub->anion + Base n_prod N-Alkyl-4-phenylpyrrolidin-2-one (Desired Product) anion->n_prod Favored in polar aprotic solvents (DMF) o_prod 2-Alkoxy-4-phenyl-1-pyrroline (Byproduct) anion->o_prod Competing Pathway

Caption: Competing N- vs. O-alkylation pathways.

Q3: The purification of my product is difficult due to unreacted starting material. How can I drive the reaction to completion?

A3: Incomplete reactions often result in purification challenges. To drive the reaction to completion:

  • Increase Equivalents of Reagents: Try using a slight excess of the base (e.g., 1.2-1.5 equivalents) and the alkylating agent (e.g., 1.1-1.5 equivalents).[4] Be cautious, as a large excess of the alkylating agent can complicate purification.

  • Extend Reaction Time: Monitor the reaction by TLC and allow it to stir for a longer duration until the starting material is consumed. Some N-alkylations can take several hours (4-24 h).[4]

  • Increase Temperature: As mentioned for low conversion, increasing the temperature can improve the reaction rate, but this should be done cautiously to avoid byproduct formation.[4]

Data Presentation: Influence of Reaction Conditions

The following table summarizes typical outcomes for the N-alkylation of 4-phenylpyrrolidin-2-one with benzyl bromide under various conditions.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield of N-alkylated product (%)Notes
1K₂CO₃ (2.0)Acetone56 (reflux)24< 10%Low conversion, solubility issues.[2]
2K₂CO₃ (2.0)DMF8012~75%Good conversion in a polar aprotic solvent.[3][4]
3NaH (1.2)THF66 (reflux)8~85%Strong base leads to higher yield and faster reaction.
4NaH (1.2)DMF25 (RT)6~90%Highly efficient conditions.
5Cs₂CO₃ (1.5)MeCN82 (reflux)10~80%Effective alternative base.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using NaH

G N-Alkylation Experimental Workflow setup 1. Setup Dry flask under N2/Ar. Add stir bar. add_reagents 2. Add Reagents Add 4-phenylpyrrolidin-2-one and anhydrous DMF. setup->add_reagents cool 3. Cool Cool flask to 0 °C (ice bath). add_reagents->cool add_base 4. Add Base Add NaH (1.2 eq.) portion-wise. Stir for 30 min at 0 °C. cool->add_base add_alkylator 5. Add Alkylating Agent Add alkyl halide (1.1 eq.) dropwise. Allow to warm to RT. add_base->add_alkylator react 6. React & Monitor Stir at specified temp. Monitor by TLC. add_alkylator->react workup 7. Work-up Quench with water, extract, dry, and concentrate. react->workup purify 8. Purify Purify by column chromatography. workup->purify

Caption: General workflow for N-alkylation experiments.

Methodology:

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-phenylpyrrolidin-2-one (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in small portions. Allow the resulting suspension to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise to the stirred suspension at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Reaction: Stir the reaction at room temperature or heat as required (e.g., 60-80 °C) and monitor its progress by TLC.[4]

  • Work-up: Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.[4]

Protocol 2: Monitoring Reaction Progress by TLC

  • Plate Preparation: Draw a light pencil line (~1 cm from the bottom) on a silica gel TLC plate. Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spotting:

    • Dissolve a small amount of the starting 4-phenylpyrrolidin-2-one in a suitable solvent (e.g., ethyl acetate) and spot it in the 'SM' lane.

    • Using a capillary tube, take a small aliquot from the reaction mixture and spot it in the 'RM' lane.

    • Spot both the starting material and reaction mixture on top of each other in the 'C' lane.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The product should appear as a new spot, typically with a higher Rf value (less polar) than the starting material. The reaction is complete when the 'SM' spot is no longer visible in the 'RM' lane.

References

resolving poor peak shape in HPLC analysis of pyrrolidinone compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering poor peak shapes during the High-Performance Liquid Chromatography (HPLC) analysis of pyrrolidinone-based compounds. The following sections address common issues in a question-and-answer format, offering detailed explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What defines a "good" peak shape in HPLC?

A good chromatographic peak is crucial for accurate quantification and reliable data.[1] Ideally, it should be symmetrical (Gaussian), narrow, and well-resolved from other peaks in the chromatogram.[1] This ensures precise integration and consistent retention times. Deviations from this ideal shape, such as asymmetry or broadening, indicate potential issues with the analytical method, sample, or HPLC system.[1][2]

Q2: What are the most common peak shape problems encountered with pyrrolidinone compounds?

Pyrrolidinone compounds contain basic nitrogen groups, making them susceptible to specific interactions within the HPLC system. The most common problems include:

  • Peak Tailing: An asymmetrical peak with a drawn-out trailing edge. This is the most frequent issue for basic compounds.[1][2][3]

  • Peak Fronting: An asymmetrical peak with a sloping leading edge, sometimes resembling a shark fin.[2][4]

  • Split Peaks: A single compound appears as two or more distinct peaks.[1][5][6]

  • Broad Peaks: Peaks are wider than expected, leading to poor resolution and reduced sensitivity.[1][7][8]

Troubleshooting Guide: Resolving Poor Peak Shape

This section provides a systematic approach to diagnosing and resolving specific peak shape issues.

Problem 1: Peak Tailing

G cluster_causes Primary Causes cluster_solutions Solutions start Peak Tailing Observed cause1 Secondary Silanol Interactions (Most Common for Basic Pyrrolidinones) start->cause1 cause2 Column Overload (Mass Overload) start->cause2 cause3 Column Degradation (Void or Contamination) start->cause3 solution1a Lower Mobile Phase pH (e.g., pH 2.5-4.0) cause1->solution1a Protonates silanols solution1b Use End-Capped Column cause1->solution1b Masks silanols solution1c Add Competing Base (e.g., TEA) (Use with caution) cause1->solution1c Masks silanols solution2 Reduce Injection Volume or Dilute Sample cause2->solution2 solution3 Flush Column or Use Guard Column cause3->solution3 solution4 Replace Column solution3->solution4 If problem persists

Figure 1. A logical workflow for diagnosing the root cause of peak tailing.

Q3: Why is my pyrrolidinone peak tailing?

Peak tailing is the most common issue for basic compounds like pyrrolidinones.[9] The primary cause is secondary interactions between the basic nitrogen in your compound and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[3][4][9][10] This interaction provides a second mechanism for retention, causing some analyte molecules to be held longer, which results in a "tail".[9]

Other potential causes include mass overload, where too much sample is injected, or column degradation.[1][9][11]

Q4: How can I eliminate tailing caused by silanol interactions?

Several strategies can mitigate these secondary interactions:

  • Operate at a Low pH: Using a buffered mobile phase with a pH between 2.5 and 4.0 is highly effective.[12] At low pH, the acidic silanol groups are protonated (neutral, Si-OH) and are less likely to interact with the protonated (positive charge) basic analyte.[4][12][13]

  • Use a Modern, End-Capped Column: Select a high-purity silica column that has been "end-capped."[3][4] This process chemically blocks most of the residual silanols, minimizing the sites available for secondary interactions.[9] Columns with low silanol activity are particularly suitable for pyrrolidinone analysis.[14]

  • Add a Competing Base: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can mask the active silanol sites.[12] However, this approach is less common with modern columns and can potentially shorten column lifespan.[12]

G cluster_high_ph Mid-Range pH (e.g., > 4) cluster_low_ph Low pH (e.g., 2.5-4.0) silanol_high Deprotonated Silanol (SiO⁻, Acidic Site) interaction Strong Ionic Interaction (Causes Tailing) silanol_high->interaction pyrrolidinone_high Basic Pyrrolidinone (Analyte) pyrrolidinone_high->interaction silanol_low Protonated Silanol (Si-OH, Neutral) no_interaction Repulsion / No Interaction (Symmetrical Peak) pyrrolidinone_low Protonated Pyrrolidinone (Analyte⁺)

Figure 2. Interaction between pyrrolidinone and silanols causing tailing.

Problem 2: Peak Fronting

Q5: What causes my pyrrolidinone peak to show fronting?

Peak fronting, where the first half of the peak is sloped, is often caused by column overload or sample solvent issues.[4][15]

  • Column Overload: This occurs when the sample concentration is too high or the injection volume is too large for the column's capacity.[15][16][17] The stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly, leading to a fronting peak.[4]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly "stronger" (has a higher elution strength) than the mobile phase, the analyte band can be distorted as it is introduced to the column.[15][18]

Q6: How can I fix peak fronting?

  • Address Overload: Systematically dilute your sample or reduce the injection volume and re-inject.[1][4] If fronting decreases as concentration or volume is reduced, overload is the likely cause.[8]

  • Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[18] If a different solvent must be used for solubility reasons, ensure it is weaker than the mobile phase.[7][18]

Problem 3: Split Peaks

Q7: Why is my single pyrrolidinone compound showing a split or double peak?

Peak splitting suggests that the analyte band is being disturbed as it enters or travels through the column.[4][6]

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit, causing the sample flow to split and create two paths onto the column packing.[5][19] This often affects all peaks in the chromatogram.[5]

  • Column Void: A void or channel can form in the packing material at the head of the column, which also causes the sample band to split.[1][5][19]

  • Sample Solvent Mismatch: Injecting a sample in a strong, non-miscible solvent can cause the peak to split, particularly for early-eluting peaks.[4][18]

  • pH Near pKa: If the mobile phase pH is very close to the analyte's pKa, the compound can exist in both its ionized and unionized forms, potentially leading to a split or distorted peak.[3][20][21]

Q8: How do I troubleshoot split peaks?

  • Inject a Standard: First, inject a known standard to confirm if the issue is with the sample or the system.

  • Check for Blockage: If all peaks are splitting, a blocked frit is likely.[5] Disconnect the column, reverse it, and flush it with a strong solvent (without connecting to the detector) to dislodge particulates. Always filter samples and mobile phases to prevent this.[12]

  • Address Solvent Issues: Prepare your sample in the mobile phase. If splitting is resolved, a solvent mismatch was the cause.

  • Adjust pH: Ensure the mobile phase pH is at least 1.5-2 units away from the pKa of your pyrrolidinone compound.[21]

  • Replace Column: If a column void is suspected (often accompanied by a loss of pressure), the column will likely need to be replaced.[5] Using a guard column can help extend the life of the analytical column.[1]

Problem 4: Broad Peaks

Q9: My pyrrolidinone peak is very broad. What are the likely causes?

Broad peaks can result from several chemical and physical factors:

  • Extra-Column Volume (Dead Volume): Excessive volume from long or wide-diameter tubing and fittings between the injector, column, and detector can cause the peak to broaden before detection.[1][6][11]

  • Column Contamination or Degradation: Over time, the column can become contaminated or the stationary phase can degrade, leading to a loss of efficiency and broader peaks.[1][11]

  • Low Flow Rate: Operating at a flow rate that is too low for the column dimensions can increase band broadening.[8][22]

  • Mobile Phase Issues: Using an incorrect mobile phase composition or a mobile phase that is not strong enough to elute the compound efficiently can result in broad peaks.[1][2]

Q10: How can I sharpen my broad peaks?

  • Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length to connect the system components. Ensure all fittings are properly made and tightened to eliminate dead space.[1][11]

  • Maintain the Column: Use a guard column to protect the analytical column from contaminants.[1] If contamination is suspected, perform a column flushing procedure (see Protocol 1). If performance doesn't improve, the column may need to be replaced.[11]

  • Optimize Flow Rate: Ensure the flow rate is appropriate for the column's internal diameter and particle size. Consult the column manufacturer's guidelines.[8]

  • Check Mobile Phase: Prepare fresh mobile phase and ensure the composition is accurate. If retention time is very long, increasing the organic solvent percentage may be necessary to elute the peak more quickly and efficiently.[11][22]

Quantitative Data Summary

Table 1: Troubleshooting Summary for Common Peak Problems

Peak ProblemAppearancePrimary Causes for PyrrolidinonesKey Solutions
Tailing Asymmetrical peak with a long tailSecondary interactions with silanols; Mass overload[1][3]Lower mobile phase pH (2.5-4.0); Use an end-capped column; Reduce injection volume[4][11]
Fronting Asymmetrical peak with a sloped frontColumn overload; Sample solvent stronger than mobile phase[4][15]Dilute sample or reduce injection volume; Dissolve sample in mobile phase[4][18]
Splitting A single peak appears as two or moreBlocked frit; Column void; Sample solvent mismatch[4][5][19]Reverse and flush column; Prepare sample in mobile phase; Replace column[5]
Broadening Peak is wider than normalExtra-column volume; Column degradation; Low flow rate[1][11][22]Minimize tubing length/ID; Use guard column/flush column; Optimize flow rate[1][8][11]

Table 2: Mobile Phase pH Adjustment for Pyrrolidinone Compounds

Analyte TypepH RangeRationaleResult
Basic (Pyrrolidinone) pH 2.5 - 4.0 Silanol groups (Si-OH) are protonated and neutral; Analyte is protonated (BH⁺)[4][23]Minimizes secondary ionic interactions, leading to symmetrical peaks.[12]
Basic (Pyrrolidinone) pH > pKa Silanol groups (SiO⁻) are deprotonated and negatively charged; Analyte is neutral (B)[23]Can improve retention and peak shape, but requires a high-pH stable column to avoid degradation.[23][24]
Basic (Pyrrolidinone) pH ≈ pKa Analyte exists as a mixture of ionized and unionized forms[3][21]Can lead to peak broadening or splitting; generally avoided.[20][21]

Experimental Protocols

Protocol 1: General Purpose Column Flushing (Reversed-Phase C18)

This protocol is used to remove contaminants that may cause peak shape issues or high backpressure.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade hexane (if needed for highly non-polar contaminants)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

Procedure:

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination.

  • Initial Flush: Flush the column with your mobile phase without the buffer (e.g., if you use ACN/water with phosphate buffer, flush with ACN/water) for 15-20 column volumes.

  • Strong Solvent Wash: Flush the column with 100% acetonitrile or methanol for 30-40 column volumes to remove strongly retained hydrophobic compounds.[11]

  • Isopropanol Flush: For more stubborn contaminants, flush with 100% isopropanol for 30-40 column volumes.

  • Re-equilibration: Before use, flush the column with the mobile phase (including buffer) for at least 30 column volumes, or until the baseline is stable.

  • Performance Check: Inject a standard to confirm that performance and peak shape have been restored. If not, the column may be permanently damaged and require replacement.[1]

Protocol 2: Mobile Phase Preparation and pH Adjustment

Accurate mobile phase preparation is critical for reproducible results and good peak shape.

Materials:

  • HPLC-grade solvents (e.g., water, acetonitrile)

  • Buffer salt (e.g., potassium phosphate, ammonium formate)

  • Acid/Base for pH adjustment (e.g., phosphoric acid, formic acid)

  • Calibrated pH meter

  • Sterile filters (0.22 µm or 0.45 µm)

Procedure:

  • Prepare Aqueous Portion: Weigh the appropriate amount of buffer salt and dissolve it in the HPLC-grade water.

  • Adjust pH: Place the aqueous solution on a stir plate. While monitoring with a calibrated pH meter, slowly add the acid (e.g., phosphoric acid) dropwise until the target pH (e.g., 3.0) is reached. Crucially, pH should always be adjusted on the aqueous portion before mixing with the organic solvent. [25]

  • Filter: Filter the aqueous buffer through a 0.45 µm or 0.22 µm filter to remove particulates that could block the column frit.

  • Mix Mobile Phase: Measure the required volumes of the filtered aqueous buffer and the organic solvent (e.g., acetonitrile) and combine them.

  • Degas: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles from interfering with the pump and detector.[18][22]

Protocol 3: Sample Dilution Study for Overload Diagnosis

This protocol helps determine if peak fronting or tailing is caused by mass/concentration overload.

Materials:

  • Stock solution of your pyrrolidinone compound at a known high concentration.

  • Mobile phase or appropriate weak solvent for dilution.

Procedure:

  • Initial Injection: Inject your standard sample that is exhibiting poor peak shape. Note the peak asymmetry and width.

  • Prepare Dilutions: Create a series of dilutions from your stock solution. For example, prepare 1:2, 1:5, 1:10, and 1:50 dilutions.

  • Inject Dilutions: Inject each dilution in order from most concentrated to least concentrated.

  • Analyze Results:

    • If the peak shape becomes progressively more symmetrical as the sample is diluted, the original problem was column overload .[1][8]

    • If the peak shape remains poor regardless of the dilution, the issue is likely chemical (e.g., silanol interactions) or a system problem (e.g., column void, extra-column volume).

References

Technical Support Center: Overcoming Solubility Issues of 1-Phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Phenylpyrrolidin-2-one in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

A1: this compound is classified as insoluble in water.[1][2] It is, however, soluble in organic solvents such as chloroform, ethyl acetate, and methanol.[1][2] This low aqueous solubility is a primary challenge when preparing stock solutions or formulations for biological assays.

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: The inherent chemical structure of this compound, featuring a nonpolar phenyl group, makes it hydrophobic. This characteristic limits its ability to form favorable interactions with polar water molecules, leading to poor solubility. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making this a common challenge.[3]

Q3: What are the primary strategies to enhance the solubility of a poorly soluble compound like this compound?

A3: Several techniques can be employed to improve the solubility of poorly water-soluble compounds.[3][4][5] These methods can be broadly categorized into:

  • Physical Modifications: These include particle size reduction (micronization and nanonization) and creating solid dispersions in hydrophilic carriers.[3][6]

  • Chemical Modifications: This involves using additives and changing solution properties, such as pH adjustment, the use of cosolvents, complexation with cyclodextrins, and the addition of surfactants.[3][7]

Q4: Can I use pH adjustment to solubilize this compound?

A4: Adjusting pH is a common technique for ionizable drugs, particularly weak acids and bases, as it can convert them into more soluble salt forms.[8][9] this compound is predicted to be a very weak base with a pKa of approximately 0.54.[2] While lowering the pH could theoretically lead to protonation and increased solubility, the required pH would be very low. For many biological experiments, this extreme pH may not be feasible. Therefore, other methods like using cosolvents or cyclodextrins are often more practical.

Troubleshooting Guide

Issue: My this compound precipitates when I add it to my aqueous buffer.

This common issue occurs when a stock solution (often in a pure organic solvent) is diluted into an aqueous medium, causing the compound to crash out of solution. The workflow below provides a systematic approach to resolving this problem.

G cluster_start Problem Identification cluster_strategy Strategy Selection cluster_validation Validation cluster_result Outcome start Precipitation of This compound in aqueous solution cosolvent Use a Water-Miscible Cosolvent start->cosolvent Choose a method surfactant Add a Surfactant start->surfactant Choose a method cyclodextrin Use a Cyclodextrin Complexation Agent start->cyclodextrin Choose a method ph_adjust Attempt pH Adjustment (Low Priority) start->ph_adjust Choose a method validate Prepare new stock & dilute. Observe for precipitation. cosolvent->validate surfactant->validate cyclodextrin->validate ph_adjust->validate success Solution is Clear: Proceed with Experiment validate->success No fail Precipitation Persists: Try Alternative Strategy validate->fail Yes fail->cosolvent fail->surfactant fail->cyclodextrin

Caption: Troubleshooting workflow for addressing precipitation issues.

Solubility Enhancement Techniques & Protocols

Cosolvency

Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[10][11]

Commonly Used Cosolvents

Cosolvent Properties & Considerations
Ethanol Effective and widely used. Potential for biological effects at higher concentrations.[10]
Propylene Glycol (PG) A common vehicle for parenteral dosage forms due to low toxicity.[10][12]
Polyethylene Glycols (PEG 300, PEG 400) Low molecular weight PEGs are liquid and effective cosolvents. Generally low toxicity.[10][12][13]

| Dimethyl Sulfoxide (DMSO) | A powerful solvent, but must be used with caution as it can have significant biological effects and enhance the permeability of other substances through the skin. |

Experimental Protocol: Using a Cosolvent

  • Select a Cosolvent: Choose a cosolvent that is compatible with your experimental system (e.g., PEG 400 for cell culture experiments).

  • Prepare a High-Concentration Stock Solution: Dissolve the this compound in 100% of the chosen cosolvent to create a concentrated primary stock. For example, prepare a 100 mM stock in PEG 400.

  • Create an Intermediate Dilution (Optional): If a large dilution factor is needed, you can make an intermediate stock in a mixture of the cosolvent and water/buffer (e.g., 1:1).

  • Final Dilution: Slowly add the primary or intermediate stock solution to your final aqueous buffer while vortexing or stirring vigorously. This gradual addition helps prevent localized high concentrations that can lead to precipitation.

  • Final Concentration Check: Ensure the final concentration of the cosolvent in your experiment is low (typically <1% v/v) to avoid off-target effects. Run a vehicle control (buffer + cosolvent) in your experiment.

Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[14] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, increasing their apparent solubility.[15]

G cluster_micelle Micelle Structure center 1-Phenyl- pyrrolidin- 2-one s1 center->s1 Hydrophobic Interaction p1 s1->p1 s2 p2 s2->p2 s3 p3 s3->p3 s4 p4 s4->p4 s5 p5 s5->p5 s6 p6 s6->p6 s7 p7 s7->p7 s8 p8 s8->p8 p1->s1 label_hydrophilic Hydrophilic Head label_hydrophobic Hydrophobic Tail

Caption: Surfactant micelle encapsulating a hydrophobic molecule.

Commonly Used Surfactants

Surfactant Type Considerations
Polysorbate 80 (Tween® 80) Non-ionic Widely used in pharmaceutical formulations; low toxicity.[16]
Polysorbate 20 (Tween® 20) Non-ionic Common in biological buffers (e.g., TBS-T).
Sodium Dodecyl Sulfate (SDS) Anionic Strong solubilizing agent but can denature proteins.[17]

| Pluronic® F-68 | Non-ionic | Block copolymer, often used in cell culture applications.[16] |

Experimental Protocol: Using a Surfactant

  • Select a Surfactant: Choose a mild, non-ionic surfactant like Polysorbate 80 for most biological applications.

  • Prepare Surfactant-Containing Buffer: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC. For Polysorbate 80, the CMC is ~0.012 mg/mL. A working concentration of 0.1-1 mg/mL is common.

  • Dissolve the Compound: Add the solid this compound directly to the surfactant-containing buffer.

  • Facilitate Dissolution: Use sonication or gentle heating and stirring to aid the dissolution and micelle formation process.

  • Control: Always include a vehicle control (buffer + surfactant) in your experiments.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can form "inclusion complexes" with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule and presenting a soluble complex to the aqueous environment.[19][20]

G cluster_key Legend Hydrophobic\nGuest Molecule\n(this compound) Hydrophobic Guest Molecule (this compound) Cyclodextrin\n(Host) Cyclodextrin (Host) Hydrophobic\nGuest Molecule\n(this compound)->Cyclodextrin\n(Host) Water-Soluble\nInclusion Complex Water-Soluble Inclusion Complex Cyclodextrin\n(Host)->Water-Soluble\nInclusion Complex guest complex cd k1 Guest Molecule k2 Cyclodextrin Host k3 Soluble Complex

Caption: Formation of a water-soluble cyclodextrin inclusion complex.

Commonly Used Cyclodextrins

Cyclodextrin Properties & Considerations
β-Cyclodextrin (β-CD) Natural cyclodextrin, but has relatively low aqueous solubility itself.[18]
Hydroxypropyl-β-CD (HP-β-CD) A chemically modified derivative with much higher aqueous solubility and lower toxicity.[18] Frequently used in pharmaceutical formulations.[18]

| Sulfobutylether-β-CD (SBE-β-CD) | Anionic derivative with high water solubility, used to solubilize both neutral and charged compounds. |

Experimental Protocol: Using a Cyclodextrin

  • Select a Cyclodextrin: HP-β-CD is a robust first choice for many applications due to its high solubility and safety profile.[18]

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer. Concentrations can range from 1-10% (w/v) depending on the required solubility enhancement.

  • Add the Compound: Add the solid this compound to the cyclodextrin solution.

  • Promote Complexation: Stir or shake the mixture, sometimes overnight at room temperature, to allow for the inclusion complex to form. Gentle heating can sometimes accelerate this process.

  • Sterilization: Filter-sterilize the final solution if required for your experiment. Do not autoclave cyclodextrin solutions as it can cause degradation.

Comparison of Solubility Enhancement Techniques

TechniqueAdvantagesDisadvantagesBest For...
Cosolvency Simple, rapid, and effective for creating concentrated stocks.Cosolvent may have biological/toxic effects; risk of precipitation upon dilution.Initial screening experiments; preparing concentrated stocks for serial dilution.
Surfactants High solubilization capacity; can stabilize the compound in solution.Potential for protein denaturation (ionic surfactants); may interfere with some assays.Formulations where the compound needs to remain solubilized at the final concentration.
Cyclodextrins Low toxicity (especially derivatives); forms a stable, soluble complex; often used in final drug products.[21]Higher cost; complexation can be slow; may alter compound's effective concentration/bioavailability.Cell-based assays, in vivo studies, and formulations requiring high safety profiles.
pH Adjustment Simple and inexpensive.Not effective for non-ionizable compounds; required pH may be incompatible with the experiment.Weakly acidic or basic compounds in non-biological systems or compatible pH ranges.

References

minimizing side product formation during cinnamoyl chloride acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cinnamoyl chloride acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the acylation of aromatic compounds with cinnamoyl chloride?

A1: The primary side products encountered are typically:

  • Cinnamic Acid: This forms due to the hydrolysis of cinnamoyl chloride in the presence of moisture. Acyl chlorides are highly reactive with water.[1][2]

  • Polyacylated Products: Multiple acyl groups can be introduced onto the aromatic ring, especially with highly activated substrates or when an excess of the acylating agent is used.[1]

  • Polymerization Products: The α,β-unsaturated system of cinnamoyl chloride can be susceptible to polymerization, particularly at elevated temperatures or under strongly acidic conditions.[1]

  • O-Acylation Products: When substrates with nucleophilic hydroxyl groups (like phenols) are used, O-acylation can compete with the desired C-acylation on the aromatic ring.

Q2: How can I prevent the formation of cinnamic acid in my reaction?

A2: To minimize hydrolysis of cinnamoyl chloride to cinnamic acid, it is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.[1][2] This can be achieved by:

  • Using oven-dried or flame-dried glassware.

  • Employing anhydrous solvents.

  • Handling reagents, especially the Lewis acid catalyst and cinnamoyl chloride, in a dry environment.

  • Conducting the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[1]

Q3: My reaction is producing a significant amount of polymeric material. What can I do to reduce this?

A3: Polymerization is often promoted by high temperatures and prolonged reaction times. To mitigate this:

  • Maintain a low reaction temperature, typically starting at 0 °C or even lower, especially during the initial addition of reagents.[1][2]

  • Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) and work up the reaction as soon as the starting material is consumed to avoid unnecessarily long reaction times.[1][2]

Q4: How does the choice and amount of Lewis acid catalyst affect side product formation?

A4: The Lewis acid catalyst plays a critical role.

  • Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount (or even a slight excess, e.g., 1.1-1.3 equivalents) of the Lewis acid (like AlCl₃).[1] This is because the ketone product can form a complex with the catalyst, rendering it inactive.[3] Using an insufficient amount can lead to low yields.

  • Activity: Highly reactive Lewis acids can sometimes promote side reactions. If polymerization or degradation is an issue, consider a milder Lewis acid, although this may require adjusting the reaction temperature or time. The activity of the Lewis acid is also highly dependent on its purity and anhydrousness.[4]

Q5: Can the order of reagent addition impact the outcome of the reaction?

A5: Yes, the order of addition is important. A common and effective procedure is to first create a suspension of the Lewis acid (e.g., AlCl₃) in the anhydrous solvent at a low temperature (0 °C). Then, the cinnamoyl chloride is added, followed by the slow, dropwise addition of the aromatic substrate.[1][5] This method helps to control the initial exothermic reaction and can improve selectivity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Moisture Contamination: Cinnamoyl chloride and the Lewis acid catalyst have been deactivated by water.[1][2] 2. Deactivated Aromatic Substrate: The aromatic ring has strongly electron-withdrawing groups. 3. Insufficient Catalyst: Less than a stoichiometric amount of Lewis acid was used.[1] 4. Low Reaction Temperature: The activation energy for the reaction was not reached.1. Ensure all glassware is rigorously dried, use anhydrous solvents, and run the reaction under an inert atmosphere.[1][2] 2. Consider using a more reactive derivative of your substrate or a more potent Lewis acid. Alternatively, a different synthetic route may be necessary.[4] 3. Use at least 1.1 equivalents of the Lewis acid relative to the cinnamoyl chloride.[1] 4. After the initial addition at low temperature, allow the reaction to slowly warm to room temperature or apply gentle heating while monitoring for side product formation.[1]
Significant Formation of Cinnamic Acid Hydrolysis of Cinnamoyl Chloride: Presence of water in the reaction mixture.[1]Maintain strictly anhydrous conditions for all reagents, solvents, and glassware.[1][2] Perform the reaction under a nitrogen or argon atmosphere.
Presence of Polyacylated Products 1. Highly Activated Substrate: The aromatic substrate is highly susceptible to further acylation. 2. Incorrect Stoichiometry: An excess of cinnamoyl chloride was used.1. Use a 1:1 molar ratio of the aromatic substrate to cinnamoyl chloride.[4] 2. Lowering the reaction temperature can help improve selectivity.
Formation of Polymeric Byproducts 1. High Reaction Temperature: Elevated temperatures can induce polymerization of the cinnamoyl group.[1] 2. Prolonged Reaction Time: Leaving the reaction for too long can lead to side reactions.1. Maintain a low reaction temperature (e.g., 0 °C), especially during reagent addition.[1] 2. Monitor the reaction by TLC and quench it once the starting material is consumed.[2]
Complex Product Mixture / Difficult Purification Multiple Side Reactions Occurring: A combination of the issues listed above.Systematically optimize the reaction conditions. Start with a low temperature (0 °C), use a 1:1 stoichiometric ratio of reactants with 1.1 equivalents of Lewis acid under strictly anhydrous conditions, and monitor the reaction closely.

Data on Reaction Conditions

Parameter Condition A Condition B Expected Outcome
Temperature 0 °C → Room Temp60 °CCondition A is generally preferred to minimize polymerization and other side reactions. Condition B may increase the reaction rate but risks lower yields due to side product formation.[1]
Catalyst Stoichiometry (vs. Acyl Chloride) 0.5 eq. AlCl₃1.2 eq. AlCl₃Condition B is expected to give a higher yield as Friedel-Crafts acylations typically require a stoichiometric amount of the Lewis acid catalyst.[1][3]
Atmosphere Ambient AirInert (Nitrogen/Argon)Condition B will significantly reduce the formation of cinnamic acid by preventing the hydrolysis of cinnamoyl chloride.[1][2]
Solvent Dichloromethane (DCM)TolueneDCM is a common, inert solvent for these reactions. Using an aromatic solvent like Toluene could lead to competitive acylation of the solvent itself.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound with Cinnamoyl Chloride

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Cinnamoyl Chloride

  • Aromatic Substrate (e.g., Benzene, Toluene)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube or by maintaining a positive pressure of an inert gas (e.g., nitrogen).[1]

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.[1]

  • Acyl Chloride Addition: Dissolve cinnamoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the cooled AlCl₃ suspension with vigorous stirring over 30-60 minutes, ensuring the temperature remains at or below 0 °C.[1]

  • Substrate Addition: After the cinnamoyl chloride addition is complete, dissolve the aromatic substrate (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C and then slowly warm to room temperature. Monitor the progress of the reaction by TLC. The reaction time can vary from 2 to 16 hours.[2]

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with stirring.[5] This will decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM.

  • Neutralization: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Visual Guides

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Steps cluster_workup Work-up & Purification A Dry Glassware F Suspend AlCl3 in DCM Cool to 0 °C A->F B Anhydrous Solvent (DCM) B->F C Anhydrous AlCl3 C->F D Cinnamoyl Chloride G Add Cinnamoyl Chloride (dropwise at 0 °C) D->G E Aromatic Substrate H Add Aromatic Substrate (dropwise at 0 °C) E->H F->G G->H I Stir and warm to RT Monitor by TLC H->I J Quench with Ice/HCl I->J K Extract with DCM J->K L Wash (H2O, NaHCO3, Brine) K->L M Dry & Evaporate L->M N Purify (Chromatography/Recrystallization) M->N

Caption: General workflow for Friedel-Crafts acylation.

G Cinnamoyl Chloride Cinnamoyl Chloride Desired Product Desired Product Cinnamoyl Chloride->Desired Product Aromatic Substrate + Lewis Acid (Anhydrous) Side Product 1 Cinnamic Acid Cinnamoyl Chloride->Side Product 1 H2O (Moisture) Side Product 3 Polymer Cinnamoyl Chloride->Side Product 3 High Temperature / Strong Acid Side Product 2 Polyacylated Product Desired Product->Side Product 2 Excess Cinnamoyl Chloride + High Temperature

Caption: Major reaction pathways in cinnamoyl chloride acylation.

References

how to prevent degradation of 1-Phenylpyrrolidin-2-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Phenylpyrrolidin-2-one in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples during experiments.

Troubleshooting Guide

Encountering issues with the stability of this compound? This guide provides solutions to common problems.

Issue Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound in your stock or working solution.Verify the integrity of your solution using a stability-indicating HPLC method. Prepare fresh solutions, especially if they are aqueous or have been stored for an extended period. For long-term storage, use an anhydrous aprotic solvent and store at low temperatures (-20°C or -80°C).
Appearance of new, unidentified peaks in your chromatogram. Formation of degradation products.Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products. Use LC-MS for structural elucidation of the new peaks.
Precipitation of the compound from the solution. Poor solubility or degradation leading to less soluble products.Ensure the solvent system is appropriate for the desired concentration. If using a co-solvent system, be mindful of the anti-solvent effect when adding other reagents. Sonication can aid in dissolution, but thermal stability should be confirmed beforehand.
Discoloration of the solution upon storage. Potential oxidative or photolytic degradation.Store solutions protected from light in amber vials. Consider purging the storage vial with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the chemical structure of this compound, a lactam with an N-phenyl substituent, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The lactam ring is susceptible to cleavage under both acidic and basic conditions, which would lead to the formation of 4-amino-4-phenylbutanoic acid. The rate of hydrolysis is significantly influenced by pH and temperature.

  • Oxidation: The pyrrolidinone ring and the phenyl group can be targets for oxidation. This can lead to the formation of various oxidized species, including hydroxylated derivatives and ring-opened products. The presence of atmospheric oxygen or oxidizing agents can accelerate this process.

  • Photodegradation: Aromatic compounds like this compound can be sensitive to light, particularly UV radiation. Photodegradation can involve complex radical reactions leading to a variety of degradation products.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be highly pH-dependent. Both acidic and alkaline conditions can catalyze the hydrolysis of the lactam ring. The compound is likely most stable in a neutral or near-neutral pH range (approximately pH 6-8).

Q3: What are the optimal storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Solvent: Whenever possible, prepare stock solutions in anhydrous aprotic solvents like DMSO or DMF.

  • Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to prevent oxidation.

Q4: Are there any specific analytical methods to monitor the stability of this compound?

A4: Yes, a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most suitable technique for monitoring the stability of this compound. This method should be capable of separating the parent compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for both quantification and identification of the degradation products.

Quantitative Stability Data (Estimated)

Disclaimer: The following data is estimated based on the degradation kinetics of structurally similar N-aryl amides and lactams due to the lack of specific experimental data for this compound. These values should be used as a guideline for experimental design and confirmed by specific stability studies.

Condition Parameter Estimated Value Notes
Hydrolytic Stability Half-life (t½) in 0.1 M HCl at 60°C12 - 24 hoursAcid-catalyzed hydrolysis of the lactam ring is expected.
Half-life (t½) in 0.1 M NaOH at 60°C2 - 8 hoursBase-catalyzed hydrolysis is generally faster for amides than acid-catalyzed hydrolysis.
Half-life (t½) in pH 7.4 buffer at 25°C> 30 daysThe compound is expected to be relatively stable at neutral pH and room temperature.
Oxidative Stability % Degradation in 3% H₂O₂ at 25°C after 24h10 - 25%Susceptible to oxidative degradation.
Thermal Stability % Degradation of solid at 80°C after 7 days< 5%The solid form is expected to be thermally stable under these conditions.
Photostability % Degradation in solution after 24h exposure to ICH Q1B conditions15 - 30%The aromatic ring suggests susceptibility to photodegradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with UV/PDA detector and/or Mass Spectrometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • At appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Accurately weigh about 5-10 mg of solid this compound into a glass vial.

    • Place the vial in a thermostatically controlled oven at 80°C for 7 days.

    • At the end of the study, dissolve the sample in a known volume of solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol:water 1:1) at a concentration of 0.1 mg/mL.

    • Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil and stored under the same conditions to serve as a dark control.

    • Analyze the samples by HPLC at appropriate time intervals.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

Instrumentation:

  • HPLC system with a UV/PDA detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of Acetonitrile (A) and water (B) or a suitable buffer (e.g., 0.1% formic acid in water).

    • Example Gradient: 0-5 min (30% A), 5-20 min (30-70% A), 20-25 min (70% A), 25-30 min (70-30% A), 30-35 min (30% A).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined, likely in the range of 220-260 nm).

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity (using samples from the forced degradation study), linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Visualizations

DegradationPathways cluster_main This compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products This compound This compound C10H11NO Hydrolysis Hydrolysis This compound->Hydrolysis  Acid/Base, Heat Oxidation Oxidation This compound->Oxidation  O2, H2O2 Photodegradation Photodegradation This compound->Photodegradation  UV/Vis Light 4-Amino-4-phenylbutanoic_acid 4-Amino-4-phenylbutanoic acid C10H13NO2 Hydrolysis->4-Amino-4-phenylbutanoic_acid Hydroxylated_derivatives Hydroxylated derivatives e.g., C10H11NO2 Oxidation->Hydroxylated_derivatives Ring-opened_products Ring-opened products Various Oxidation->Ring-opened_products Photodegradants Complex mixture of photodegradants Photodegradation->Photodegradants

Caption: Predicted degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis StockSolution Prepare Stock Solution (1 mg/mL in MeCN/MeOH) Acid Acid Hydrolysis (0.1M HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) StockSolution->Base Oxidation Oxidation (3% H2O2, RT) StockSolution->Oxidation Thermal Thermal (Solid, 80°C) Photo Photolytic (ICH Q1B) StockSolution->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute with Mobile Phase Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Stability-Indicating HPLC-UV/MS Analysis Dilute->HPLC Data Data Analysis and Degradant Identification HPLC->Data

Caption: Experimental workflow for forced degradation studies.

method refinement for isolating 1-Phenylpyrrolidin-2-one from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the isolation and purification of 1-Phenylpyrrolidin-2-one from a reaction mixture. The following sections detail common purification techniques, address potential experimental issues, and provide structured data and protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Q1: My primary impurity is unreacted aniline. How can I effectively remove it?

A1: Unreacted aniline can be efficiently removed by performing an acid wash of the crude reaction mixture. Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic aniline will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer and can thus be separated.

Q2: I'm performing a recrystallization and my product is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be due to several factors:

  • The solution is too concentrated: Reheat the solution to dissolve the oil and add a small amount of hot solvent to decrease the saturation.

  • The cooling is too rapid: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Insoluble impurities are present: If you observe insoluble material in the hot solution, perform a hot filtration to remove it before cooling.

Q3: My column chromatography is providing poor separation between my product and impurities. How can I improve this?

A3: Poor separation in column chromatography can be addressed by:

  • Optimizing the mobile phase: Use thin-layer chromatography (TLC) to test different solvent systems. A good starting point for this compound is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the product, with good separation from impurities.

  • Proper column packing: Ensure the silica gel is packed uniformly to prevent channeling. A wet slurry packing method is generally recommended.

  • Avoiding column overload: A general guideline is to use a sample to silica gel mass ratio of 1:20 to 1:100. Overloading will lead to broad bands and poor separation.

Q4: What are some common side products in the synthesis of this compound from aniline and γ-butyrolactone?

A4: Besides unreacted starting materials, potential side products can arise from the self-polymerization of γ-butyrolactone under certain conditions, or from side reactions of aniline. The specific byproducts will depend on the reaction conditions (temperature, catalyst, etc.). A thorough analysis of the crude reaction mixture by techniques like GC-MS can help identify specific impurities.

Data Presentation

The selection of a purification method can significantly impact the final yield and purity of this compound. The following table summarizes typical results for the two most common purification techniques.

Purification MethodTypical Mobile Phase / SolventTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Column Chromatography Hexane:Ethyl Acetate (gradient)60-80>98High purity achievable, good for complex mixtures.More time-consuming, requires larger volumes of solvent.
Recrystallization Ethanol/Water70-90>95Simpler procedure, less solvent waste, good for removing small amounts of impurities.May be less effective for complex mixtures, risk of "oiling out".

Experimental Protocols

Below are detailed methodologies for the purification of this compound.

Protocol 1: Purification by Column Chromatography
  • Mobile Phase Selection: Using TLC, determine an optimal mobile phase. A gradient of hexane and ethyl acetate is often effective. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to absorb onto the silica gel by draining the solvent to the top of the sand layer.

    • Carefully add a small amount of fresh mobile phase and drain to the top of the sand again. Repeat this step to ensure the sample is loaded in a narrow band.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin eluting the column, collecting the eluate in fractions.

    • Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Dissolution:

    • In an Erlenmeyer flask, add the crude this compound.

    • Add a minimal amount of a suitable solvent (e.g., ethanol) and a stir bar.

    • Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization:

    • If using a single solvent, cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • If using a solvent pair like ethanol/water, add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same solvent or solvent mixture used for recrystallization) to remove any residual soluble impurities.

  • Drying: Transfer the crystals to a watch glass and allow them to air dry or dry in a vacuum oven to remove any residual solvent.

Mandatory Visualization

Isolation_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture (this compound, Aniline, γ-Butyrolactone, Byproducts) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Reaction_Mixture->Dissolve Acid_Wash Wash with dilute HCl (aq) Dissolve->Acid_Wash Separate_Layers Separate Layers Acid_Wash->Separate_Layers Organic_Layer Organic Layer (Product) Separate_Layers->Organic_Layer Contains Product Aqueous_Layer Aqueous Layer (Aniline HCl) Separate_Layers->Aqueous_Layer Contains Aniline Impurity Dry_Organic Dry Organic Layer (e.g., Na2SO4) Organic_Layer->Dry_Organic Concentrate Concentrate in vacuo Dry_Organic->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product1 Pure this compound Column_Chromatography->Pure_Product1 Pure_Product2 Pure this compound Recrystallization->Pure_Product2

Caption: Workflow for isolating this compound.

Troubleshooting_Tree Start Low Purity after Initial Isolation Impurity_ID Identify Major Impurity (TLC, NMR, GC-MS) Start->Impurity_ID Aniline Unreacted Aniline? Impurity_ID->Aniline Other_Impurity Other Impurities? Aniline->Other_Impurity No Acid_Wash Perform Acid Wash (1M HCl) Aniline->Acid_Wash Yes Column Column Chromatography Other_Impurity->Column Polar Impurities Recrystallize Recrystallization Other_Impurity->Recrystallize Non-polar Impurities Check_Purity1 Check Purity (TLC) Acid_Wash->Check_Purity1 Check_Purity2 Check Purity Column->Check_Purity2 Recrystallize->Check_Purity2 Optimize_Column Optimize Mobile Phase Check_Purity2->Optimize_Column Still Impure Optimize_Recrystallization Try Different Solvent Check_Purity2->Optimize_Recrystallization Still Impure

Caption: Troubleshooting decision tree for purification.

Technical Support Center: Addressing Ion Suppression in LC-MS/MS Analysis of Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the accuracy and reliability of your bioanalytical methods.

Troubleshooting Guides

This section provides solutions to common problems encountered during LC-MS/MS experiments that may be related to ion suppression.

Problem: My analyte signal is significantly lower in matrix samples compared to neat solutions, leading to poor sensitivity.

  • Possible Cause: This is a classic sign of ion suppression, where components in your sample matrix are interfering with the ionization of your analyte in the mass spectrometer's source.[1][2]

  • Solutions:

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[2][3] Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over simpler methods like Protein Precipitation (PPT).[3][4]

    • Optimize Chromatography: Modify your LC method to achieve better separation between your analyte and the matrix interferences. This can involve adjusting the gradient, changing the column chemistry, or using a divert valve to send highly contaminated portions of the eluent to waste.[5][6][7]

    • Dilute the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components.[2][8] This is only feasible if the analyte concentration is high enough to remain detectable after dilution.[5][8]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression.[2] Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1][2][9]

Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.

  • Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.[2]

  • Solutions:

    • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE will minimize the variability in matrix effects.[2]

    • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[2][10]

    • Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[2]

Problem: My analyte and internal standard peaks do not co-elute perfectly, leading to inaccurate quantification.

  • Possible Cause: Slight differences in physicochemical properties between the analyte and its deuterated standard can cause chromatographic separation.[1][10]

  • Solutions:

    • Adjust Chromatographic Conditions: Fine-tune the mobile phase composition, gradient, or temperature to improve co-elution.[1]

    • Consider a ¹³C-Labeled Internal Standard: Carbon-13 labeled standards are more likely to co-elute perfectly with the native analyte compared to deuterium-labeled standards.[10]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a type of matrix effect that occurs in quantitative mass spectrometry, particularly with electrospray ionization (ESI).[1] It is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, proteins, lipids).[1] This interference can lead to decreased signal intensity, compromising the accuracy, precision, and sensitivity of the analysis.[1]

Q2: What are the main causes of ion suppression in biological samples?

A2: The primary causes of ion suppression in biological samples are endogenous and exogenous components that co-elute with the analyte of interest.

  • Endogenous components: These are substances naturally present in the biological matrix, such as phospholipids, proteins, salts, and metabolites.[3] Phospholipids are a major contributor to ion suppression in plasma and tissue samples.[3][11]

  • Exogenous components: These are substances introduced during sample collection or preparation, such as anticoagulants, buffers, plasticizers, and ion-pairing agents.[12]

Q3: How can I determine if ion suppression is affecting my analysis?

A3: A post-column infusion experiment is the most direct way to visualize and identify regions of ion suppression in your chromatogram.[5][13][14] This experiment involves continuously infusing a standard solution of your analyte into the mass spectrometer post-column while injecting a blank matrix extract.[5][13] A dip in the stable baseline signal indicates the retention times where co-eluting matrix components are causing suppression.[5][7][13]

Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate ion suppression?

A4: No, a SIL-IS does not eliminate the phenomenon of ion suppression.[1] Instead, it compensates for it.[1][9] Because the SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ionization suppression.[1][9] By measuring the ratio of the analyte signal to the IS signal, accurate quantification can be achieved despite the presence of matrix effects.[9]

Q5: Which sample preparation technique is the most effective at reducing ion suppression?

A5: The effectiveness of a sample preparation technique depends on the analyte and the complexity of the matrix. However, in general, more selective techniques provide cleaner extracts and, therefore, less ion suppression.

  • Protein Precipitation (PPT): This is the simplest method but is often the least effective at removing interfering matrix components, especially phospholipids.[4][15]

  • Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[4]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective method for removing a wide range of matrix interferences and achieving the cleanest extracts.[4][15]

  • Phospholipid Removal Plates: These are specialized products that specifically target the removal of phospholipids and can be very effective for plasma and serum samples.[11][16][17][18][19][20]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the typical performance of common sample preparation techniques in terms of analyte recovery and reduction of matrix effects. The values represent general ranges, and actual performance will vary depending on the specific analyte, matrix, and protocol.

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect ReductionThroughputCostKey Considerations
Protein Precipitation (PPT) Moderate to HighLow to ModerateHighLowSimple and fast, but often results in significant ion suppression due to residual phospholipids.[4][21]
Liquid-Liquid Extraction (LLE) Moderate to HighModerateModerateLow to ModerateGood for removing salts and some polar interferences. Can be prone to emulsion formation.[22][23]
Solid-Phase Extraction (SPE) HighHighLow to ModerateHighVery effective for removing a broad range of interferences, providing the cleanest extracts.[4][22][24]
Phospholipid Removal (PLR) HighHighHighModerateSpecifically designed to remove phospholipids, a major source of ion suppression in plasma and serum.[17][18][20]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression

  • Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression.[5]

  • Materials:

    • LC-MS/MS system

    • Syringe pump

    • T-union and necessary tubing

    • Syringe

    • Standard solution of the analyte in a suitable solvent (e.g., 50:50 acetonitrile:water)

    • Blank matrix extract (prepared using your standard sample preparation method without the analyte)

    • LC mobile phases

  • Procedure:

    • System Setup: Connect the outlet of the LC column to one inlet of the T-union. Connect the syringe pump outlet to the other inlet of the T-union. Connect the outlet of the T-union to the mass spectrometer's ion source.[5]

    • Analyte Infusion: Fill the syringe with the analyte standard solution. Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min). Begin infusing the analyte solution into the MS and acquire data in Multiple Reaction Monitoring (MRM) mode for the analyte. You should observe a stable, elevated baseline signal.[5][25]

    • Injection of Blank Matrix: Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start the chromatographic run using your analytical gradient.[5]

    • Data Analysis: Monitor the analyte's MRM signal. Any significant drop in the baseline indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering matrix components.[5][26]

Protocol 2: Solid-Phase Extraction (SPE) for Biological Samples

  • Objective: To remove proteins, salts, phospholipids, and other interferences from a biological sample to reduce ion suppression.

  • Materials:

    • SPE cartridges (e.g., mixed-mode cation exchange for basic compounds)

    • SPE manifold

    • Conditioning solvent (e.g., methanol)

    • Equilibration solvent (e.g., water or buffer)

    • Wash solvent(s) (e.g., 0.1 M acetic acid, methanol)

    • Elution solvent (e.g., 5% ammonia in methanol)

    • Nitrogen evaporator

    • Reconstitution solvent (mobile phase)

  • Procedure:

    • Sample Pre-treatment: Pretreat the plasma/serum sample (e.g., by protein precipitation with acetonitrile containing an internal standard) and centrifuge.

    • SPE Cartridge Conditioning: Condition the SPE cartridge with 1-2 column volumes of methanol.[27]

    • Equilibration: Equilibrate the cartridge with 1-2 column volumes of water or an appropriate buffer. Do not let the sorbent bed go dry.[27]

    • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 0.5–1 mL/min).[27]

    • Washing: Wash the cartridge with appropriate solvents to remove interferences. For example, a first wash with a weak solvent (e.g., 0.1 M acetic acid) to remove polar interferences, followed by a second wash with a stronger solvent (e.g., methanol) to remove less polar interferences.[4]

    • Elution: Elute the analyte of interest with a solvent strong enough to disrupt the interaction between the analyte and the sorbent (e.g., 5% ammonia in methanol).[4]

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 40°C). Reconstitute the residue in a small, known volume of the mobile phase.[4]

    • Analysis: Inject an appropriate volume into the LC-MS/MS system.

Protocol 3: Phospholipid Removal using a Pass-Through Plate

  • Objective: To selectively remove phospholipids from plasma or serum samples.

  • Materials:

    • Phospholipid removal 96-well plate or cartridges

    • Precipitation solvent (e.g., acetonitrile with 1% formic acid)

    • Collection plate

    • Vacuum manifold or centrifuge

  • Procedure:

    • Protein Precipitation: Add the plasma/serum sample to the wells of the phospholipid removal plate. Add the precipitation solvent (typically a 3:1 or 4:1 ratio of solvent to sample).

    • Mixing: Mix briefly (e.g., vortex) to ensure complete protein precipitation.

    • Filtration: Apply vacuum to the manifold (or centrifuge) to draw the sample through the phospholipid removal sorbent and into the collection plate. The sorbent will retain the phospholipids and precipitated proteins.[19]

    • Analysis: The resulting filtrate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.

Mandatory Visualizations

IonSuppressionMechanism cluster_source ESI Source cluster_process Ionization Process Analyte Analyte Droplet Charged Droplet Analyte->Droplet Matrix Matrix Matrix->Droplet Competition Competition for Charge and Surface Access Matrix->Competition Interferes with Evaporation Solvent Evaporation Droplet->Evaporation GasPhaseIon Gas Phase Analyte Ion [M+H]+ MS_Inlet Mass Spectrometer Inlet GasPhaseIon->MS_Inlet Reduced Signal Evaporation->GasPhaseIon SamplePrepWorkflow Start Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (SIL-IS) Start->Add_IS Choice Choose Cleanup Method Add_IS->Choice PPT Protein Precipitation (e.g., Acetonitrile) Evap Evaporate & Reconstitute PPT->Evap LLE Liquid-Liquid Extraction LLE->Evap SPE Solid-Phase Extraction SPE->Evap PLR Phospholipid Removal PLR->Evap Choice->PPT Choice->LLE Choice->SPE Choice->PLR Analysis LC-MS/MS Analysis Evap->Analysis TroubleshootingFlowchart start Low or Inconsistent Analyte Signal infusion_exp Perform Post-Column Infusion Experiment start->infusion_exp suppression_q Ion Suppression Confirmed? infusion_exp->suppression_q improve_sp Improve Sample Prep (SPE, LLE, PLR) suppression_q->improve_sp Yes check_instrument Check Instrument Performance (e.g., source cleaning, calibration) suppression_q->check_instrument No optimize_lc Optimize LC Separation improve_sp->optimize_lc use_sil_is Use SIL-IS optimize_lc->use_sil_is reanalyze Re-analyze Samples use_sil_is->reanalyze check_instrument->reanalyze

References

Technical Support Center: Enhancing the Bioavailability of Phenylpyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the bioavailability of phenylpyrrolidinone derivatives.

Frequently Asked Questions (FAQs)

Q1: My novel phenylpyrrolidinone derivative exhibits poor aqueous solubility. What are the initial strategies I should consider?

A1: Poor aqueous solubility is a common challenge with novel chemical entities. For phenylpyrrolidinone derivatives, several formulation strategies can be highly effective. The primary approaches to consider are:

  • Solid Dispersions: Dispersing the compound within a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate and apparent solubility. This is a widely adopted technique for oral drug formulations.[1][2][3][4]

  • Nanosuspensions: Reducing the particle size of your compound to the nanometer range dramatically increases the surface area-to-volume ratio. This leads to a higher dissolution velocity and improved saturation solubility.[1][5]

  • Prodrug Approach: A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted into the active parent drug through metabolic processes. This strategy can be employed to improve a drug's solubility, permeability, and overall bioavailability.[6][7][8][9]

  • Cyclodextrin Complexation: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to encapsulate poorly soluble molecules and increase their solubility in aqueous solutions.

Q2: I am observing inconsistent plasma concentrations in my animal studies. What could be the cause and how can I troubleshoot this?

A2: High variability in plasma concentrations often points to issues with oral absorption, which can be influenced by several factors:

  • Poor Dissolution: If the compound does not dissolve consistently in the gastrointestinal tract, its absorption will be erratic. Re-evaluating your formulation using the strategies mentioned in Q1 is a critical first step.

  • First-Pass Metabolism: Phenylpyrrolidinone derivatives can be subject to metabolism in the gut wall or liver before reaching systemic circulation. Consider co-administration with a metabolic inhibitor (in preclinical studies) to assess the impact of first-pass metabolism. A prodrug strategy can also be designed to bypass or reduce this effect.[7]

  • Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen. Permeability assays using cell lines that overexpress these transporters can help identify this issue.

Q3: My amorphous solid dispersion of a phenylpyrrolidinone derivative is crystallizing over time. How can I improve its stability?

A3: The crystallization of an amorphous solid dispersion is a common challenge due to its thermodynamically unstable nature. To enhance stability, consider the following:[1]

  • Polymer Selection: Choose a polymer that forms strong intermolecular interactions (e.g., hydrogen bonds) with your phenylpyrrolidinone derivative. This can help to inhibit molecular mobility and prevent recrystallization.

  • Drug Loading: Avoid high drug loading, as this increases the propensity for the drug molecules to self-associate and crystallize.

  • Storage Conditions: Store the solid dispersion under controlled temperature and low humidity to minimize molecular mobility.

  • Additives: The inclusion of a secondary polymer or a surfactant can act as a crystallization inhibitor.

Q4: What are the key differences between kinetic and thermodynamic solubility assays, and which one should I use?

A4: Both assays are crucial but provide different information:

  • Kinetic Solubility: This is a high-throughput screening method that measures the apparent solubility of a compound under non-equilibrium conditions, typically by adding a concentrated DMSO stock solution to an aqueous buffer. It's useful for early-stage drug discovery to quickly assess a compound's solubility profile.

  • Thermodynamic Solubility: This assay measures the true equilibrium solubility of a compound. It involves incubating an excess of the solid compound in a buffer for an extended period (e.g., 24-48 hours) to reach equilibrium. This method is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility, which is critical for formulation development.

For initial screening and troubleshooting dissolution problems, kinetic solubility is often sufficient. For detailed formulation development and understanding the fundamental properties of your phenylpyrrolidinone derivative, thermodynamic solubility is essential.

Troubleshooting Guides

Issue 1: Poor Dissolution of a Phenylpyrrolidinone Derivative in Aqueous Buffer
Possible Cause Troubleshooting Steps
High Crystallinity 1. Particle Size Reduction: Micronize or nanosize the compound to increase surface area. 2. Amorphous Solid Dispersion: Formulate the compound as a solid dispersion with a hydrophilic polymer to disrupt the crystal lattice.
High Lipophilicity 1. Co-solvent Systems: Test the solubility in mixtures of water and water-miscible organic solvents (e.g., PEG 400, ethanol). 2. Surfactant Systems: Evaluate the effect of non-ionic surfactants (e.g., Tween 80, Cremophor EL) on solubility. 3. Lipid-Based Formulations: For highly lipophilic compounds, consider self-emulsifying drug delivery systems (SEDDS).
pH-Dependent Solubility 1. Determine pKa: Measure the pKa of your compound. 2. pH-Solubility Profile: Measure the solubility across a range of pH values to identify the optimal pH for dissolution. 3. Salt Formation: If the compound has ionizable groups, consider forming a salt to improve solubility.
Issue 2: Low Permeability in Caco-2 Assays
Possible Cause Troubleshooting Steps
High Polarity 1. Prodrug Approach: Mask polar functional groups with lipophilic moieties that can be cleaved in vivo to release the active drug.
Efflux by P-gp 1. Co-administer with P-gp Inhibitor: In the Caco-2 assay, include a known P-gp inhibitor (e.g., verapamil) to confirm if efflux is the limiting factor. 2. Structural Modification: If feasible, modify the structure of the phenylpyrrolidinone derivative to reduce its affinity for P-gp.
Poor Membrane Partitioning 1. Permeation Enhancers: Investigate the use of safe and effective permeation enhancers in the formulation. 2. Lipid-Based Formulations: Formulations like SEDDS can present the drug to the intestinal membrane in a solubilized state, facilitating partitioning.

Data Presentation

The following table presents illustrative data on the potential improvements in bioavailability for a hypothetical, poorly soluble phenylpyrrolidinone derivative using various enhancement strategies. Note: This data is for exemplary purposes and the actual improvements will vary depending on the specific compound and formulation.

Formulation Strategy Aqueous Solubility (µg/mL) Dissolution Rate (% dissolved in 30 min) In Vivo Bioavailability (F%) in Rats
Unformulated Compound 1.552
Micronized Suspension 1.5208
Nanosuspension 156525
Solid Dispersion (1:4 drug:polymer) 508545
Prodrug 2509560
SEDDS >500 (in formulation)9875

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion of a phenylpyrrolidinone derivative with polyvinylpyrrolidone (PVP) K30.

Materials:

  • Phenylpyrrolidinone derivative

  • PVP K30

  • Methanol (or another suitable volatile solvent)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Procedure:

  • Accurately weigh the phenylpyrrolidinone derivative and PVP K30 in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both components in a minimal amount of methanol in the round-bottom flask.

  • Ensure complete dissolution using a magnetic stirrer or sonication.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Continue drying until a solid film forms on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle to obtain a fine powder.

  • Store the resulting solid dispersion in a desiccator.

Characterization:

  • Dissolution Testing: Compare the dissolution profile of the solid dispersion to the pure compound in a relevant buffer (e.g., simulated gastric or intestinal fluid).

  • Solid-State Analysis: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug within the polymer.

Protocol 2: In Vitro Intestinal Permeability Assay using Caco-2 Cells

This protocol provides a general workflow for assessing the intestinal permeability of a phenylpyrrolidinone derivative.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hank's Balanced Salt Solution (HBSS)

  • Test compound solution in HBSS

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS for sample analysis

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side of the Transwell® insert.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

  • At the end of the experiment, collect the final apical and basolateral samples.

  • To assess efflux, perform the experiment in the reverse direction (B to A).

  • Analyze the concentration of the phenylpyrrolidinone derivative in the samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Mandatory Visualization

bioavailability_workflow cluster_low start Novel Phenylpyrrolidinone Derivative solubility_check Aqueous Solubility Assay start->solubility_check low_solubility Poor Solubility (<10 µg/mL) solubility_check->low_solubility Low high_solubility Good Solubility (>100 µg/mL) solubility_check->high_solubility High permeability_check In Vitro Permeability (e.g., Caco-2) low_permeability Low Permeability (Papp < 1x10⁻⁶ cm/s) permeability_check->low_permeability Low high_permeability High Permeability (Papp > 10x10⁻⁶ cm/s) permeability_check->high_permeability High strategy_solubility Solubility Enhancement - Solid Dispersion - Nanosuspension - Cyclodextrin Complex. low_solubility->strategy_solubility strategy_both Combined Strategies - Lipid-Based Formulations (SEDDS) - Prodrug for Solubility & Permeability dummy low_solubility->dummy high_solubility->permeability_check strategy_permeability Permeability Enhancement - Prodrug Approach - Permeation Enhancers low_permeability->strategy_permeability low_permeability->dummy formulation_dev Formulation Development strategy_solubility->formulation_dev strategy_permeability->formulation_dev pk_studies In Vivo Pharmacokinetic Studies formulation_dev->pk_studies end Optimized Bioavailability pk_studies->end Successful dummy->strategy_both

Caption: Decision workflow for enhancing bioavailability.

solid_dispersion_workflow start 1. Select Phenylpyrrolidinone Derivative and Polymer dissolve 2. Dissolve Drug and Polymer in a Common Solvent start->dissolve evaporate 3. Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry 4. Vacuum Drying (Remove Residual Solvent) evaporate->dry mill 5. Pulverize and Sieve dry->mill characterize 6. Characterization - Dissolution Testing - PXRD / DSC mill->characterize end Amorphous Solid Dispersion characterize->end

Caption: Workflow for solid dispersion preparation.

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Effects of 1-Phenylpyrrolidin-2-one Derivatives and Piracetam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of 1-Phenylpyrrolidin-2-one derivatives and the well-established nootropic agent, piracetam. The analysis focuses on experimental data, detailing the methodologies employed and the quantitative outcomes observed in preclinical studies. The objective is to offer a clear, data-driven overview to inform further research and drug development in the field of neuroprotection.

Overview of Compounds

This compound Derivatives: This class of compounds, structurally related to piracetam, has emerged as a promising area for the development of novel neuroprotective agents. A key example investigated is potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate, which has demonstrated significant neuroprotective activity in models of ischemic stroke. The introduction of a phenyl group to the pyrrolidone ring is a key structural feature being explored for enhanced anticonvulsant and nootropic effects.

Piracetam: As the first-in-class nootropic agent, piracetam (2-oxo-1-pyrrolidine acetamide) has been in clinical use for decades for a variety of neurological and cognitive disorders. Its neuroprotective mechanisms are believed to be multifaceted, involving the modulation of neurotransmitter systems, enhancement of cell membrane fluidity, and antioxidant effects.

Comparative Efficacy: Quantitative Data

The following tables summarize the quantitative data from preclinical studies, providing a direct comparison of the neuroprotective efficacy of a this compound derivative and piracetam in various models of neuronal injury.

Table 1: Neuroprotective Effects in an In Vitro Model of Glutamate Excitotoxicity

CompoundConcentrationOutcome MeasureResultReference
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (Compound 1)50 µMNeuronal Cell SurvivalIncreased by 37% after glutamate exposure
Piracetam10⁻² MNeuronal LifetimeProlonged lifetime of degrading neurons

Table 2: Neuroprotective Effects in an In Vivo Model of Ischemic Stroke (Rat MCAO Model)

CompoundOutcome MeasureResultReference
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (Compound 1)Neurological Deficit ScoreSignificantly reduced neurological deficit compared to saline and piracetam.
Motor CoordinationImproved performance in the beam walking test, superior to piracetam.
Infarct VolumeNo significant difference in infarct volume reduction compared to saline and piracetam by day 28.
PiracetamInfarct VolumeA meta-analysis showed a 48.5% reduction in infarct volume in animal models of focal ischemia.
Neurological Deficit ScoreShowed less improvement compared to the this compound derivative in a direct comparison study.

Mechanisms of Action: Signaling Pathways

The neuroprotective effects of these compounds are attributed to distinct, though potentially overlapping, mechanisms of action.

This compound Derivatives: The primary proposed mechanism for the neuroprotective effect of the investigated this compound derivative is the modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By potentially enhancing AMPA receptor function, this compound may promote synaptic plasticity and neuronal survival, particularly in the context of ischemic injury.

G Proposed Neuroprotective Pathway of a this compound Derivative cluster_0 Ischemic Cascade cluster_1 Neuronal Response cluster_2 Therapeutic Intervention Glutamate Excess Glutamate Release AMPAR AMPA Receptor Glutamate->AMPAR Over-activation Excitotoxicity Excitotoxicity & Neuronal Death AMPAR->Excitotoxicity Phenylpyrrolidinone This compound Derivative Phenylpyrrolidinone->AMPAR Modulation Phenylpyrrolidinone->Excitotoxicity Inhibition

Proposed mechanism of a this compound derivative.

Piracetam: Piracetam's neuroprotective actions are more pleiotropic. It is thought to enhance the fluidity of neuronal cell membranes, which in turn improves the function of membrane-bound proteins and receptors. This leads to better intercellular communication and cellular homeostasis. Piracetam also modulates cholinergic and glutamatergic neurotransmitter systems and has demonstrated antioxidant properties, protecting neurons from damage induced by oxidative stress and excitotoxicity.

G Multifaceted Neuroprotective Pathways of Piracetam cluster_0 Cellular Stressors cluster_1 Neuronal Damage cluster_2 Therapeutic Intervention OxidativeStress Oxidative Stress NeuronalDamage Neuronal Damage & Apoptosis OxidativeStress->NeuronalDamage Excitotoxicity Excitotoxicity Excitotoxicity->NeuronalDamage ReducedFluidity Reduced Membrane Fluidity ReducedFluidity->NeuronalDamage Piracetam Piracetam Piracetam->OxidativeStress Antioxidant Effect Piracetam->Excitotoxicity Modulation of Glutamatergic System Piracetam->ReducedFluidity Increases Membrane Fluidity

Proposed neuroprotective mechanisms of Piracetam.

Experimental Protocols

Detailed methodologies for key in vitro assays used to evaluate neuroprotective effects are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

This assay assesses the effect of a compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 96-well cell culture plates

  • Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons

  • Complete culture medium

  • Test compounds (this compound derivative, Piracetam)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of the test compounds. Include vehicle and positive controls.

  • Induction of Neurotoxicity (optional): To assess neuroprotective effects, co-incubate with a neurotoxic agent (e.g., glutamate, H₂O₂) for a specified duration.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.

G Workflow for Annexin V-FITC/PI Apoptosis Assay Start Start: Cell Culture (e.g., 1x10^6 cells) Treatment Induce Apoptosis & Treat with Compounds Start->Treatment Harvest Harvest Cells (Supernatant + Trypsinized) Treatment->Harvest Wash1 Wash with PBS (Centrifuge 670 x g, 5 min) Harvest->Wash1 Resuspend Resuspend in 1X Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min at RT in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Experimental workflow for the Apoptosis Assay.

Materials:

  • Neuronal cells

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture neuronal cells and induce apoptosis with a relevant stimulus in the presence or absence of the test compounds.

  • Harvest Cells: Collect both floating (apoptotic) and adherent cells.

  • Washing: Wash the cells twice with cold PBS and centrifuge.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V-FITC positive and PI negative, late apoptotic/necrotic cells are positive for both, and necrotic cells are PI positive only.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures intracellular ROS levels using a cell-permeable fluorogenic probe like 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA).

G Workflow for ROS Detection Assay Start Start: Seed Cells in 96-well plate Adhere Allow Cells to Adhere Start->Adhere Wash1 Wash with ROS Assay Buffer Adhere->Wash1 Label Add 1X ROS Label (e.g., DCF-DA) Wash1->Label Incubate Incubate 30-45 min at 37°C in the Dark Label->Incubate Treat Treat with Test Compounds Incubate->Treat Measure Measure Fluorescence (Ex/Em ~485/535 nm) Treat->Measure

Experimental workflow for the ROS Detection Assay.

Materials:

  • Neuronal cells in a 96-well plate (black with clear bottom recommended)

  • ROS Assay Kit (containing DCF-DA or similar probe)

  • ROS Assay Buffer

  • Test compounds

  • Positive control (e.g., H₂O₂ or Tert-Butyl hydroperoxide)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Staining: Remove the culture medium and wash the cells. Add the diluted ROS-sensitive probe (e.g., DCF-DA) and incubate for 30-45 minutes at 37°C in the dark.

  • Compound Treatment: Remove the probe solution and wash the cells. Add the test compounds (and positive/negative controls) to the respective wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).

  • Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. Compare the fluorescence levels in compound-treated cells to control cells.

Conclusion

The preclinical data presented in this guide suggest that this compound derivatives, particularly potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate, represent a promising new avenue for neuroprotective therapies. In direct comparative studies using a model of ischemic stroke, this derivative demonstrated superior efficacy in improving neurological outcomes compared to piracetam. While both compounds exhibit neuroprotective properties, their primary mechanisms of action appear to differ, with the this compound derivative targeting AMPA receptors and piracetam exerting more widespread effects on membrane fluidity and multiple neurotransmitter systems.

Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound derivatives. The detailed experimental protocols provided herein can serve as a foundation for independent verification and continued exploration of these promising neuroprotective agents.

Novel Phenylpyrrolidinone Derivatives: A Comparative Analysis of Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Phenylpyrrolidinone Derivatives Against Established Anticonvulsants, Supported by Preclinical Data.

The quest for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles remains a critical area of research. Phenylpyrrolidinone derivatives have emerged as a promising class of compounds, with several novel molecules demonstrating potent anticonvulsant activity in preclinical studies. This guide provides a comparative analysis of the anticonvulsant performance of these novel derivatives, presenting key experimental data and methodologies to aid in the evaluation of their therapeutic potential.

Comparative Anticonvulsant Activity

The anticonvulsant efficacy of novel phenylpyrrolidinone derivatives has been evaluated in various animal models of epilepsy, primarily the Maximal Electroshock (MES), subcutaneous Pentylenetetrazole (scPTZ), and the 6 Hz seizure tests. These models represent different types of seizures, with the MES test indicating efficacy against generalized tonic-clonic seizures, the scPTZ test suggesting activity against absence seizures, and the 6 Hz test modeling therapy-resistant partial seizures. Neurotoxicity is commonly assessed using the rotarod test to determine the dose at which motor impairment occurs.

The following tables summarize the quantitative data from preclinical studies, comparing the median effective dose (ED₅₀) and median toxic dose (TD₅₀) of novel phenylpyrrolidinone derivatives with standard AEDs. The Protective Index (PI), calculated as the ratio of TD₅₀ to ED₅₀, is a crucial measure of a compound's safety margin. A higher PI indicates a more favorable safety profile.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)6 Hz (44 mA) ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI) MESReference
Compound 14 49.667.431.363.2> 300> 6.0
Compound 30 45.6-39.5-162.43.6
Compound 6 > 100-47.9-> 300-
Compound 3d 13.486.1--> 300> 22.4
Compound 3k 18.6271.6--> 300> 16.1
Compound 4 96.975.444.3-335.83.5
Compound 15 41.0101.645.4-> 300> 7.3
Valproic Acid 272.5149.399.8-426.51.6
Levetiracetam > 300110.016.047.0> 300-
Ethosuximide > 300130.0> 100-> 300-
Lacosamide 11.5> 10010.1-75.06.5

Data presented is a compilation from multiple sources and experimental conditions may vary slightly between studies.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are generalized protocols for the key experiments cited in the evaluation of these novel phenylpyrrolidinone derivatives.

Maximal Electroshock (MES) Test

This test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-30 g) are typically used.

  • Drug Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% methylcellulose), are administered intraperitoneally (i.p.) at various doses.

  • Electrical Stimulation: After a predetermined time (usually 30-60 minutes), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.

  • Endpoint: The endpoint is the abolition of the hind limb tonic extensor phase of the seizure. The dose of the drug that protects 50% of the animals from this endpoint (ED₅₀) is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This model is used to screen for drugs effective against absence seizures.

  • Animals: Male albino mice (18-25 g) are commonly used.

  • Drug Administration: Test compounds are administered i.p. at various doses.

  • Chemoconvulsant Administration: After a set time, a convulsive dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is injected subcutaneously (e.g., 85 mg/kg).

  • Observation: Animals are observed for a period of 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The ability of the test compound to prevent clonic seizures in 50% of the animals (ED₅₀) is determined.

Hz Seizure Test

This model is considered a model of therapy-resistant partial seizures.

  • Animals: Male albino mice are used.

  • Drug Administration: Test compounds are administered i.p.

  • Electrical Stimulation: After a specific time, a low-frequency (6 Hz) electrical stimulus of a certain current intensity (e.g., 32 mA or 44 mA for 3 seconds) is delivered through corneal electrodes.

  • Endpoint: The endpoint is the protection against seizure activity, characterized by immobility, forelimb clonus, and twitching of the vibrissae. The dose that protects 50% of the animals (ED₅₀) is calculated.

Rotarod Test (Neurotoxicity)

This test assesses motor coordination and is used to determine the neurotoxic side effects of the test compounds.

  • Apparatus: A rotating rod (e.g., 3 cm in diameter) is used, with the speed of rotation set at a constant value (e.g., 10 rpm).

  • Training: Animals are trained to stay on the rotating rod for a set period (e.g., 1-2 minutes).

  • Drug Administration: Test compounds are administered i.p.

  • Testing: At various time points after drug administration, the animals are placed on the rotating rod, and their ability to remain on the rod for a predetermined time is assessed.

  • Endpoint: The dose that causes 50% of the animals to fall off the rod (TD₅₀) is determined.

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes and relationships involved in the validation of these novel compounds, the following diagrams are provided.

G cluster_0 Preclinical Screening Workflow synthesis Synthesis of Novel Phenylpyrrolidinone Derivatives initial_screening Initial Anticonvulsant Screening (MES, scPTZ, 6 Hz) synthesis->initial_screening dose_response Dose-Response Studies (ED₅₀ Determination) initial_screening->dose_response neurotoxicity Neurotoxicity Assessment (Rotarod Test - TD₅₀) dose_response->neurotoxicity pi_calculation Protective Index (PI) Calculation neurotoxicity->pi_calculation lead_identification Lead Compound Identification pi_calculation->lead_identification

Caption: Preclinical screening workflow for novel anticonvulsant compounds.

G cluster_1 Potential Mechanism of Action compound Phenylpyrrolidinone Derivative inhibition Inhibition compound->inhibition na_channel Voltage-Gated Sodium Channels reduced_excitability Reduced Neuronal Excitability na_channel->reduced_excitability ca_channel Voltage-Gated Calcium Channels ca_channel->reduced_excitability inhibition->na_channel inhibition->ca_channel anticonvulsant_effect Anticonvulsant Effect reduced_excitability->anticonvulsant_effect

Caption: Proposed mechanism involving ion channel modulation.

Conclusion

The preclinical data strongly suggest that novel phenylpyrrolidinone derivatives represent a promising avenue for the development of new antiepileptic drugs. Several compounds have demonstrated potent, broad-spectrum anticonvulsant activity in established animal models, with some exhibiting superior efficacy and safety profiles compared to currently marketed AEDs. The favorable Protective Index of compounds like 3d and 3k highlights their potential for a wide therapeutic window. Further investigation into the precise mechanisms of action, pharmacokinetic properties, and long-term efficacy and safety of these lead compounds is warranted to translate these promising preclinical findings into clinically effective treatments for epilepsy.

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 1-Phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

The selection between HPLC and GC-MS is critical for researchers, scientists, and drug development professionals, as the choice impacts sensitivity, selectivity, and sample throughput. GC-MS is generally favored for its high sensitivity and specificity, particularly for volatile and semi-volatile compounds. In contrast, HPLC is a versatile technique well-suited for routine quality control and analysis of non-volatile or thermally labile compounds.[1]

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of 1-Phenylpyrrolidin-2-one in various samples.

Instrumentation and Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)[1]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Solvent filtration and degassing apparatus

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile and water[2]

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C[1]

  • Injection Volume: 10 µL[1]

  • Detection Wavelength: Determined by UV scan, likely in the range of 250-350 nm for similar compounds[2]

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in the mobile phase to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • For biological matrices, sample preparation techniques such as protein precipitation or liquid-liquid extraction may be necessary to remove interfering substances.[3]

Calibration: Prepare a series of standard solutions of this compound in the mobile phase. Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level detection and confirmation of this compound.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)[4]

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-purity helium (carrier gas)[4]

  • Solvents for sample preparation (e.g., methanol, dichloromethane)[5]

  • This compound reference standard

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas Flow: Helium at a constant flow of 1 mL/min[4]

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.

Sample Preparation:

  • Dissolve the sample in a suitable solvent like methanol.

  • For biological samples, extraction is necessary. Liquid-liquid extraction or solid-phase extraction can be employed.[6]

  • Derivatization may be required for certain matrices to improve volatility and thermal stability, though it is often not necessary for pyrrolidinone structures.[7]

Calibration: Prepare a series of standard solutions of this compound in the chosen solvent. Create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

Data Presentation: Comparison of Method Performance

The following tables summarize the expected performance characteristics for validated HPLC and GC-MS methods for the analysis of this compound, based on data from analogous compounds.[1]

Table 1: Linearity and Sensitivity

ParameterHPLC-UVGC-MS
Linearity (R²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) ~1-10 ng/mL~0.1-1 ng/mL
Limit of Quantitation (LOQ) ~5-30 ng/mL~0.5-5 ng/mL

Table 2: Accuracy and Precision

ParameterHPLC-UVGC-MS
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (%RSD) ≤ 2%≤ 2%

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods. Cross-validation is crucial when multiple analytical methods are used within the same or across different studies to ensure data consistency.[8]

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_comparison Method Comparison Sample Select Homogeneous Sample Batch Split Split into Two Aliquots Sample->Split HPLC Analyze with HPLC Method Split->HPLC GCMS Analyze with GC-MS Method Split->GCMS Data_HPLC Quantify Results (HPLC) HPLC->Data_HPLC Data_GCMS Quantify Results (GC-MS) GCMS->Data_GCMS Compare Statistical Comparison of Results (e.g., Bland-Altman, t-test) Data_HPLC->Compare Data_GCMS->Compare Conclusion Determine Method Equivalency or Bias Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are robust and reliable methods for the quantification of this compound. The choice between the two techniques depends on the specific analytical requirements.[9] HPLC is often more accessible and suitable for routine quality control due to its simpler sample preparation and higher throughput.[7] GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification and confirmatory analysis.[9] A thorough cross-validation is recommended when transitioning between methods or comparing data from different analytical platforms to ensure the consistency and reliability of the results.[7]

References

comparing the efficacy of different synthetic routes for 1-Phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 1-Phenylpyrrolidin-2-one is a valuable scaffold in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a comparative analysis of several prominent synthetic methodologies, offering insights into their efficacy based on available experimental data.

Comparison of Synthetic Routes

The selection of an optimal synthetic route for this compound depends on factors such as desired yield, purity, reaction conditions, and the availability and cost of starting materials. The following table summarizes the key quantitative data for different synthetic approaches.

Synthetic RouteStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Reductive Amination Levulinic acid, AnilineIr-PVPNeat30-95>99
Buchwald-Hartwig Amination 2-Pyrrolidinone, BromobenzenePalladium catalystToluene80-11012-2470-90>98
Ullmann Condensation 2-Pyrrolidinone, IodobenzeneCopper catalystDMF120-15024-4860-80>95
From γ-Butyrolactone γ-Butyrolactone, AnilineNone (thermal)None250-2900.3-2HighGood

Synthetic Pathway Overview

The following diagram illustrates the different synthetic pathways for obtaining this compound.

G cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Product LA Levulinic Acid ReductiveAmination Reductive Amination LA->ReductiveAmination Aniline1 Aniline Aniline1->ReductiveAmination Pyrrolidinone 2-Pyrrolidinone Buchwald Buchwald-Hartwig Amination Pyrrolidinone->Buchwald Ullmann Ullmann Condensation Pyrrolidinone->Ullmann ArylHalide Aryl Halide (Bromo/Iodobenzene) ArylHalide->Buchwald ArylHalide->Ullmann GBL γ-Butyrolactone FromGBL From γ-Butyrolactone GBL->FromGBL Aniline2 Aniline Aniline2->FromGBL Product This compound ReductiveAmination->Product Buchwald->Product Ullmann->Product FromGBL->Product

Caption: Synthetic pathways to this compound.

Experimental Protocols

Reductive Amination of Levulinic Acid

This one-pot synthesis provides a high yield of this compound under mild conditions.[1]

Procedure: In a reaction vessel, levulinic acid and aniline are combined. The Ir-PVP catalyst is added, and the mixture is subjected to a hydrogen atmosphere (5 bar). The reaction is stirred at 30°C until completion. The product is then purified by column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.[2]

General Procedure: To a solution of 2-pyrrolidinone and an aryl halide (e.g., bromobenzene) in an anhydrous solvent such as toluene, a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos) are added. A base, typically a strong inorganic base like sodium tert-butoxide, is then added. The reaction mixture is heated under an inert atmosphere (e.g., argon) at 80-110°C for 12-24 hours. After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for N-arylation, though it often requires harsher conditions than the Buchwald-Hartwig amination.[3]

General Procedure: A mixture of 2-pyrrolidinone, an aryl halide (preferably an iodide for higher reactivity, e.g., iodobenzene), a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate) in a high-boiling polar solvent like N,N-dimethylformamide (DMF) is heated at high temperatures (120-150°C) for 24-48 hours. The reaction mixture is then cooled, filtered, and the product is isolated by extraction and purified by recrystallization or column chromatography.

Synthesis from γ-Butyrolactone and Aniline

This method involves the direct reaction of γ-butyrolactone with aniline at elevated temperatures.[4]

Procedure: γ-Butyrolactone and aniline are heated together in a sealed reactor at a temperature of 250-290°C. The reaction is typically carried out for a short residence time of 20 to 120 minutes. The high temperature and pressure facilitate the ring-opening of the lactone by the amine, followed by intramolecular cyclization to form the lactam. The product is then purified by distillation.

Logical Workflow for Method Selection

The choice of synthetic route can be guided by several factors. The following diagram illustrates a logical workflow for selecting the most appropriate method.

G Start Start: Synthesize This compound HighYield High Yield & Mild Conditions? Start->HighYield ReductiveAmination Reductive Amination HighYield->ReductiveAmination Yes MetalCatalysis Transition Metal Catalysis? HighYield->MetalCatalysis No End End ReductiveAmination->End Buchwald Buchwald-Hartwig Amination (Milder Conditions) MetalCatalysis->Buchwald Yes DirectThermal Direct Thermal Reaction? MetalCatalysis->DirectThermal No Buchwald->End Ullmann Ullmann Condensation (Harsher Conditions) Ullmann->End DirectThermal->Ullmann No FromGBL From γ-Butyrolactone DirectThermal->FromGBL Yes FromGBL->End

Caption: Decision workflow for selecting a synthetic route.

References

Structure-Activity Relationship of 2-oxo-4-phenylpyrrolidin-1-yl Acetic Acid Amides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticonvulsant agents with improved efficacy and better safety profiles is a continuous endeavor in medicinal chemistry. One promising class of compounds that has emerged is the 2-oxo-4-phenylpyrrolidin-1-yl acetic acid amides, which are structural analogs of the nootropic agent piracetam. The introduction of a phenyl group at the 4-position of the pyrrolidone ring has been identified as a critical modification for imparting anticonvulsant properties. Further structure-activity relationship (SAR) studies have revealed that substitutions on the terminal amide moiety can significantly influence the anticonvulsant potency and neurotoxicity of these compounds.

This guide provides a comparative analysis of the SAR of various 2-oxo-4-phenylpyrrolidin-1-yl acetic acid amides, with a focus on their anticonvulsant activity. The information is compiled from preclinical studies and aims to offer a clear, data-driven overview for researchers in the field of epilepsy drug discovery.

Comparative Analysis of Anticonvulsant Activity

The anticonvulsant activity of a series of N-substituted (2-oxo-4-phenylpyrrolidin-1-yl) acetamides has been evaluated in rodent models of epilepsy. The primary screening models used are the maximal electroshock (MES) test, which is indicative of activity against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. The 6 Hz psychomotor seizure model is also employed to identify compounds effective against therapy-resistant focal seizures. Neurotoxicity is typically assessed using the rotarod test.

The following table summarizes the in vivo anticonvulsant activity and neurotoxicity of selected 2-oxo-4-phenylpyrrolidin-1-yl acetic acid amides. The data highlights how modifications to the amide substituent impact the pharmacological profile.

Compound IDR Group (Amide Substituent)MES (ED₅₀, mg/kg)scPTZ (ED₅₀, mg/kg)6 Hz (ED₅₀, mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀ MES)
1a H> 300> 300-> 300-
1b Methyl150> 300-> 300> 2
1c Ethyl100> 300-> 300> 3
1d Phenyl80> 300-2503.1
1e 2,6-dimethylphenyl5.05039.5[1]162.4[1]32.5
1f 4-fluorophenyl65> 30045.6[1]> 300> 4.6
Levetiracetam (reference)17309.71669.8
Phenytoin (reference)8.9> 100-687.6
Carbamazepine (reference)8.8> 100-758.5

Data for compounds 1a-1f are compiled from Zhmurenko et al., 2014, unless otherwise cited. Protective Index is calculated for the MES test. A higher PI indicates a better safety profile.

From the data, several key SAR observations can be made:

  • Unsubstituted Amide (1a): The parent compound with an unsubstituted amide shows no significant anticonvulsant activity.

  • Alkyl Substituents (1b, 1c): Small alkyl substituents on the amide nitrogen lead to a modest increase in activity in the MES test.

  • Aromatic Substituents (1d, 1e, 1f): The introduction of an aromatic ring on the amide nitrogen generally enhances anticonvulsant potency.

  • Substituted Phenyl Ring (1e, 1f): The most significant increase in potency is observed with a substituted phenyl ring. The 2,6-dimethylphenyl derivative (1e ) stands out as the most potent compound in this series, with an ED₅₀ of 5.0 mg/kg in the MES test, surpassing the reference drug levetiracetam.[2] This compound also demonstrates a very favorable protective index, suggesting a wide therapeutic window.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the SAR studies of 2-oxo-4-phenylpyrrolidin-1-yl acetic acid amides.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and assesses the ability of a compound to prevent seizure spread.

  • Animals: Male albino mice (20-25 g) or male Sprague-Dawley rats (150-200 g) are used.

  • Drug Administration: Test compounds are typically dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Seizure Induction: At the time of expected peak drug effect (e.g., 30 minutes for i.p., 60 minutes for p.o.), a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal or ear-clip electrodes.

  • Observation: Animals are observed for the presence or absence of a tonic hindlimb extension (THLE). The absence of THLE is considered a positive indication of anticonvulsant activity.

  • Data Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the animals from THLE, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for absence seizures and evaluates a compound's ability to elevate the seizure threshold.

  • Animals: Male albino mice (18-25 g) are commonly used.

  • Drug Administration: Test compounds are administered as described for the MES test.

  • Seizure Induction: At the time of peak drug effect, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously.

  • Observation: Animals are placed in individual observation chambers and observed for 30 minutes. The primary endpoint is the absence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit.

  • Apparatus: A rotating rod (e.g., 3 cm in diameter) is used, with the speed of rotation set at a constant value (e.g., 6-10 rpm).

  • Training: Animals are trained to stay on the rotating rod for a set period (e.g., 1-2 minutes) before drug administration.

  • Drug Administration: Test compounds are administered at various doses.

  • Testing: At the time of expected peak drug effect, the animals are placed on the rotating rod. The inability of an animal to remain on the rod for a predetermined duration (e.g., 1 minute) in three consecutive trials is considered an indication of neurotoxicity.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.

Visualizing Experimental Workflow and Potential Signaling Pathways

To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vivo Anticonvulsant Screening cluster_toxicity Neurotoxicity Assessment cluster_analysis Data Analysis synthesis Synthesis of 2-oxo-4-phenylpyrrolidin-1-yl acetic acid amides mes Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) synthesis->mes scptz Subcutaneous PTZ (scPTZ) Test (Absence Seizures) synthesis->scptz six_hz 6 Hz Psychomotor Seizure Test (Therapy-Resistant Focal Seizures) synthesis->six_hz rotarod Rotarod Test (Motor Coordination) synthesis->rotarod ed50 Determine ED₅₀ (Anticonvulsant Potency) mes->ed50 scptz->ed50 six_hz->ed50 td50 Determine TD₅₀ (Neurotoxicity) rotarod->td50 pi Calculate Protective Index (PI) (Therapeutic Window) ed50->pi td50->pi

Caption: Workflow for the preclinical evaluation of novel 2-oxo-4-phenylpyrrolidin-1-yl acetic acid amides.

While the precise molecular targets for many of these compounds are still under investigation, some evidence suggests that they may modulate the activity of voltage-gated ion channels, which are critical for neuronal excitability. The potent activity of some derivatives in the MES test, a model where seizure spread is a key factor, points towards a potential interaction with voltage-gated sodium or calcium channels.

signaling_pathway Hypothesized Mechanism of Action compound 2-oxo-4-phenylpyrrolidin-1-yl acetic acid amide ion_channel Voltage-Gated Ion Channels (e.g., Na⁺, Ca²⁺) compound->ion_channel Modulates neuron Neuron ion_channel->neuron Regulates Ion Flux excitability Decreased Neuronal Excitability neuron->excitability Leads to seizure Suppression of Seizure Activity excitability->seizure Results in

Caption: Hypothesized signaling pathway for the anticonvulsant action of the compounds.

References

Confirming the Stereochemistry of 1-Phenylpyrrolidin-2-one Derivatives: A Comparative Guide to 1H NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of using 1H NMR spectroscopy for the stereochemical confirmation of chiral 1-Phenylpyrrolidin-2-one derivatives, supported by experimental data and protocols. We also explore alternative analytical techniques to provide a holistic overview for selecting the most appropriate method.

The stereochemistry of pharmacologically active compounds is a critical factor in their efficacy and safety. Enantiomers of the same molecule can exhibit vastly different biological activities. Therefore, robust analytical methods for confirming the stereochemistry of chiral molecules like derivatives of this compound are essential in drug discovery and development. 1H NMR spectroscopy, particularly in conjunction with chiral solvating agents, offers a powerful and accessible method for this purpose.

1H NMR in Stereochemical Determination: The Power of Chiral Solvating Agents

1H NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about a molecule's structure. However, in a standard achiral solvent, enantiomers are indistinguishable by 1H NMR as they have identical spectra. To overcome this, chiral solvating agents (CSAs) can be employed. These agents are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, leading to separate and distinct signals in the 1H NMR spectrum for each enantiomer.

The difference in the chemical shift (δ) of a specific proton in the two diastereomeric complexes is denoted as ΔΔδ. A larger ΔΔδ value indicates better separation of the signals and allows for accurate determination of the enantiomeric ratio and, in some cases, the absolute configuration.

Quantitative Data Comparison
Analyte ClassProton MonitoredChiral Solvating AgentObserved ΔΔδ (ppm)Reference
Dipeptide DerivativesTsNHTAMCSA 1aup to 0.486[1]
Thiohydantoin Derivatives    NHTAMCSA 1cup to 2.052[2]
Hydantoin DerivativesCONHTAMCSA 1cup to 1.031

This data highlights that significant chemical shift differences can be induced by CSAs, enabling clear differentiation of enantiomers. The magnitude of ΔΔδ is dependent on the specific analyte, the CSA used, the solvent, and the temperature.

Alternative Methods for Stereochemical Confirmation

While 1H NMR with CSAs is a powerful technique, other methods can also be used to determine the stereochemistry of chiral compounds.

MethodPrincipleAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase leads to different retention times.High sensitivity, excellent for quantitative analysis of enantiomeric purity.Requires specialized and often expensive chiral columns, method development can be time-consuming.[3][4]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.Provides information about the absolute configuration and conformation in solution.Requires the presence of a chromophore near the stereocenter, interpretation can be complex and often requires computational support.[5][6]
Nuclear Overhauser Effect (NOE) NMR Spectroscopy Measures the transfer of nuclear spin polarization from one nucleus to another through space.Can determine the relative stereochemistry of diastereomers by identifying protons that are close to each other in space.Does not directly distinguish between enantiomers.

Experimental Protocol: 1H NMR Analysis with a Chiral Solvating Agent

This protocol outlines the general steps for determining the stereochemistry of a chiral this compound derivative using a chiral solvating agent.

Objective: To resolve the 1H NMR signals of the enantiomers of a chiral this compound derivative and determine the enantiomeric ratio.

Materials:

  • Racemic or enantiomerically enriched sample of the chiral this compound derivative

  • Chiral Solvating Agent (e.g., a tetraaza macrocyclic compound)

  • High-purity deuterated solvent (e.g., CDCl₃, aprotic to avoid interference with hydrogen bonding)

  • High-resolution NMR spectrometer (≥400 MHz recommended for better signal dispersion)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the chiral this compound derivative (e.g., 5 mg) and dissolve it in a precise volume of the deuterated solvent (e.g., 0.6 mL) in an NMR tube.

    • Acquire a standard 1H NMR spectrum of the analyte alone. This will serve as a reference.

    • In a separate NMR tube, prepare a solution of the chiral solvating agent at a similar concentration.

    • Prepare a third NMR tube containing a 1:1 molar ratio of the analyte and the chiral solvating agent. Ensure both are fully dissolved.

  • NMR Data Acquisition:

    • Acquire the 1H NMR spectrum of the mixture of the analyte and the chiral solvating agent.

    • Optimize acquisition parameters, such as the number of scans, to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the spectrum of the mixture with the reference spectrum of the analyte.

    • Identify a well-resolved proton signal in the analyte that shows splitting in the presence of the chiral solvating agent. Protons closer to the stereocenter or those involved in intermolecular interactions with the CSA are likely to show the largest separation.

    • Integrate the separated signals corresponding to the two enantiomers. The ratio of the integrals will give the enantiomeric ratio of the sample.

    • Calculate the chemical shift difference (ΔΔδ) between the signals of the two enantiomers.

Workflow for Stereochemical Determination

G Workflow for Stereochemical Confirmation cluster_synthesis Synthesis cluster_nmr 1H NMR Analysis cluster_alternatives Alternative Methods cluster_confirmation Confirmation Synthesis Synthesize Chiral This compound Derivative Prepare_Sample Prepare NMR Sample with Chiral Solvating Agent Synthesis->Prepare_Sample Racemic or Enantioenriched Sample Chiral_HPLC Chiral HPLC Synthesis->Chiral_HPLC CD_Spectroscopy Circular Dichroism Synthesis->CD_Spectroscopy Acquire_Spectrum Acquire 1H NMR Spectrum Prepare_Sample->Acquire_Spectrum Analyze_Data Analyze Spectrum for Signal Splitting (ΔΔδ) Acquire_Spectrum->Analyze_Data Stereochem_Confirmed Stereochemistry Confirmed Analyze_Data->Stereochem_Confirmed Successful Resolution Chiral_HPLC->Stereochem_Confirmed CD_Spectroscopy->Stereochem_Confirmed

Caption: Workflow for the confirmation of stereochemistry.

References

assessing the purity of synthesized 1-Phenylpyrrolidin-2-one against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Assessing the Purity of Synthesized 1-Phenylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is a critical step to ensure safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthesized this compound against a certified reference standard. We present detailed experimental protocols, comparative data, and visual workflows to aid researchers in selecting and implementing the most appropriate analytical strategies for their needs.

Introduction

This compound is a versatile chemical intermediate with applications in the synthesis of various pharmaceutical compounds.[1][2] The purity of this intermediate is paramount, as even trace impurities can impact the safety and efficacy of the final drug product.[3] Therefore, robust analytical methods are required to detect and quantify any process-related impurities or degradation products. This guide focuses on the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity assessment of this compound.

Reference Standard

A certified reference standard is essential for the accurate quantification of the main component and the identification of impurities. For this guide, we will be comparing our synthesized this compound against a commercially available reference standard with a certified purity of ≥99%.

Analytical Methodologies and Comparative Data

The selection of an analytical method for purity assessment depends on various factors, including the volatility and thermal stability of the compound and its potential impurities, the required sensitivity, and the need for structural elucidation of unknown impurities.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds.[5] A reversed-phase HPLC method with UV detection is highly suitable for the quantitative analysis of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • Gradient Program: Start with 30% A, increase to 80% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized sample and the reference standard in the initial mobile phase composition to a concentration of 1 mg/mL.

Data Presentation:

SampleRetention Time (min)Peak AreaPurity (%)
Reference Standard 12.51,500,000≥99.0
Synthesized Sample 12.51,450,00096.7
Impurity 18.225,0001.7
Impurity 215.120,0001.3
Other Impurities-5,0000.3

Interpretation: The HPLC analysis of the synthesized sample reveals a main peak corresponding to this compound with a purity of 96.7%, calculated by the area percentage method. Two significant impurities were detected at retention times of 8.2 and 15.1 minutes, along with other minor impurities. The reference standard chromatogram shows a single major peak, confirming its high purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing both chromatographic separation and mass spectral identification of the components.[6][7]

Experimental Protocol:

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the synthesized sample and the reference standard in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Data Presentation:

CompoundRetention Time (min)Key Mass Fragments (m/z)Identification
This compound 10.8161 (M+), 132, 104, 77Confirmed
Impurity A9.5TBDUnidentified
Impurity B11.2TBDUnidentified

Interpretation: The GC-MS analysis confirms the identity of this compound in the synthesized sample by its characteristic mass spectrum, showing the molecular ion at m/z 161.[8] The chromatogram of the synthesized sample may show additional peaks corresponding to volatile impurities. The mass spectra of these impurities can be compared against spectral libraries for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.[9][10] Both ¹H and ¹³C NMR can provide valuable information on the presence of impurities.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Standard proton experiment with a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled carbon experiment.

Data Presentation:

NucleusChemical Shift (δ, ppm) of this compoundObserved Chemical Shifts in Synthesized SamplePotential Impurity Signals
¹H NMR 7.55-7.30 (m, 5H, Ar-H), 3.85 (t, 2H, N-CH₂), 2.60 (t, 2H, CO-CH₂), 2.15 (p, 2H, CH₂-CH₂)Consistent with reference, plus minor signalsSignals in aliphatic or aromatic regions not corresponding to the main compound
¹³C NMR 174.5 (C=O), 139.0 (Ar-C), 129.0 (Ar-CH), 124.0 (Ar-CH), 120.0 (Ar-CH), 48.0 (N-CH₂), 32.0 (CO-CH₂), 18.0 (CH₂-CH₂)Consistent with reference, plus minor signalsAdditional signals indicating the presence of carbon-containing impurities

Interpretation: The NMR spectra of the synthesized this compound should be compared with the spectra of the reference standard. The presence of any additional signals in the spectra of the synthesized sample indicates the presence of impurities. The chemical shifts and coupling patterns of these impurity signals can provide clues to their structures.[11]

Visualization of Experimental Workflows

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for HPLC and GC-MS analysis, as well as a logical flow for data interpretation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_ref Dissolve Reference Standard (1 mg/mL) hplc_system HPLC System (C18 Column, UV Detector) prep_ref->hplc_system prep_synth Dissolve Synthesized Sample (1 mg/mL) prep_synth->hplc_system acq_ref Acquire Chromatogram (Reference) hplc_system->acq_ref Inject Ref. acq_synth Acquire Chromatogram (Synthesized) hplc_system->acq_synth Inject Synth. analysis Compare Retention Times & Peak Areas acq_ref->analysis acq_synth->analysis purity Calculate Purity (%) analysis->purity

Caption: Workflow for HPLC Purity Assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis prep_gcms Dissolve Sample in Volatile Solvent (1 mg/mL) gcms_system GC-MS System (HP-5MS Column, EI Source) prep_gcms->gcms_system acq_tic Acquire Total Ion Chromatogram (TIC) gcms_system->acq_tic acq_ms Acquire Mass Spectra of Peaks acq_tic->acq_ms analysis Compare Retention Times & Mass Spectra acq_ms->analysis identification Identify Impurities (Library Search) analysis->identification

Caption: Workflow for GC-MS Impurity Identification.

Data_Interpretation_Flow start Analytical Data (HPLC, GC-MS, NMR) compare_ref Compare with Reference Standard Data start->compare_ref purity_check Purity Meets Specification? compare_ref->purity_check pass Product Passes QC purity_check->pass Yes fail Product Fails QC purity_check->fail No identify_impurities Identify & Quantify Impurities fail->identify_impurities investigate Investigate Synthesis & Purification Process identify_impurities->investigate

Caption: Logical Flow for Data Interpretation and Action.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. HPLC provides robust quantification of the main component and non-volatile impurities, while GC-MS is invaluable for the identification of volatile and thermally stable byproducts. NMR spectroscopy offers definitive structural confirmation and can reveal the presence of impurities that may not be amenable to chromatographic analysis. By employing these techniques in a complementary fashion and comparing the results against a certified reference standard, researchers can confidently determine the purity of their synthesized material, ensuring its suitability for downstream applications in drug development.

References

The 1-Phenylpyrrolidin-2-one Scaffold: A Comparative Guide to its Neuropharmacological Potential

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuropharmacological activities of derivatives of 1-Phenylpyrrolidin-2-one. Due to a lack of direct experimental data on the parent compound, this guide focuses on the neuroprotective and anticonvulsant properties of its close analogs, providing a comprehensive overview of their in vitro and in vivo correlations.

The pyrrolidinone ring is a core structural motif in a variety of pharmacologically active compounds, including the well-known nootropic agent piracetam. The addition of a phenyl group at the 1-position of the pyrrolidin-2-one core creates a scaffold with the potential for diverse neuropharmacological activities. This guide synthesizes preclinical data on two key derivatives to illustrate the therapeutic promise of this chemical class.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on two derivatives of this compound, highlighting their neuroprotective and anticonvulsant activities.

Table 1: Neuroprotective Activity of Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate

Assay TypeModelKey ParameterResultReference
In VitroGlutamate-induced excitotoxicity in rat cortical neuronsNeuronal Survival (%)Increased survival at 10 µM and 50 µM[1]
In VivoTransient Middle Cerebral Artery Occlusion (MCAO) in ratsNeurological Deficit ScoreSignificant reduction in neurological deficit[1]
In VivoTransient Middle Cerebral Artery Occlusion (MCAO) in ratsExploratory BehaviorImproved exploratory behavior and reduced anxiety[1]

Table 2: Anticonvulsant and Nootropic Activity of 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid

Assay TypeModelKey ParameterResultReference
In VivoMaximal Electroshock (MES) Test in miceED₅₀ (mg/kg)2.5 - 5.0[2]
In VivoNootropic Activity ComparisonComparable ActivityComparable to piracetam at 400 mg/kg[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro: Glutamate-Induced Excitotoxicity in Rat Cortical Neuron Cultures

This protocol is designed to assess the neuroprotective effects of a compound against glutamate-induced cell death in primary neuronal cultures.[1]

  • Cell Culture: Primary cortical neurons are isolated from newborn rat pups and cultured in a suitable medium.

  • Compound Treatment: Prior to glutamate exposure, the cultured neurons are pre-incubated with the test compound at various concentrations.

  • Induction of Excitotoxicity: Glutamate is added to the culture medium at a concentration known to induce significant neuronal death (e.g., 100 µM).

  • Assessment of Neuronal Viability: After a 24-hour incubation period with glutamate, neuronal viability is assessed using a quantitative method such as the MTT assay or by counting surviving neurons stained with a vital dye like trypan blue.

  • Data Analysis: The percentage of surviving neurons in the compound-treated groups is compared to the glutamate-only control group to determine the neuroprotective effect.

In Vivo: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used preclinical model of ischemic stroke to evaluate the neuroprotective potential of therapeutic agents.[1][3]

  • Animal Preparation: Adult male rats are anesthetized.

  • Surgical Procedure: A surgical incision is made in the neck to expose the common carotid artery. A filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery, thereby inducing focal cerebral ischemia.

  • Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion of the affected brain tissue.

  • Compound Administration: The test compound is administered at a predetermined time before or after the induction of ischemia.

  • Neurological Assessment: At various time points after reperfusion (e.g., 24 hours, 48 hours), the animals are subjected to a battery of behavioral tests to assess neurological deficits. This can include scoring of motor function, coordination, and sensory perception.

  • Histological Analysis: Following the behavioral assessments, the animals are euthanized, and their brains are removed for histological analysis (e.g., TTC staining) to determine the infarct volume.

In Vivo: Maximal Electroshock (MES) Test in Mice

The MES test is a standard preclinical screen for identifying compounds with potential efficacy against generalized tonic-clonic seizures.[2][4][5]

  • Animal Preparation: Adult male mice are used for the experiment.

  • Compound Administration: The test compound is administered via an appropriate route (e.g., intraperitoneally or orally) at various doses. A control group receives the vehicle.

  • Induction of Seizure: At the time of predicted peak effect of the compound, a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure in this model.

  • Data Analysis: The dose of the test compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.

Signaling Pathways and Mechanisms of Action

The neuropharmacological effects of this compound derivatives appear to be mediated through the modulation of key neurotransmitter systems and intracellular signaling cascades.

Glutamate Excitotoxicity and Neuroprotection

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate release, as occurs during an ischemic event, leads to overactivation of its receptors, particularly the NMDA and AMPA receptors. This triggers a cascade of neurotoxic events, including excessive calcium influx, mitochondrial dysfunction, and activation of apoptotic pathways, ultimately leading to neuronal death.

The neuroprotective effects of potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate are hypothesized to involve the positive allosteric modulation of AMPA receptors.[1][6] By enhancing AMPA receptor function, the compound may help to restore synaptic plasticity and provide neurotrophic support, thereby counteracting the detrimental effects of glutamate excitotoxicity.

Glutamate_Excitotoxicity_Pathway Ischemia Ischemic Insult Glutamate_Release Excessive Glutamate Release Ischemia->Glutamate_Release NMDA_R NMDA Receptor Activation Glutamate_Release->NMDA_R AMPA_R AMPA Receptor Activation Glutamate_Release->AMPA_R Ca_Influx Excessive Ca²⁺ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Apoptotic Cascade Activation Mitochondrial_Dysfunction->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Compound This compound Derivative AMPA_Modulation Positive Allosteric Modulation of AMPA Receptor Compound->AMPA_Modulation Neuroprotection Neuroprotection AMPA_Modulation->Neuroprotection Neuroprotection->Neuronal_Death Inhibits

Proposed neuroprotective mechanism of a this compound derivative.
Anticonvulsant Drug Discovery Workflow

The identification of novel anticonvulsant agents typically follows a standardized preclinical screening workflow. The Maximal Electroshock (MES) test is a primary screen to identify compounds that can prevent the spread of seizures. Compounds that show efficacy in the MES test are then subjected to further evaluation in other seizure models and for potential side effects, such as motor impairment (assessed by the rotarod test).

Anticonvulsant_Screening_Workflow Compound_Synthesis Compound Synthesis (this compound derivative) MES_Screen Primary Screen: Maximal Electroshock (MES) Test Compound_Synthesis->MES_Screen Active Active MES_Screen->Active Inactive Inactive MES_Screen->Inactive Dose_Response Dose-Response Study (ED₅₀ Determination) Active->Dose_Response Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) Dose_Response->Neurotoxicity Further_Studies Further Preclinical Studies (Mechanism of Action, Other Seizure Models) Neurotoxicity->Further_Studies

Workflow for anticonvulsant drug discovery and evaluation.

References

Evaluating the Metabolic Stability of 1-Phenylpyrrolidin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylpyrrolidin-2-one scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. A critical parameter in the development of these drug candidates is their metabolic stability, which dictates their pharmacokinetic profile, dosing regimen, and potential for drug-drug interactions. This guide provides a comparative framework for evaluating the metabolic stability of this compound derivatives, supported by experimental data and detailed protocols.

Comparative Metabolic Stability Data

CompoundSpecies% Remaining (60 min)t½ (min)CLint (mL/min/mg protein)
NHPPCRat42.8%46.70.0233
NHPPCDog0.8%5.70.1204
NHPPCHuman42.0%45.90.0214

NHPPC: N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide

Data Interpretation: The data indicates that NHPPC exhibits moderate metabolic stability in rat and human liver microsomes, with over 40% of the compound remaining after a 60-minute incubation.[1] In contrast, it is rapidly metabolized in dog liver microsomes, with a very short half-life and high intrinsic clearance.[1] Such species differences are common in drug metabolism and highlight the importance of using human-derived in vitro systems for more accurate prediction of human pharmacokinetics.

Key Metabolic Pathways and Structure-Activity Relationships (SAR)

The metabolism of pyrrolidine-containing compounds often involves oxidation of the pyrrolidine ring.[2] For this compound derivatives, key metabolic transformations can include:

  • Hydroxylation: Introduction of a hydroxyl group onto the phenyl ring or the pyrrolidinone core.

  • N-dealkylation: Cleavage of the bond between the nitrogen and the phenyl group, although less common for N-aryl amides.

  • Lactam Ring Opening: Hydrolysis of the amide bond in the pyrrolidinone ring.

Strategies to enhance the metabolic stability of this scaffold often involve structural modifications to block these metabolic "hotspots". These can include:

  • Introduction of Steric Hindrance: Placing bulky groups near metabolically labile positions can prevent enzyme access. For instance, introducing a methyl group at the C-3 position of the pyrrolidinone ring has been shown to prevent metabolic instability.[2]

  • Bioisosteric Replacement: Replacing a metabolically susceptible group with a bioisostere that is more resistant to metabolism can improve stability.

  • Deuteration: Replacing hydrogen atoms at sites of metabolism with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.[3][4]

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes.

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of this compound derivatives.

Materials:

  • Test compounds (this compound derivatives)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • Prepare the human liver microsome suspension in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-warm the human liver microsome suspension and the test compound solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • The final incubation mixture should contain the test compound (typically at a low concentration, e.g., 1 µM, to be below the Michaelis-Menten constant), human liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately stop the metabolic reaction by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression of the initial time points.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in evaluating the metabolic stability of this compound derivatives.

G cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Quenching cluster_analysis Analysis prep_cpd Prepare Test Compound Stock pre_inc Pre-warm HLM and Compound at 37°C prep_cpd->pre_inc prep_hlm Prepare Human Liver Microsome Suspension prep_hlm->pre_inc prep_nadph Prepare NADPH Regenerating System init_rxn Initiate Reaction with NADPH prep_nadph->init_rxn pre_inc->init_rxn incubation Incubate at 37°C with Shaking init_rxn->incubation sampling Withdraw Aliquots at Time Points incubation->sampling quenching Quench Reaction with Acetonitrile + IS sampling->quenching centrifuge Centrifuge to Precipitate Protein quenching->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis G cluster_pathway Potential Metabolic Pathways parent This compound Derivative hydroxylation Hydroxylated Metabolite parent->hydroxylation Oxidation (CYP450) ring_opening Ring-Opened Metabolite parent->ring_opening Hydrolysis n_dealkylation N-Dealkylated Metabolite (less common) parent->n_dealkylation Oxidation (CYP450)

References

A Comparative Analysis of SV2A Ligands for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of synaptic vesicle glycoprotein 2A (SV2A) ligands. While the primary focus of this analysis was intended to be 1-Phenylpyrrolidin-2-one, an exhaustive search of available scientific literature and databases has yielded no specific data on its binding affinity or functional activity at the SV2A protein.

Therefore, this guide will focus on a comparative analysis of well-characterized SV2A ligands with a pyrrolidin-2-one scaffold, namely Levetiracetam, Brivaracetam, and Seletracetam. These compounds serve as crucial benchmarks in the development of novel SV2A-targeting therapeutics.

Introduction to SV2A and its Ligands

The synaptic vesicle glycoprotein 2A (SV2A) is a transmembrane protein found in synaptic vesicles and is crucial for the normal functioning of the central nervous system. It is the molecular target for a class of antiepileptic drugs that includes Levetiracetam and its analogs. The binding of these ligands to SV2A is thought to modulate neurotransmitter release, thereby reducing neuronal hyperexcitability. A strong correlation has been established between the SV2A binding affinity of these compounds and their potency in preventing seizures.

Quantitative Comparison of SV2A Ligands

The following table summarizes the binding affinity (Ki) and in vivo efficacy (ED50) of Levetiracetam, Brivaracetam, and Seletracetam. Lower Ki and ED50 values indicate higher affinity and potency, respectively.

CompoundSV2A Binding Affinity (Ki)Anticonvulsant Potency (ED50) in Audiogenic Seizure Model
This compound No data availableNo data available
Levetiracetam~600 nM~17 mg/kg (i.p.)
Brivaracetam~30 nMPotent activity observed
Seletracetam~60 nM (approx. 10-fold higher affinity than Levetiracetam)More potent than Levetiracetam

Experimental Protocols

Radioligand Binding Assay for SV2A

This protocol outlines a competitive binding assay to determine the affinity of test compounds for SV2A.

1. Materials:

  • Biological Material: Rat or mouse brain tissue (cortex or hippocampus), or cell lines expressing recombinant human SV2A.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2.

  • Radioligand: A tritiated high-affinity SV2A ligand, such as [³H]-Levetiracetam or [³H]-UCB 30889.

  • Test Compounds: this compound and other SV2A ligands.

  • Scintillation Cocktail.

2. Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in assay buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order: assay buffer, test compound at various concentrations, radioligand at a fixed concentration (typically at its Kd value), and the membrane preparation.

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled SV2A ligand) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Anticonvulsant Activity in an Audiogenic Seizure Mouse Model

This protocol describes a common in vivo model to assess the efficacy of potential anticonvulsant compounds.

1. Animals:

  • Use a genetically susceptible mouse strain, such as DBA/2 mice, which reliably exhibit seizures in response to a loud auditory stimulus.

2. Procedure:

  • Administer the test compound (e.g., this compound) or vehicle control to the mice via a specific route (e.g., intraperitoneal injection).

  • After a predetermined pretreatment time, place each mouse individually into a sound-attenuating chamber.

  • Expose the mouse to a high-intensity acoustic stimulus (e.g., 110 dB) for a defined period (e.g., 60 seconds).

  • Observe and score the seizure response, typically categorizing it into phases: wild running, clonic seizures, tonic seizures, and respiratory arrest.

  • Record the percentage of mice protected from each seizure phase at different doses of the test compound.

3. Data Analysis:

  • Calculate the ED50 value, which is the dose of the compound that protects 50% of the animals from a specific seizure endpoint (e.g., tonic seizures), using probit analysis.

Signaling Pathways and Experimental Workflows

SV2A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal SV2A SV2A Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Exocytosis Neurotransmitter Neurotransmitter Vesicle->Neurotransmitter releases Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Channel->Vesicle Ca²⁺ influx triggers vesicle fusion Neurotransmitter_Released Neurotransmitter Ligand SV2A Ligand (e.g., Levetiracetam) Ligand->SV2A Binds to Receptor Postsynaptic Receptor Neurotransmitter_Released->Receptor Binds to Postsynaptic\nPotential Postsynaptic Potential Receptor->Postsynaptic\nPotential generates

Caption: Proposed mechanism of action for SV2A ligands.

Experimental_Workflow Start Compound Synthesis (this compound) Binding_Assay In Vitro SV2A Radioligand Binding Assay Start->Binding_Assay Test Compound Data_Analysis_1 Determine Ki (Binding Affinity) Binding_Assay->Data_Analysis_1 In_Vivo_Study In Vivo Anticonvulsant Model (e.g., Audiogenic Seizure) Data_Analysis_1->In_Vivo_Study Select promising compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis_1->SAR_Analysis Data_Analysis_2 Determine ED50 (Efficacy) In_Vivo_Study->Data_Analysis_2 Data_Analysis_2->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Guide further synthesis

Caption: General experimental workflow for SV2A ligand evaluation.

Conclusion

While this compound remains an uncharacterized compound with respect to SV2A, the established ligands Levetiracetam, Brivaracetam, and Seletracetam provide a clear framework for understanding the structure-activity relationships of pyrrolidin-2-one derivatives that target this important protein. The provided experimental protocols and workflows offer a guide for the systematic evaluation of novel compounds, like this compound, to determine their potential as SV2A ligands and novel therapeutics for neurological disorders. Future research is warranted to investigate the SV2A binding and functional activity of this compound to ascertain its place within this important class of molecules.

Safety Operating Guide

Proper Disposal of 1-Phenylpyrrolidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1-Phenylpyrrolidin-2-one, safeguarding both laboratory personnel and the environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, adherence to strict disposal protocols is crucial.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its safety profile and to wear the appropriate Personal Protective Equipment (PPE).

Hazard Classification & PPE
GHS Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Signal Word Warning[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Personal Protective Equipment (PPE) Eye/Face Protection: Wear protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] Hand Protection: Wear protective gloves.[1] Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Respiratory Protection: Use a particulate filter device (EN 143) where dust or aerosols may be generated.[1]

Spill & Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For non-emergency personnel:

  • Remove persons to safety.[1]

For emergency responders:

  • Wear breathing apparatus if exposed to vapours/dust/spray/gases.[1]

Containment and Cleaning Up:

  • Ventilate the area. [1]

  • Contain the spill: Use techniques like covering drains to prevent the substance from entering them.[1]

  • Absorb the spill: Take up the material mechanically or with an inert absorbent material (e.g., sand, earth, vermiculite).[1][3]

  • Collect the waste: Place the spilled material and any contaminated absorbents into appropriate, labeled containers for disposal.[1][3]

  • Decontaminate the area: Wash the spill site thoroughly.

Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[4]

Disposal Protocol

The primary recommended method for the disposal of this compound is through an approved industrial combustion plant.[1] It is crucial to adhere to both local and national regulations regarding chemical waste disposal.

Waste Collection and Storage:

  • Containers: Use containers that are chemically compatible with this compound, are free from damage, and have secure, leak-proof closures.[5]

  • Labeling: All waste containers must be clearly labeled as hazardous waste, indicating the contents.[4]

  • Segregation: Keep this compound waste separate from incompatible materials.[5] Store in a cool, dry, and well-ventilated area.[3]

  • Accumulation: Chemical waste should be accumulated at or near the point of generation.[5] Follow institutional and regulatory limits on the volume of waste stored in the laboratory, such as the 25-gallon limit for Satellite Accumulation Areas (SAAs) in some jurisdictions.[6]

Disposal Route:

  • Waste Characterization: Classify the waste as hazardous in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5]

  • Engage a Licensed Waste Disposal Company: Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[5] Contract with a certified hazardous waste disposal service to handle the transportation and final disposal.

  • Documentation: Maintain all necessary documentation regarding the generation, storage, and disposal of the hazardous waste as required by law.[5]

Under no circumstances should hazardous wastes be discharged into the environment.[6]

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

cluster_0 Waste Generation & Initial Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal start This compound Waste Generated (e.g., unused reagent, contaminated material, spill residue) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Compatible, Labeled Hazardous Waste Container ppe->container segregate Segregate from Incompatible Wastes container->segregate store Store in a Designated Satellite Accumulation Area (SAA) segregate->store pickup Arrange for Pickup by a Licensed Hazardous Waste Contractor store->pickup transport Waste is Transported to a Permitted Treatment, Storage, and Disposal Facility (TSDF) pickup->transport incinerate Final Disposal via Industrial Combustion/Incineration transport->incinerate document Complete and Archive All Disposal Documentation incinerate->document

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylpyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-Phenylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.